4-[(Isopropylamino)sulfonyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(propan-2-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7(2)11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAHLISBEZVUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10252-66-1 | |
| Record name | 4-[(propan-2-yl)sulfamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Process Chemistry Insight: Synthesis of 4-[(Isopropylamino)sulfonyl]benzoic Acid
CAS No: 10252-66-1
Molecular Formula:
Executive Summary
This technical guide details the synthesis of 4-[(isopropylamino)sulfonyl]benzoic acid , a critical scaffold in medicinal chemistry often utilized in the development of uricosuric agents (Probenecid analogs), carbonic anhydrase inhibitors, and anion transport blockers.
Unlike standard sulfonamide synthesis, this protocol addresses the specific challenge of the bifunctional precursor —4-(chlorosulfonyl)benzoic acid—which contains both a base-sensitive carboxylic acid and a nucleophile-sensitive sulfonyl chloride.[1] The methodology prioritized below (Protocol A) utilizes a controlled Schotten-Baumann approach to maximize regioselectivity and yield while minimizing hydrolysis side products.
Strategic Retrosynthesis
To design a robust synthesis, we must deconstruct the molecule to identify the most stable disconnections.
-
Pathway A (Convergent): Direct sulfonylation of isopropylamine using 4-(chlorosulfonyl)benzoic acid. This is the preferred laboratory and scale-up route due to the commercial availability of the sulfonyl chloride.[1]
-
Pathway B (Linear): Sulfonylation of toluene derivatives followed by aggressive oxidation. This is historically significant but less atom-efficient due to the requirement for strong oxidants (e.g., KMnO4) in the final step.[1]
Retrosynthetic Architecture (DOT Visualization)
Figure 1: Retrosynthetic analysis showing the convergent Route A (preferred) versus the linear Route B.
Protocol A: Direct Aqueous Sulfonylation (The "Process" Method)
Rationale: This method uses water/THF as a solvent system with an inorganic base. This allows the carboxylic acid moiety to remain soluble as a salt (
Reagents & Stoichiometry
| Reagent | Equiv.[1] | Role |
| 4-(Chlorosulfonyl)benzoic acid | 1.0 | Electrophile (Limiting Reagent) |
| Isopropylamine | 1.1 - 1.2 | Nucleophile |
| Sodium Carbonate ( | 2.5 | Acid Scavenger & Solubilizer |
| THF / Water (1:1) | Solvent | Reaction Medium |
| HCl (1N and 6N) | Excess | pH Adjustment / Precipitation |
Step-by-Step Methodology
-
Preparation of the Base Solution:
-
In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve
(2.5 eq) in water (10 volumes relative to substrate). -
Note: The base must neutralize the carboxylic acid (1 eq) and the HCl generated during sulfonylation (1 eq), with a slight excess to maintain pH > 9.
-
-
Substrate Addition:
-
Cool the solution to 0–5°C using an ice bath.
-
Add 4-(chlorosulfonyl)benzoic acid (1.0 eq) portion-wise.
-
Observation: The solid will dissolve as it converts to the sodium benzoate sulfonate salt. Ensure the temperature does not exceed 10°C to prevent hydrolysis of the sulfonyl chloride.
-
-
Amine Addition (Critical Step):
-
Reaction Maintenance:
-
Workup & Isolation:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Wash the remaining aqueous layer with Dichloromethane (
) to remove unreacted amine or non-acidic impurities. Discard the organic layer. [1] -
Cool the aqueous layer to 5°C.[1]
-
Slowly acidify with 6N HCl to pH 1–2.
-
Result: The product, this compound, will precipitate as a white solid.
-
-
Purification:
Experimental Workflow (DOT Visualization)
Figure 2: Step-by-step process flow for the aqueous sulfonylation protocol.[1]
Analytical Profile & Characterization
To confirm the identity of the synthesized material (CAS 10252-66-1), compare against the following expected data.
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: Expected range 205–210°C (Consistent with homologs; e.g., the ethyl analog melts ~187°C, methyl analog ~165°C). Note: Sulfonamides often exhibit high melting points due to strong hydrogen bonding.[1]
-
Solubility:
-
Soluble: DMSO, Methanol, Aqueous NaOH/NaHCO3.
-
Insoluble: Water (at acidic pH), Hexane.
-
-
1H NMR (DMSO-d6, 400 MHz):
Critical Process Parameters (CPP)
Failure to control these variables often leads to process failure.
-
Temperature Control (< 10°C):
-
pH Management:
-
Drying:
References
-
BenchChem Application Notes. (2025). Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.[1][3] Retrieved from BenchChem Technical Support.[1][3][7]
-
Cross, P. E., et al. (1978). Sulfonamide Derivatives.[1][3][6][7][8] U.S. Patent 4,082,836.[1] (Foundational patent describing 4-sulfamoylbenzoic acid derivatives synthesis).[1]
-
PubChem Compound Summary. (2025). 4-[(Propylamino)sulfonyl]benzoic acid (Analog Reference).[1][9] CID 611818.[1] Link
-
Sigma-Aldrich. (2025).[1] 4-(Chlorosulfonyl)benzoic acid Product Sheet. CAS 10130-89-9.[1][10] Link
-
National Center for Biotechnology Information. (2025). This compound - CAS 10252-66-1.[1][5] PubChem Database.[1][9][10] Link
Sources
- 1. CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents [patents.google.com]
- 2. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 10252-66-1|this compound| Ambeed [ambeed.com]
- 6. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-((Propylamino)sulfonyl)benzoic acid | C10H13NO4S | CID 611818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Profiling of 4-[(Isopropylamino)sulfonyl]benzoic Acid: A Technical Guide
Topic: Physicochemical Properties of 4-[(Isopropylamino)sulfonyl]benzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (CAS: 10252-66-1) is a sulfonamide derivative of benzoic acid characterized by a secondary sulfonamide moiety substituted with an isopropyl group.[][] Structurally analogous to the uricosuric agent Probenecid (which bears a dipropylamino group), this compound serves as a critical intermediate in the synthesis of pharmaceutical candidates, particularly in the development of TAS2R inhibitors and anion transport blockers.
This guide provides a rigorous examination of its physicochemical properties, synthesis pathways, and analytical protocols. It is designed to support researchers in optimizing formulation strategies, validating synthesis batches, and understanding the compound's behavior in biological systems.
Physicochemical Properties Matrix
The following data consolidates experimental and predicted values essential for pre-formulation and medicinal chemistry applications.
| Property | Value | Context/Notes |
| Chemical Name | This compound | IUPAC |
| CAS Number | 10252-66-1 | Unique Identifier |
| Molecular Formula | C₁₀H₁₃NO₄S | |
| Molecular Weight | 243.28 g/mol | Monoisotopic Mass: 243.06 |
| Melting Point | 209–210 °C | Crystalline solid [1] |
| pKa (Carboxyl) | 3.54 ± 0.10 (Predicted) | Stronger acid than benzoic acid (pKa 4.[3][4]2) due to electron-withdrawing sulfonyl group. |
| pKa (Sulfonamide) | ~10.5 (Estimated) | The secondary sulfonamide proton is weakly acidic. |
| LogP | ~1.3 | Moderately lipophilic; suggests good oral bioavailability potential. |
| Solubility (Water) | pH-dependent | Low at pH < 3; High at pH > 6 (salt formation). |
| Appearance | White to off-white powder | Crystalline |
Synthesis & Purification Protocol
Mechanistic Overview
The synthesis proceeds via a nucleophilic substitution reaction (Schotten-Baumann conditions) where isopropylamine attacks the electrophilic sulfur of 4-(chlorosulfonyl)benzoic acid. The reaction competes with the hydrolysis of the sulfonyl chloride; therefore, temperature control and pH maintenance are critical.
Experimental Workflow
Reagents:
-
4-(Chlorosulfonyl)benzoic acid (1.0 eq)
-
Isopropylamine (2.2 eq)
-
Sodium Carbonate (
) or NaOH (2.5 eq) -
Solvent: Water/Acetone mixture or THF.
Step-by-Step Methodology:
-
Preparation: Dissolve isopropylamine and
in water at 0–5 °C. The base acts as a scavenger for the HCl generated. -
Addition: Slowly add 4-(chlorosulfonyl)benzoic acid (solid or solution in minimal acetone) to the amine solution. Crucial: Maintain temperature < 10 °C to minimize hydrolysis of the sulfonyl chloride.
-
Reaction: Stir vigorously for 1 hour at 0 °C, then allow to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane) or HPLC.
-
Workup:
-
Filter off any insoluble impurities.
-
Slowly acidify the filtrate with 2N HCl to pH ~2.0. The product, being a carboxylic acid, will precipitate out of solution.
-
-
Purification:
-
Filter the white precipitate.
-
Wash with cold water (3x) to remove inorganic salts.
-
Recrystallization: Dissolve in boiling Ethanol/Water (or Acetic Acid) and cool slowly to yield high-purity crystals. Dry under vacuum at 60 °C.
-
Synthesis Pathway Visualization
Figure 1: Synthetic route for this compound via sulfonyl chloride substitution.
Analytical Characterization Protocols
To ensure data integrity (Trustworthiness), the following self-validating protocols are recommended for characterizing the synthesized material.
pKa Determination (Potentiometric Titration)
Understanding the ionization state is vital for predicting solubility and membrane permeability.
Rationale: The compound possesses two ionizable groups: the carboxylic acid (pKa ~3.5) and the sulfonamide (pKa ~10.5). Potentiometric titration is the gold standard for resolving these constants.
Protocol:
-
Preparation: Dissolve 5 mg of the compound in 50 mL of degassed water/methanol (if water solubility is too low, use <20% MeOH and extrapolate).
-
Titrant: Standardized 0.1 N NaOH (carbonate-free).
-
Execution:
-
Adjust starting pH to ~2.0 using HCl.
-
Titrate with NaOH under nitrogen atmosphere to prevent
absorption. -
Record pH vs. Volume of titrant.
-
-
Analysis: Plot the first derivative (
). The first inflection point corresponds to the carboxylic acid neutralization; the second (if observable) corresponds to the sulfonamide deprotonation.
pH-Dependent Solubility Profiling (Shake-Flask Method)
This protocol defines the "U-shaped" solubility curve typical of amphoteric or weak acid sulfonamides.
Protocol:
-
Buffers: Prepare 0.1 M phosphate/citrate buffers at pH 1.2, 4.5, 6.8, and 7.4.
-
Saturation: Add excess solid compound to 10 mL of each buffer in glass vials.
-
Equilibration: Shake at 37 °C for 24 hours.
-
Separation: Centrifuge or filter (0.45 µm PTFE) to remove undissolved solid. Note: Ensure filter compatibility to avoid adsorption.
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm).
-
Mobile Phase: Acetonitrile:Water (0.1% Formic Acid).
-
Column: C18 Reverse Phase.
-
Solubility Equilibrium Visualization
Figure 2: Equilibrium states governing the solubility profile across the pH spectrum.
Biological & Pharmacological Context
While this compound is a distinct chemical entity, its structural homology to Probenecid dictates its biological interactions.
-
Anion Transport Inhibition: Like Probenecid, this analog is expected to inhibit Organic Anion Transporters (OATs), potentially affecting the renal clearance of other drugs [2].[5]
-
TAS2R16 Inhibition: Recent studies utilize sulfonamide benzoic acids as antagonists for the bitter taste receptor TAS2R16, blocking the perception of specific bitter glycosides (e.g., salicin) [3].
-
Metabolic Stability: The isopropyl group is generally more resistant to oxidative dealkylation compared to the n-propyl chains of Probenecid, potentially offering a different pharmacokinetic profile.
References
-
ChemicalBook. (n.d.). This compound Properties and Melting Point. Retrieved from
-
National Center for Biotechnology Information. (2025). Probenecid Compound Summary. PubChem.[5] Retrieved from
-
Greene, T. A., et al. (2011). Probenecid inhibits the human bitter taste receptor TAS2R16 and suppresses bitter perception of salicin.[3] PLoS One. Retrieved from
-
BenchChem. (2025).[6] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from
Sources
An In-Depth Technical Guide to the Mechanism of Action of 4-[(Isopropylamino)sulfonyl]benzoic Acid (Probenecid)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-[(Isopropylamino)sulfonyl]benzoic acid, widely known as probenecid, is a cornerstone therapeutic agent primarily utilized in the management of hyperuricemia and gout.[1][2][3] Its clinical efficacy is rooted in a well-defined mechanism of action centered on the modulation of renal organic anion transport. This guide provides a detailed exploration of the molecular pharmacology of probenecid, elucidating its interactions with key renal transporters, the consequential physiological effects, and the standard methodologies employed to characterize its activity. By synthesizing established data with procedural rationale, this document serves as a comprehensive resource for professionals engaged in renal transport research and the development of novel uricosuric agents.
Introduction: The Clinical and Pharmacological Context of Probenecid
Probenecid was initially developed to extend the therapeutic window of penicillin during periods of scarcity by inhibiting its rapid renal excretion.[4] This foundational application underscored its potent ability to interact with the body's organic anion transport systems. Chemically, it is a sulfonamide derivative, specifically 4-(dipropylsulfamoyl)benzoic acid.[5] While its role as an adjunct to antibiotic therapy continues, probenecid's primary clinical indication today is the treatment of chronic gout and gouty arthritis.[6][7] It functions as a uricosuric agent, a class of drugs that increase the excretion of uric acid, thereby lowering serum urate levels and preventing the formation of painful uric acid crystals in the joints.[2][8] Understanding the precise mechanism of this action is critical for its optimal clinical use and for the development of next-generation therapies targeting similar pathways.
Core Mechanism of Action: Competitive Inhibition of Renal Anion Transporters
The therapeutic effect of probenecid is predominantly exerted within the proximal tubules of the kidneys, where it competitively inhibits key membrane transporters responsible for the reabsorption and secretion of organic anions, including uric acid.[1][4][9] This dual action on distinct transporters located on the apical and basolateral membranes of renal tubular cells is the cornerstone of its uricosuric and drug-interaction profiles.
Primary Target: Urate Transporter 1 (URAT1)
The principal mechanism for probenecid's uricosuric effect is the competitive inhibition of Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene.[5][9]
-
Location and Function: URAT1 is situated on the apical membrane of proximal tubule cells, the side facing the urinary filtrate.[5][10] Its primary physiological role is to reabsorb the majority of filtered uric acid from the urine back into the bloodstream in exchange for an intracellular anion like lactate.[11]
-
Inhibition by Probenecid: Probenecid competes with uric acid for the binding site on the URAT1 transporter.[9] By occupying this site, probenecid prevents the reabsorption of uric acid, leading to its increased concentration in the urine and subsequent excretion from the body.[1][7] This action effectively reduces the overall pool of uric acid in the body, lowering serum urate levels.[8]
Secondary Targets: Organic Anion Transporters (OAT1 & OAT3)
Probenecid also competitively inhibits Organic Anion Transporter 1 (OAT1, SLC22A6) and Organic Anion Transporter 3 (OAT3, SLC22A8).[9]
-
Location and Function: These transporters are located on the basolateral membrane of the proximal tubule cells, which is in contact with the blood.[9] They are responsible for taking up a wide array of organic anions from the blood into the tubular cells for subsequent secretion into the urine.[12]
-
Consequences of Inhibition: By inhibiting OAT1 and OAT3, probenecid blocks the tubular secretion of various endogenous compounds and numerous drugs.[1][9] This is the mechanism responsible for its drug-drug interactions, most notably the reduced renal clearance and increased plasma concentrations of beta-lactam antibiotics, certain antivirals, and nonsteroidal anti-inflammatory drugs (NSAIDs).[8][13] This inhibition also contributes to its uricosuric effect by altering the dynamics of organic anion exchange that can indirectly affect urate transport.[1]
Emerging Target: Pannexin 1 (PANX1)
Recent research has identified an additional mechanism of action for probenecid: the inhibition of Pannexin 1 (PANX1) channels.[4][14]
-
Function: PANX1 forms large-pore channels involved in the release of ATP and other signaling molecules, which play a role in inflammation by activating inflammasomes.[4][15][16]
-
Inhibition and Anti-Inflammatory Effect: Probenecid blocks PANX1 channels, which may contribute to the mild anti-inflammatory properties observed with the drug.[1][4][15] This action reduces the release of pro-inflammatory signals, which is particularly relevant in the context of gout, an inflammatory arthritis.[4]
The multi-target action of probenecid is visually summarized in the signaling pathway diagram below.
Caption: Probenecid's multi-target mechanism in a renal proximal tubule cell.
Quantitative Pharmacology
The potency of probenecid against its primary molecular targets has been quantified in numerous in vitro studies. This data is essential for understanding its therapeutic window and potential for drug-drug interactions.
| Target Transporter | Species | IC₅₀ (μM) | Kᵢ (μM) | Reference(s) |
| URAT1 | Human | 22 - 30 | - | [13] |
| OAT1 | Human | 8.3 - 12.3 | 4.7 | [1][9] |
| OAT3 | Human | 2.8 | 25 | [1] |
| Pannexin 1 | Mouse | ~150 | - | [14][17] |
| IC₅₀ (Half maximal inhibitory concentration) represents the concentration of probenecid required to inhibit 50% of the transporter's activity. Kᵢ (Inhibition constant) is a measure of the binding affinity of the inhibitor to the transporter. |
The data indicates that probenecid is a more potent inhibitor of OAT1 and OAT3 than URAT1, with Ki values in the low micromolar range.[1][9] This high affinity for OATs explains its significant impact on the pharmacokinetics of co-administered drugs that are substrates of these transporters.[6]
Experimental Methodologies for Characterizing Probenecid's Activity
The in vitro assessment of probenecid's inhibitory activity on renal transporters is a critical component of non-clinical drug development and mechanistic research. The most common approach involves using a heterologous expression system, such as Human Embryonic Kidney 293 (HEK293) cells, which are engineered to express a single transporter of interest (e.g., hURAT1 or hOAT1).
Rationale for Experimental System Choice
-
HEK293 Cells: This cell line is widely used for expressing recombinant proteins for several reasons.[18] HEK293 cells are of human origin, ensuring that post-translational modifications are "human-like," which is crucial for the proper folding and function of expressed membrane transporters.[19] They are also highly amenable to transfection, grow rapidly, and provide consistent and reproducible results, making them an ideal "R&D-grade" platform for high-throughput screening and detailed mechanistic studies.[20][21][22]
-
Radiolabeled or Fluorescent Substrates: The function of the expressed transporter is measured by quantifying the uptake of a specific substrate. Using radiolabeled substrates (e.g., [³H]-para-aminohippurate for OAT1 or [¹⁴C]-uric acid for URAT1) or fluorescent substrates (e.g., 6-carboxyfluorescein for OATs) provides a highly sensitive and quantitative readout of transporter activity.[7][23][24] This allows for precise measurement of inhibition in the presence of compounds like probenecid.
Generalized Protocol for an In Vitro OAT/URAT1 Inhibition Assay
This protocol outlines the key steps for determining the IC₅₀ value of probenecid against a specific transporter expressed in HEK293 cells.
Workflow Diagram:
Caption: Standard workflow for an in vitro transporter inhibition assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably transfected with the human transporter of interest (e.g., OAT1) and a control cell line (transfected with an empty vector) under standard conditions (37°C, 5% CO₂).
-
Seed the cells into 96-well plates at a density that will achieve >90% confluency on the day of the assay.[4] Allow cells to adhere and grow for 18-28 hours.[4]
-
-
Assay Preparation:
-
Prepare a series of dilutions of probenecid in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Prepare the probe substrate solution containing a known concentration of the radiolabeled or fluorescent substrate in the assay buffer.
-
-
Inhibition Assay Execution:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayers gently three times with warm (37°C) assay buffer.[4][25]
-
Add the probenecid dilutions (or vehicle control) to the respective wells and pre-incubate for 10-20 minutes at 37°C.[25]
-
Initiate the transport reaction by adding the probe substrate solution to all wells.
-
Incubate for a defined period (e.g., 5-20 minutes) at 37°C. This time is optimized to be within the linear range of substrate uptake.[4][25]
-
-
Termination of Uptake:
-
Cell Lysis and Quantification:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., containing 0.2% Triton X-100).[25]
-
Transfer the lysate to a scintillation vial (for radiolabeled substrates) or a black microplate (for fluorescent substrates).
-
Quantify the amount of intracellular substrate using a liquid scintillation counter or a fluorescence plate reader.[25]
-
Data Analysis and IC₅₀ Determination
The raw data (counts per minute or relative fluorescence units) is processed to determine the IC₅₀ value.
-
Data Normalization:
-
Subtract the average signal from the control (empty vector) cells from the transporter-expressing cells to determine the specific uptake.
-
Calculate the percentage of inhibition for each probenecid concentration relative to the vehicle control (which represents 0% inhibition).[8]
-
-
Dose-Response Curve Fitting:
-
IC₅₀ Calculation:
Conclusion and Future Directions
The mechanism of action of this compound is a well-established paradigm of competitive inhibition of renal organic anion transporters. Its primary targets, URAT1, OAT1, and OAT3, are responsible for its uricosuric effects and its extensive drug-drug interaction profile.[3][5] Furthermore, the discovery of its inhibitory action on PANX1 channels provides new insights into its potential anti-inflammatory properties.[14] The experimental frameworks described herein, particularly in vitro assays using transporter-expressing cell lines, remain the gold standard for characterizing the activity of probenecid and for screening new chemical entities designed to modulate these critical physiological pathways. Future research will likely focus on developing more selective URAT1 inhibitors to minimize off-target effects on OATs, thereby reducing the potential for drug interactions while retaining potent uricosuric activity.
References
-
U.S. Food and Drug Administration. (2012). Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, and Implications for Dosing and Labeling. [Link]
-
Giacomini, K. M., et al. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery, 9(3), 215-236. [Link]
-
Cleveland Clinic. (n.d.). Probenecid: Uses & Side Effects. Cleveland Clinic. [Link]
-
National Center for Biotechnology Information. (n.d.). Probenecid. PubChem. [Link]
-
Wikipedia contributors. (n.d.). Probenecid. Wikipedia. [Link]
-
MedlinePlus. (2017). Probenecid. U.S. National Library of Medicine. [Link]
-
GoodRx. (n.d.). Probenecid: Uses, Side Effects, Alternatives & More. GoodRx. [Link]
-
DailyMed. (n.d.). PROBENECID tablet. U.S. National Library of Medicine. [Link]
-
Mayo Clinic. (2023). Probenecid (Oral Route). Mayo Clinic. [Link]
-
Silverman, W., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. [Link]
-
WebMD. (n.d.). Probenecid Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
-
Healio. (n.d.). Probenecid: Uses, Side Effects & Dosage. Healio. [Link]
-
D'hondt, C., et al. (2011). Pannexin 1 channels in ATP release and beyond: an unexpected rendezvous at the endoplasmic reticulum. Cellular signalling, 23(2), 305-316. [Link]
-
Dumont, J., et al. (2016). Human cell lines for biopharmaceutical manufacturing: history, status, and future perspectives. Critical reviews in biotechnology, 36(6), 1110-1122. [Link]
-
ResearchGate. (n.d.). Probenecid, a gout remedy, inhibits pannexin 1 channels. ResearchGate. [Link]
-
Eppendorf. (n.d.). CHO versus HEK293: Which cell line is right for my protein expression?. Eppendorf. [Link]
-
Brouwer, K. L., et al. (2013). Use of imaging to assess the activity of hepatic transporters. Clinical Pharmacology & Therapeutics, 94(1), 110-120. [Link]
-
Thomas, P., & Smart, T. G. (2005). HEK293 cells: a vehicle for the expression of recombinant proteins. Journal of pharmacological and toxicological methods, 51(3), 187-200. [Link]
-
Evotec. (n.d.). Cyprotex SLC Uptake Transporter Inhibition Fact Sheet. Evotec. [Link]
-
Yin, J., et al. (2024). Structures and membrane interactions of human OAT1 in complex with clinical used drugs. Science Advances, 10(7), eadj8990. [Link]
-
SOLVO Biotechnology. (n.d.). OAT1 - Transporters. SOLVO Biotechnology. [Link]
-
FDCELL. (2023). Applications of HEK293 Cells in Modern Protein Engineering. FDCELL. [Link]
-
Ye, Z., et al. (2022). Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage. Frontiers in Pharmacology, 13, 819858. [Link]
-
Bao, L., et al. (2022). Mechanisms of Pannexin 1 (PANX1) Channel Mechanosensitivity and Its Pathological Roles. International Journal of Molecular Sciences, 23(3), 1523. [Link]
-
McNulty, J., et al. (2021). An anti-apoptotic HEK293 cell line provides a robust and high titer platform for transient protein expression in bioreactors. Protein Expression and Purification, 182, 105844. [Link]
-
Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
Sources
- 1. xenotech.com [xenotech.com]
- 2. Frontiers | Probenecid Pre-treatment Downregulates the Kidney Cl-/HCO3- Exchanger (Pendrin) and Potentiates Hydrochlorothiazide-Induced Diuresis [frontiersin.org]
- 3. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Transporter Substrate Identification - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 19. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf South Asia Pacific [eppendorf.com]
- 21. Applications of HEK293 Cells in Modern Protein Engineering_FDCELL [fdcell.com]
- 22. researchgate.net [researchgate.net]
- 23. Use of imaging to assess the activity of hepatic transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. evotec.com [evotec.com]
- 25. Structures and membrane interactions of human OAT1 in complex with clinical used drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. azurebiosystems.com [azurebiosystems.com]
solubility of 4-[(Isopropylamino)sulfonyl]benzoic acid in different solvents
An In-Depth Technical Guide to the Solubility of 4-[(Isopropylamino)sulfonyl]benzoic Acid
Part 1: Executive Summary & Chemical Identity
This compound is a critical sulfonamide intermediate, structurally analogous to the uricosuric agent Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid). While Probenecid features a tertiary sulfonamide (di-propyl), this compound contains a secondary sulfonamide (mono-isopropyl). This structural difference—specifically the presence of a sulfonamide N-H bond—imparts distinct solubility and hydrogen-bonding characteristics compared to its dialkyl counterpart.
This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility profile of this compound. It synthesizes theoretical physicochemical principles with rigorous experimental protocols.
Physicochemical Profile
| Property | Value / Description | Impact on Solubility |
| CAS Number | 10252-66-1 | Unique Identifier |
| Molecular Formula | MW: 243.28 g/mol | |
| Structural Class | Sulfonamide / Benzoic Acid Derivative | Amphoteric character (Acidic COOH + Acidic Sulfonamide NH) |
| pKa (Predicted) | Solubility is highly pH-dependent; increases significantly at pH > 4.[1][2] | |
| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic; lower than Probenecid (LogP ~3.2) due to reduced alkyl bulk. |
| H-Bond Donors | 2 (COOH, SO2NH) | Higher crystal lattice energy potential than Probenecid (which has only 1 H-donor). |
Part 2: Solubility Behavior & Solvent Compatibility
The solubility of this compound is governed by the "like dissolves like" principle, modified by specific solute-solvent interactions (hydrogen bonding and dielectric constant).
Predicted Solubility Profile (vs. Probenecid)
Experimental data for Probenecid serves as a robust baseline. The mono-isopropyl analog is expected to be less soluble in non-polar solvents and more soluble in polar protic solvents than Probenecid due to the additional hydrogen bond donor capability of the secondary sulfonamide.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong dipole-dipole interactions; solvent accepts H-bonds from both COOH and NH. |
| Polar Protic | Methanol, Ethanol | High | Alcohol hydroxyls disrupt the carboxylic acid dimers; good solvation of the polar core. |
| Ketones | Acetone, MEK | Moderate to High | Carbonyl oxygen acts as H-bond acceptor; effective for recrystallization. |
| Esters | Ethyl Acetate | Moderate | Useful for extraction; solubility drops significantly with decreasing temperature. |
| Water (Acidic/Neutral) | Water (pH < 3) | Very Low (< 1 mg/mL) | The molecule exists in its neutral, unionized form. High lattice energy resists hydration. |
| Water (Basic) | NaOH, Buffer (pH > 7) | High | Deprotonation of COOH forms the carboxylate anion, drastically increasing hydration. |
Thermodynamic Dissolution Model
The dissolution process is typically endothermic (
Where:
- is the mole fraction solubility.
- is the enthalpy of solution.
- is the ideal gas constant.
- is the absolute temperature.
Part 3: Experimental Protocol for Solubility Determination
To generate definitive solubility data (e.g., for regulatory filing or process optimization), the Isothermal Saturation Method (Shake-Flask) is the gold standard.
Workflow Diagram
Caption: Standardized workflow for thermodynamic solubility determination ensuring phase equilibrium and solid-state stability.
Detailed Methodology
Step 1: Preparation of Saturated Solutions
-
Weigh approximately 500 mg of this compound into a 20 mL scintillation vial.
-
Add 10 mL of the target solvent (e.g., Methanol, Ethanol, Acetone).
-
Ensure excess solid is visible (suspension). If dissolved completely, add more solid until precipitation persists.
Step 2: Equilibration
-
Place vials in a thermostatic orbital shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K) with an accuracy of ±0.05 K.
-
Agitate at 150 rpm for 24 to 48 hours .
-
Expert Note: For this compound, 24 hours is usually sufficient, but 48 hours is recommended to rule out supersaturation effects.
-
Step 3: Sampling & Phase Separation
-
Stop agitation and allow the solid to settle for 1 hour at the same temperature.
-
Withdraw 1 mL of supernatant using a pre-warmed syringe.
-
Filter immediately through a 0.45 µm PTFE filter (for organic solvents) or Nylon filter (for aqueous) into a volumetric flask.
-
Critical: Pre-warm the filter to the bath temperature to prevent precipitation during filtration.
-
Step 4: Quantification (HPLC Conditions)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [40:60 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Benzoic acid chromophore).
-
Calculation: Determine concentration (
) using a 5-point calibration curve ( ).
Part 4: Thermodynamic Modeling & Data Analysis
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is excellent for correlating solubility with temperature in pure solvents:
-
A, B, C: Empirical parameters determined by multiple regression analysis.
-
Utility: Allows prediction of solubility at any temperature within the measured range (e.g., for cooling crystallization curves).
Dissolution Thermodynamics
Calculate the enthalpy (
-
Enthalpy (
): Derived from the slope of the van't Hoff plot ( vs ).-
Expectation: Positive value (Endothermic).
-
-
Gibbs Free Energy (
):-
Expectation: Positive value (since solubility is usually < 1 mole fraction).
-
-
Entropy (
):-
Expectation: Positive value (driving force of mixing).
-
Part 5: pH-Dependent Solubility (Aqueous)
For formulation and bio-relevant dissolution, the pH profile is critical. The solubility (
Theoretical Model
- : Intrinsic solubility of the unionized form (approx. 0.05 - 0.1 mg/mL).
- : ~3.4.
Species Distribution Diagram
Caption: Solubility transition of this compound as a function of pH.
References
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
Granberg, R. A., & Rasmuson, A. C. (1999). "Solubility of Paracetamol in Pure Solvents". Journal of Chemical & Engineering Data, 44(6), 1391–1395. [Link] (Reference protocol for shake-flask method).
-
PubChem. (2023). Probenecid (CAS 57-66-9) Compound Summary. National Library of Medicine. [Link] (Analogous compound data).
-
Jouyban, A. (2008). "Review of the pharmaceutical solubility studies". Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link] (Review of thermodynamic modeling equations).
- Perlovich, G. L., et al. (2013). "Thermodynamics of solubility, sublimation and solvation processes of sulfonamides". European Journal of Pharmaceutical Sciences, 48(4-5), 748-756. (Mechanistic insight into sulfonamide solubility).
Sources
A Comprehensive Spectroscopic and Analytical Guide to 4-[(Isopropylamino)sulfonyl]benzoic Acid
Introduction: Elucidating the Molecular Architecture
4-[(Isopropylamino)sulfonyl]benzoic acid is a bifunctional organic molecule of significant interest to the pharmaceutical and materials science sectors. As a derivative of benzoic acid and a member of the sulfonamide class of compounds, its molecular structure presents a unique combination of functional groups that dictate its chemical reactivity, physical properties, and potential biological activity. For researchers in drug development and materials science, a thorough understanding of its spectroscopic and analytical characteristics is paramount for identification, purity assessment, and elucidation of its role in various chemical transformations.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups—a para-substituted benzene ring, a carboxylic acid, and an N-isopropylsulfonamide—and are supported by spectral data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | 1H | The acidic proton is typically deshielded and may exchange with trace water in the solvent, leading to a broad signal. |
| Aromatic Protons (Ha) | ~8.2 | Doublet | 2H | Protons ortho to the electron-withdrawing carboxylic acid group are significantly deshielded. |
| Aromatic Protons (Hb) | ~7.9 | Doublet | 2H | Protons ortho to the electron-withdrawing sulfonamide group are also deshielded. |
| Sulfonamide NH | Variable | Singlet or Doublet | 1H | The chemical shift is solvent and concentration-dependent. Coupling to the isopropyl CH may be observed. |
| Isopropyl Methine (-CH) | ~3.8 | Septet | 1H | Split by the six equivalent methyl protons. |
| Isopropyl Methyl (-CH₃) | ~1.2 | Doublet | 6H | Split by the single methine proton. |
Causality Behind Predictions: The predicted chemical shifts are based on the electronic environment of each proton. The aromatic protons are in the deshielded region due to the aromatic ring current and the electron-withdrawing nature of both the carboxylic acid and sulfonamide substituents. The protons ortho to the carbonyl group (Ha) are expected to be slightly more deshielded than those ortho to the sulfonyl group (Hb) due to the stronger anisotropic effect of the C=O bond. The splitting patterns are predicted using the n+1 rule, which accounts for the number of neighboring non-equivalent protons.[1][2]
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (C=O) | ~168 | The carbonyl carbon is highly deshielded due to the attached electronegative oxygen atoms. |
| Aromatic C (quaternary, attached to -COOH) | ~135 | |
| Aromatic C (quaternary, attached to -SO₂NH) | ~145 | |
| Aromatic CH (ortho to -COOH) | ~130 | |
| Aromatic CH (ortho to -SO₂NH) | ~128 | |
| Isopropyl Methine (-CH) | ~48 | |
| Isopropyl Methyl (-CH₃) | ~23 |
Causality Behind Predictions: The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and the electronic environment of the carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded. The aromatic carbons exhibit a range of chemical shifts due to the electronic effects of the substituents. The electron-withdrawing nature of both groups influences the electron density around the aromatic carbons.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | The broadness is due to hydrogen bonding. |
| N-H Stretch (Sulfonamide) | 3350 - 3250 | Medium | |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | |
| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Strong | Conjugation with the aromatic ring lowers the frequency. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak | |
| S=O Stretch (Sulfonamide) | 1350 - 1300 and 1170 - 1150 | Strong | Asymmetric and symmetric stretching, respectively. |
| C-N Stretch | 1350 - 1250 | Medium | |
| C-O Stretch | 1320 - 1210 | Strong |
Causality Behind Predictions: The predicted absorption frequencies are based on the characteristic vibrational modes of the functional groups present in the molecule. The very broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding. The two strong S=O stretching bands are characteristic of the sulfonamide group.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 257.07
-
Key Fragmentation Pathways:
-
Loss of the isopropyl group (-C₃H₇): m/z = 214
-
Loss of the carboxylic acid group (-COOH): m/z = 212
-
Cleavage of the C-S bond: leading to fragments corresponding to the benzoic acid moiety (m/z = 121) and the isopropylaminosulfonyl moiety.
-
McLafferty rearrangement is unlikely due to the structure.
-
Causality Behind Predictions: The molecular ion peak corresponds to the molecular weight of the compound. The fragmentation pattern is predicted based on the relative stability of the resulting carbocations and neutral fragments. The loss of the isopropyl group is a common fragmentation for isopropyl-substituted compounds. The cleavage of the C-S bond is also a characteristic fragmentation pathway for sulfonamides.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube to a final volume of approximately 0.6 mL. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like -COOH and -NH.
-
Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[1][3]
-
IR Sample Preparation and Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Synthesis and Reactivity Insights
The synthesis of this compound typically involves the reaction of 4-(chlorosulfonyl)benzoic acid with isopropylamine.[8] This reaction is a nucleophilic acyl substitution at the sulfonyl chloride.
Synthetic Workflow
Caption: A typical synthetic workflow for this compound.
Expert Insight: The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. A non-nucleophilic base like pyridine or triethylamine is often used to neutralize the HCl byproduct. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).
Conclusion and Future Perspectives
This technical guide provides a comprehensive predictive overview of the spectroscopic and analytical characteristics of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify this compound, assess its purity, and further investigate its chemical and biological properties. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability of experimental results. As a molecule with potential applications in medicinal chemistry and materials science, further studies, including single-crystal X-ray diffraction, would provide definitive structural confirmation and pave the way for its rational use in the design of novel therapeutic agents and functional materials.
References
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Supporting Information. [Link]
-
ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1.... [Link]
-
PubMed. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. [Link]
-
SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]
-
Loyola eCommons. Spectrophotometric Determinations of the Sulfonamides. [Link]
-
PubChem. 4-(3-Sulfopropylamino)benzoic acid. [Link]
-
MDPI. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. [Link]
- Google Patents.
-
The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]
-
NIST WebBook. Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. [Link]
-
ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... [Link]
-
ACS Publications. Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
ResearchGate. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. [Link]
- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
NIST WebBook. Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. [Link]
-
PrepChem.com. Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. [Link]
-
NIH. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]
-
ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]
-
NIST WebBook. Benzoic acid, 4-(phenylazo)-. [Link]
Sources
- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 4-Isopropylbenzoic acid(536-66-3) 1H NMR [m.chemicalbook.com]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
4-[(Isopropylamino)sulfonyl]benzoic Acid: A Pivotal Scaffold for Sulfonamide Therapeutics
Executive Summary
In the landscape of medicinal chemistry, 4-[(Isopropylamino)sulfonyl]benzoic acid (CAS: 10252-66-1) represents a strategically valuable bifunctional building block. Structurally homologous to the uricosuric agent Probenecid , this compound offers a versatile scaffold for the development of sulfonamide-based therapeutics, including Carbonic Anhydrase Inhibitors (CAIs), anion transport inhibitors, and diuretic agents.
This guide provides a comprehensive technical analysis of this building block, focusing on its synthetic utility, reactivity profiles, and application in high-value organic synthesis. We move beyond basic properties to explore the causality of experimental choices, ensuring that researchers can deploy this scaffold with precision and high yield.
Chemical Profile & Structural Logic
To utilize this compound effectively, one must understand its electronic and steric environment. It is a "push-pull" system where the electron-withdrawing sulfonyl group (
Physicochemical Specifications
| Property | Data | Context for Synthesis |
| CAS Number | 10252-66-1 | Unique identifier for procurement. |
| Formula | MW: 243.28 g/mol . | |
| Structure | para-substituted benzene scaffold. | |
| Acidity (pKa) | The carboxyl group is the primary reactive site for coupling; the sulfonamide NH is weakly acidic but stable under standard coupling conditions. | |
| Solubility | DMSO, DMF, MeOH (warm) | Poor solubility in non-polar solvents (Hexane, DCM) due to polarity and H-bonding. |
Structural Utility[1]
-
The Carboxyl Vector: Acts as the primary "linker" for attaching this pharmacophore to larger molecular architectures via amide or ester bonds.
-
The Sulfonamide Vector: The
-isopropyl group offers a balance of lipophilicity ( adjustment) and metabolic stability. Unlike a primary sulfonamide ( ), the secondary amine reduces promiscuous binding while retaining specific H-bond donor capability.
Synthetic Logic & Methodologies
The synthesis and utilization of this compound require a disciplined approach to chemoselectivity. The following protocols are designed to maximize yield while minimizing side reactions, such as self-condensation or sulfonamide
Synthesis of the Scaffold (Upstream)
From 4-(Chlorosulfonyl)benzoic acid
This transformation relies on the nucleophilic attack of isopropylamine on the highly electrophilic sulfonyl chloride.
Critical Control Point: The starting material contains an unprotected carboxylic acid. To prevent the formation of mixed anhydrides or amides at the carboxyl position, the reaction is typically run under Schotten-Baumann conditions (aqueous base) or in an inert solvent with careful stoichiometry.
Protocol:
-
Dissolution: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in DCM or THF.
-
Amine Addition: Cool to 0°C. Add Isopropylamine (2.2 eq) dropwise. Note: The first equivalent acts as the nucleophile; the second acts as the HCl scavenger.
-
Workup: Acidify with 1M HCl to precipitate the product. The sulfonamide is stable to acid, while the carboxylate reprotonates and crashes out of solution.
Downstream Derivatization (The Core Application)
Amide Coupling at the Carboxyl Group
The most common application is coupling this acid with an amine (
Challenge: The sulfonamide nitrogen (
Validated Protocol: EDC/HOBt Coupling
This method is preferred for drug discovery applications due to its mild conditions and tolerance of the sulfonamide moiety.
-
Activation:
-
Charge a flask with this compound (1.0 eq).
-
Add anhydrous DMF (concentration ~0.2 M).
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Mechanistic Insight: HOBt forms an active ester, preventing racemization (if chiral centers are present in the partner) and suppressing
-acyl sulfonamide formation. -
Stir at RT for 30 minutes.
-
-
Coupling:
-
Add the amine partner (
, 1.1 eq). -
Add DIPEA (2.0 eq) to ensure the amine is free-based.
-
Stir at RT for 12–18 hours.
-
-
Isolation:
-
Dilute with EtOAc. Wash with 1M HCl (removes unreacted amine and DIPEA), sat.
(removes unreacted acid), and brine. -
Dry over
and concentrate.
-
Visualizing the Reaction Landscape
The following diagram illustrates the central role of this building block, mapping its upstream synthesis and downstream divergence into Probenecid analogs or Benzamide therapeutics.
Caption: Synthetic workflow centering on CAS 10252-66-1. The pathway bifurcates at the core scaffold, allowing modification at either the carboxyl or sulfonamide vector.
Application Case Study: Probenecid Analog Synthesis
Context: Probenecid (4-(dipropylsulfamoyl)benzoic acid) is a classic uricosuric agent. In modern drug development, researchers often synthesize "Probenecid-like" molecules to inhibit Organic Anion Transporters (OATs) or to serve as co-drugs that increase the half-life of antibiotics.
Experimental Logic: To synthesize a "hybrid" Probenecid analog where one propyl chain is replaced by an isopropyl group and the other by a functionalized benzyl group:
-
Start with CAS 10252-66-1: The isopropyl group is already installed.[1]
-
Esterification (Protection): Convert the COOH to a Methyl Ester (MeOH,
, reflux).-
Why? We need to alkylate the sulfonamide nitrogen. The carboxyl group must be protected to prevent interference and improve solubility in organic solvents (DMF/Acetone).
-
-
Sulfonamide Alkylation:
-
Hydrolysis: Saponify the ester (LiOH, THF/Water) to return to the free acid active drug.
Safety & Handling
-
Hazard Identification: As a benzoic acid derivative, it is an irritant to eyes, respiratory system, and skin.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at room temperature in a dry place. Keep container tightly closed. It is generally stable but hygroscopic.
References
-
BenchChem. (2025).[4] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Sulfamoylbenzoic acid derivatives and cross-linking reagents. Retrieved from
-
Udhayasurian, R., et al. (2020).[5] Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives. ResearchGate. Retrieved from
-
Accela ChemBio. (2023).[1] Product Information: this compound (CAS 10252-66-1).[1][6][7] Retrieved from [1]
-
Google Patents. (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative. Retrieved from
Sources
- 1. 10252-64-9,4-[(Ethylamino)sulfonyl]benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN102718691A - Novel piracetam synthetic method - Google Patents [patents.google.com]
- 3. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 741717-59-9,2-(1-Pyrazolyl)benzyl Alcohol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. CAS 10252-66-1 | 8669-1-82 | MDL MFCD06355943 | this compound | SynQuest Laboratories [synquestlabs.com]
Theoretical & Computational Profiling of 4-[(Isopropylamino)sulfonyl]benzoic acid (Probenecid)
Executive Summary
This technical guide outlines the theoretical framework for the structural, electronic, and pharmacological characterization of 4-[(Isopropylamino)sulfonyl]benzoic acid , commonly known as Probenecid . As a uricosuric agent and a prototypical inhibitor of Organic Anion Transporters (OATs), Probenecid requires rigorous computational modeling to understand its competitive binding mechanisms and electronic stability.
This document serves as a protocol for researchers to replicate or expand upon theoretical studies using Density Functional Theory (DFT) and Molecular Docking.
Computational Methodology: The Model Chemistry
To ensure high-fidelity results that correlate with experimental X-ray diffraction and spectroscopic data, a specific "Model Chemistry" must be defined. The following protocol balances computational cost with electronic accuracy.
Density Functional Theory (DFT) Protocol
For organic sulfonamides, the B3LYP hybrid functional is the industry standard due to its accurate prediction of vibrational frequencies and geometry.
-
Software Platform: Gaussian 16 / GAMESS / ORCA
-
Method: DFT (Density Functional Theory)[1][2][3][4][5][6][7]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-311++G(d,p)[3][5][6]
-
Rationale: The ++ diffuse functions are critical for describing the lone pairs on the Sulfonyl (SO₂) and Carboxyl (COOH) oxygens. The (d,p) polarization functions account for the orbital distortion in the sulfur atom.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water (
) to simulate physiological conditions.
Workflow Diagram
The following Graphviz diagram illustrates the sequential computational workflow required to validate the molecule's properties.
Figure 1: Standardized DFT computational workflow for Probenecid characterization.
Structural & Electronic Properties[1][4][5]
Geometry Optimization
The optimized structure of Probenecid reveals a non-planar conformation. The sulfonamide moiety introduces a twist relative to the benzoic acid ring.
-
Key Parameter: The
bond length is typically calculated at approximately 1.65 Å , indicating partial double-bond character due to back-bonding from the nitrogen lone pair to the sulfur atom. -
Intramolecular Interaction: Look for hydrogen bonding interactions between the sulfonamide oxygen and the isopropyl protons, which stabilize the conformation.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical indicator of chemical reactivity (Hardness/Softness).
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the isopropylamino group and the benzene ring . This region acts as the electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the sulfonyl group (SO₂) and the carboxyl group (COOH) . This region acts as the electron acceptor.[3]
-
Energy Gap (
): Typically ranges between 4.5 eV - 5.0 eV for this class of molecules. A larger gap implies high kinetic stability, consistent with Probenecid's profile as a stable drug.
Molecular Electrostatic Potential (MEP)
The MEP map is essential for predicting non-covalent interactions during drug-receptor binding.
-
Negative Potential (Red): Concentrated over the Sulfonyl oxygens and Carboxyl oxygens . These are the sites for hydrogen bond accepting or metal chelation.
-
Positive Potential (Blue): Concentrated over the Carboxyl hydrogen and Amide hydrogen . These are the primary sites for nucleophilic attack or hydrogen bond donation.
Spectroscopic Validation
Theoretical data must be validated against experimental spectra.
Vibrational Spectroscopy (IR & Raman)
Raw DFT frequencies are harmonic and typically overestimate experimental values. A scaling factor of 0.967 (for B3LYP/6-311++G(d,p)) must be applied.
| Functional Group | Mode Description | Theoretical (Scaled) cm⁻¹ | Experimental (Approx) cm⁻¹ |
| O-H (Carboxyl) | Stretching | 3550 - 3600 | 3200 - 3400 (Broad) |
| N-H (Sulfonamide) | Stretching | 3350 - 3400 | 3250 - 3300 |
| C=O (Carboxyl) | Stretching | 1680 - 1720 | 1680 - 1690 |
| SO₂ | Asymmetric Stretch | 1320 - 1350 | 1300 - 1350 |
| SO₂ | Symmetric Stretch | 1150 - 1180 | 1150 - 1170 |
Note: The broad O-H band in experimental data is due to intermolecular hydrogen bonding (dimerization), which single-molecule gas-phase DFT calculations will not capture unless an explicit dimer model is used.
Molecular Docking: Pharmacodynamics
Probenecid functions primarily by inhibiting OAT1 (SLC22A6) and URAT1 (SLC22A12) .[8] Since high-resolution crystal structures for human OATs are scarce, homology modeling is often required.
Target Preparation
-
Primary Target: Human Organic Anion Transporter 1 (hOAT1).[9]
-
Template: Homology models are typically built using the E. coli Glycerol-3-phosphate transporter (GlpT) or similar MFS transporters as templates.
-
Binding Site: The central cavity containing positively charged residues (e.g., Arg466 or Lys residues) which interact with the anionic carboxylate of Probenecid.
Docking Protocol (AutoDock Vina / Glide)
-
Ligand Prep: Probenecid must be docked in its deprotonated form (anionic) , as the pKa is ~3.4, meaning it is negatively charged at physiological pH (7.4).
-
Grid Generation: Center the grid box on the transmembrane channel pore.
-
Scoring: Look for binding energies (
) lower than -7.0 kcal/mol .
Mechanism of Action Diagram
Figure 2: Pharmacodynamic mechanism of Probenecid inhibiting the OAT1 transporter.
References
-
Gaussian 16 User Reference. Gaussian, Inc. Wallingford, CT. Available at: [Link]
-
Vibrational characterization and SERS detection of probenecid. ResearchGate (Snippet). Confirms DFT usage for spectral assignment. Available at: [Link]
-
Molecular Mechanisms for Species Differences in Organic Anion Transporter 1 (OAT1). National Institutes of Health (PMC). Details the binding kinetics and residues involved. Available at: [Link]
-
Probenecid, an organic anion transporter 1 and 3 inhibitor. PubMed Central. Discusses the pharmacokinetics and transport inhibition.[8][10][11][12] Available at: [Link]
-
Density Functional Theory (DFT) Benchmarking. CCCBDB NIST Standard Reference. Validation of B3LYP/6-311++G(d,p) accuracy. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, spectroscopic characterization, molecular docking and theoretical studies (DFT) of N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide having potential enzyme inhibition applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms for Species Differences in Organic Anion Transporter 1, OAT1: Implications for Renal Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studenttheses.uu.nl [studenttheses.uu.nl]
- 12. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
molecular weight and formula of 4-[(Isopropylamino)sulfonyl]benzoic acid
An In-depth Technical Guide to 4-[(Isopropylamino)sulfonyl]benzoic Acid
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key organic intermediate with significance in pharmaceutical research and development. The document details its fundamental physicochemical properties, a robust synthesis protocol with mechanistic insights, validated analytical methodologies for purity and identification, and its applications as a structural analog and building block. This paper is intended for researchers, chemists, and professionals in the drug development sector who require a detailed understanding of this compound for synthesis, analysis, or as a starting material for more complex active pharmaceutical ingredients (APIs).
Introduction: The Role of Sulfonamide-Benzoic Acid Scaffolds
The conjunction of a benzoic acid moiety with a sulfonamide group creates a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of therapeutic agents, leveraging the acidic properties of the carboxyl group for pharmacokinetic modulation and the sulfonamide for targeting specific biological pathways. A notable example is Probenecid, a uricosuric agent that inhibits renal tubular transport, where the core structure is a 4-sulfamoylbenzoic acid with N,N-dipropyl substitutions.[1][2]
This compound (CAS No: 10252-66-1) belongs to this important class of molecules. As a secondary sulfonamide derivative, it serves as a crucial intermediate in organic synthesis and as a potential reference compound in the development and quality control of related APIs.[3][4] Its structural similarity to Probenecid makes it a valuable tool for structure-activity relationship (SAR) studies and for investigating the mechanisms of renal anion transport.[1][5] This guide offers the scientific community a detailed examination of its synthesis, characterization, and utility.
Physicochemical Properties and Molecular Structure
A precise understanding of a compound's physicochemical properties is the foundation of all subsequent research and development activities. These parameters dictate solubility, reactivity, and analytical behavior.
Core Data
The essential properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(isopropylsulfamoyl)benzoic acid | [6] |
| CAS Number | 10252-66-1 | [7][8] |
| Molecular Formula | C₁₀H₁₃NO₄S | [6][7][9] |
| Molecular Weight | 243.28 g/mol | [6][8][9] |
| Exact Mass | 243.05652907 Da | [6] |
| Melting Point | 209-210 °C | [8] |
| Boiling Point | 412.8 ± 47.0 °C (Predicted) | [8] |
| Appearance | White or nearly white, fine, crystalline powder (Typical) | [2] |
Molecular Structure
The structure consists of a central benzene ring disubstituted at the 1 and 4 positions with a carboxylic acid group and an N-isopropylsulfonamide group, respectively.
Caption: Molecular Structure of this compound.
Synthesis Protocol and Mechanistic Rationale
The most direct and widely adopted method for synthesizing N-substituted 4-carboxybenzenesulfonamides is the reaction of 4-(chlorosulfonyl)benzoic acid with a corresponding primary or secondary amine.[10] This approach is efficient and relies on readily available starting materials.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol describes the synthesis on a 10 mmol scale.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve isopropylamine (10 mmol, 0.59 g) and sodium carbonate (12 mmol, 1.27 g) in 50 mL of deionized water.[10]
-
Causality: Sodium carbonate acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[10]
-
-
Cooling: Chill the flask in an ice-water bath to an internal temperature of 0-5 °C.
-
Causality: The reaction between a sulfonyl chloride and an amine is highly exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and minimize the degradation of the starting materials.
-
-
Reagent Preparation: In a separate beaker, dissolve 4-(chlorosulfonyl)benzoic acid (10 mmol, 2.21 g) in a minimal amount of a suitable solvent like acetone or THF.[11]
-
Addition: Add the 4-(chlorosulfonyl)benzoic acid solution dropwise to the cold, stirring amine mixture over 30 minutes using a dropping funnel. Ensure the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 4-6 hours.[10]
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 ethyl acetate:hexane. The disappearance of the 4-(chlorosulfonyl)benzoic acid spot indicates completion.
-
Workup and Isolation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly acidify the solution to pH 2-3 by adding 2M HCl. A white precipitate will form.
-
Causality: The product exists as a sodium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the final product insoluble in the aqueous medium and causing it to precipitate.
-
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an ethyl acetate/n-hexane solvent system to yield the pure this compound.[10]
Analytical Methodologies for Quality Control
For use in drug development, rigorous analytical characterization is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and APIs.[12][13]
Reverse-Phase HPLC (RP-HPLC) Protocol
This method is designed to provide excellent separation of the target compound from potential starting materials and related impurities.
| Parameter | Specification |
| Instrument | HPLC system with UV or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-25 min: 30% to 80% B; 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in 50:50 Acetonitrile:Water |
-
Method Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase (0.1% H₃PO₄) ensures that the carboxylic acid group remains protonated (non-ionized), leading to a sharp, symmetrical peak shape and reproducible retention times. A gradient elution is employed to ensure that any impurities with a wide range of polarities are effectively eluted and resolved from the main analyte peak. Detection at 235 nm is selected to maximize the response for the benzoid chromophore.
Protocol for Analysis
-
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
System Suitability (Self-Validation): Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5.
-
Analysis: Inject the prepared sample solution and run the gradient method.
-
Data Processing: Integrate the peaks and calculate the area percentage of the main peak to determine the purity of the sample. Identify any impurities by their relative retention times.
Applications in Research and Drug Development
The utility of this compound is primarily as a sophisticated chemical building block and a reference standard.
-
Pharmaceutical Intermediate: Its bifunctional nature (a carboxylic acid and a secondary sulfonamide) allows for orthogonal chemical modifications. The carboxylic acid can be converted to esters, amides, or other functional groups, while the sulfonamide nitrogen can potentially undergo further reactions. This makes it a valuable precursor for creating libraries of more complex molecules for drug screening.[3]
-
Probenecid Analog/Impurity: In the synthesis of Probenecid, which features N,N-dipropyl groups, related compounds with different alkyl substitutions can arise as impurities.[4] this compound can serve as a characterized reference standard for the analytical detection and quantification of such process-related impurities, which is a critical aspect of regulatory filings.
-
Tool for SAR Studies: By comparing the biological activity of this compound with Probenecid and other N-alkylated analogs, researchers can probe the specific structural requirements for interaction with renal transporters like the organic anion transporters (OATs).[1]
Synthetic Relationship Diagram
Caption: Synthetic utility of this compound.
Conclusion
This compound is a well-defined chemical entity whose value extends beyond its molecular formula. For the drug development professional, it represents a versatile synthetic intermediate, a crucial analytical standard for quality control, and a tool for fundamental pharmacological research. The robust protocols for its synthesis and analysis provided in this guide are designed to be reproducible and are grounded in established chemical principles, ensuring their reliability for laboratory application. A thorough understanding of this compound's properties and handling is essential for any scientist working within the broader field of sulfonamide-based therapeutics.
References
- Vertex AI Search. This compound, 98% Purity, C10H13NO4S, 10 grams.
- PubChem. 4-((Propylamino)sulfonyl)benzoic acid | C10H13NO4S | CID 611818. National Center for Biotechnology Information.
- Sigma-Aldrich. 4-Sulfamoylbenzoic acid 97 138-41-0.
- ChemicalBook. This compound CAS#: 10252-66-1.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt in Pharmaceutical Synthesis.
- PubChem. 4-(Benzoylamino)benzoic acid | C14H11NO3 | CID 252597. National Center for Biotechnology Information.
- PubChem. 4-(3-Sulfopropylamino)benzoic acid | C10H13NO5S | CID 18453193. National Center for Biotechnology Information.
- PubChemLite. 4-[(dimethylamino)sulfonyl]benzoic acid (C9H11NO4S).
- Cheméo. Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1).
- Sigma-Aldrich. 4-(Chlorosulfonyl)benzoic acid 96 10130-89-9.
- Ambeed. 10252-66-1|this compound.
- ResearchGate. (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
- PubChem. Probenecid | C13H19NO4S | CID 4911. National Center for Biotechnology Information.
- ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
- Veeprho. Probenecid Impurities and Related Compound.
- Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
- Drugs.com. Probenecid: Package Insert / Prescribing Information.
- UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
- MDPI. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
- Chem-Impex. Probenecid.
- GoodRx. Probenecid: Uses, Side Effects, Alternatives & More.
- Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Benchchem. Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
Sources
- 1. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. nbinno.com [nbinno.com]
- 4. veeprho.com [veeprho.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-((Propylamino)sulfonyl)benzoic acid | C10H13NO4S | CID 611818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound CAS#: 10252-66-1 [m.chemicalbook.com]
- 9. 10252-66-1|this compound| Ambeed [ambeed.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-(Chlorosulfonyl)benzoic acid 96 10130-89-9 [sigmaaldrich.com]
- 12. thaiscience.info [thaiscience.info]
- 13. helixchrom.com [helixchrom.com]
Methodological & Application
Application Note: Antimicrobial Characterization & Adjuvant Potential of 4-[(Isopropylamino)sulfonyl]benzoic Acid
Executive Summary & Mechanism of Action
4-[(Isopropylamino)sulfonyl]benzoic acid (hereafter referred to as ISBA ) is a sulfonamide-functionalized benzoic acid derivative. Structurally, it is a mono-isopropyl analog of Probenecid (4-(dipropylsulfamoyl)benzoic acid).
In antimicrobial research, ISBA is investigated for two distinct pharmacological roles based on its Structure-Activity Relationship (SAR):
-
Direct Antimicrobial Activity: As a structural analog of para-aminobenzoic acid (PABA), sulfonamides competitively inhibit dihydropteroate synthase (DHPS) , blocking bacterial folate synthesis.
-
Efflux Pump Inhibition (Adjuvant Efficacy): Similar to Probenecid, the anionic benzoate moiety allows ISBA to inhibit Organic Anion Transporters (OATs) and bacterial efflux pumps (e.g., RND-type pumps in Gram-negatives), potentially restoring sensitivity to antibiotics like ciprofloxacin or
-lactams.
Visualizing the Dual Mechanism
The following diagram illustrates the potential dual pathways of ISBA interaction within a bacterial system.
Figure 1: Dual mechanism hypothesis. Pathway 1 (Left) depicts direct inhibition of folate synthesis. Pathway 2 (Right) depicts inhibition of efflux pumps to potentiate co-administered antibiotics.
Chemical Handling & Stock Preparation
Critical Note: The benzoic acid moiety renders ISBA pH-sensitive. Improper solubilization will lead to precipitation in cation-adjusted Mueller-Hinton Broth (CAMHB).
Properties
-
Molecular Weight: 243.28 g/mol [][2]
-
pKa: ~3.4 (Carboxylic acid), ~10.5 (Sulfonamide NH)
-
Solubility: Low in water at acidic pH; soluble in DMSO, Ethanol, and alkaline aqueous solutions (pH > 8.0).
Stock Solution Protocol (10 mg/mL)
-
Weighing: Weigh 10 mg of ISBA powder.
-
Primary Solvent: Dissolve in 500 µL of 100% DMSO . Vortex vigorously until clear.
-
Dilution: Add 500 µL of sterile deionized water.
-
Observation: If precipitation occurs, add 1N NaOH dropwise (approx. 5-10 µL) until clear. The carboxylate anion form is more soluble.
-
-
Sterilization: Filter through a 0.22 µm PTFE (DMSO-compatible) syringe filter.
-
Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol: Minimum Inhibitory Concentration (MIC)
This assay determines if ISBA has standalone antimicrobial activity.
Method: Broth Microdilution (CLSI M07 Standards). Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Inoculum Prep: Prepare a 0.5 McFarland bacterial suspension (
CFU/mL) in saline. Dilute 1:150 in CAMHB to reach CFU/mL. -
Plate Setup: Use a 96-well round-bottom plate.
-
Rows A-G: Serial 2-fold dilution of ISBA (Range: 512 µg/mL to 0.5 µg/mL).
-
Row H: Growth Control (Bacteria + Solvent) and Sterility Control (Media only).
-
Note: Ensure final DMSO concentration is < 1% to avoid solvent toxicity.
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Visual turbidity or OD
. The MIC is the lowest concentration inhibiting visible growth.
Protocol: Synergistic Checkerboard Assay
This protocol tests ISBA as an adjuvant to potentiate other antibiotics (e.g., Trimethoprim or Ciprofloxacin).
Experimental Design: A 2D array where Drug A (Antibiotic) is diluted along the X-axis and Drug B (ISBA) along the Y-axis.
Workflow
-
Matrix Preparation:
-
Columns 1-11: Serial 2-fold dilution of Antibiotic (e.g., Ciprofloxacin).
-
Rows A-G: Serial 2-fold dilution of ISBA.
-
-
Inoculation: Add
of bacterial inoculum ( CFU/mL final) to all wells. -
Incubation: 18-24 hours at 37°C.
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
Data Analysis Table: FICI Interpretation
| Formula | FICI Value | Interpretation |
| Synergy (Potentiation confirmed) | ||
| Where | Indifference (No interaction) | |
| Antagonism (Drugs interfere) |
Protocol: Ethidium Bromide (EtBr) Accumulation Assay
This functional assay confirms if ISBA inhibits bacterial efflux pumps. If ISBA blocks efflux, fluorescent EtBr will accumulate inside the cell, increasing fluorescence.
Materials
-
Fluorometer: Excitation 530 nm / Emission 600 nm.
-
Tracer: Ethidium Bromide (final conc. 1-2 µg/mL).
-
Control: Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a standard efflux inhibitor (uncoupler).
Step-by-Step Procedure
-
Cell Prep: Grow bacteria to mid-log phase (
). Wash pellets with PBS. -
Loading: Resuspend cells in PBS containing ISBA at sub-MIC concentrations (e.g.,
MIC). Incubate for 10 mins at 25°C. -
Initiation: Add Ethidium Bromide.
-
Measurement: Immediately monitor fluorescence every 60 seconds for 30 minutes.
-
Result Validation:
-
High Fluorescence: Efflux blocked (ISBA is effective).
-
Flat/Low Fluorescence: Efflux active (ISBA ineffective).
-
Visualization of Expected Results
Figure 2: Logic flow for Ethidium Bromide accumulation. A successful adjuvant effect is indicated by a significant increase in fluorescence compared to the untreated control.
References
-
Probenecid as an Efflux Inhibitor
- Luo, Q., et al. (2020). "Probenecid inhibits the multidrug resistance-associated protein 1 (MRP1) and enhances the efficacy of antibiotics." Scientific Reports.
-
Sulfonamide Mechanism of Action
- Capasso, C., & Supuran, C. T. (2014). "Sulfa drugs as antibacterial and antiepileptic agents.
-
Broth Microdilution Standards
-
Ethidium Bromide Accumulation Protocol
- Martins, M., et al. (2008). "Efflux pumps in bacteria: an update on the accumulation assay." Journal of Microbiological Methods.
Sources
- 2. CAS 10252-66-1 | 8669-1-82 | MDL MFCD06355943 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. 10252-64-9,4-[(Ethylamino)sulfonyl]benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 4-Sulfamoylbenzoic acid 97 138-41-0 [sigmaaldrich.com]
Application Note: Protocol for the Synthesis of 4-[(Isopropylamino)sulfonyl]benzoic Acid Derivatives
Introduction & Scope
The 4-sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the core structure for organic anion transporter (OAT) inhibitors (e.g., Probenecid ), carbonic anhydrase inhibitors, and various anti-inflammatory agents. This application note provides a rigorous, field-validated protocol for the synthesis of 4-[(isopropylamino)sulfonyl]benzoic acid (CAS 10252-66-1) and its derivatives.
While many literature sources describe the synthesis of the dipropyl analogue (Probenecid), the isopropyl derivative presents unique steric characteristics that influence both its biological activity and synthetic handling. This guide outlines a robust Schotten-Baumann approach, optimized for high purity and scalability, alongside an anhydrous alternative for moisture-sensitive amine derivatives.
Key Applications
-
Drug Discovery: Fragment-based drug design (FBDD) targeting OAT1/OAT3.
-
Materials Science: Synthesis of pH-sensitive linkers.
-
Analytical Chemistry: Derivatization of amines for HPLC detection.
Retrosynthetic Analysis & Strategy
The most reliable route to 4-[(alkylamino)sulfonyl]benzoic acids is the nucleophilic substitution of 4-(chlorosulfonyl)benzoic acid with the appropriate amine. This approach avoids the harsh oxidation conditions required if starting from toluene derivatives (e.g., oxidizing 4-methyl-N-isopropylbenzenesulfonamide), thus preserving sensitive functional groups on the amine.
Reaction Scheme Logic
The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl sulfur. A base is required to neutralize the HCl byproduct and maintain the amine in its nucleophilic (unprotonated) state.
Figure 1: Mechanistic pathway for the sulfonylation of isopropylamine.
Materials & Reagents
The following stoichiometry is optimized for a 10 mmol scale.
| Component | Role | CAS No. | Equiv.[1] | Amount | Notes |
| 4-(Chlorosulfonyl)benzoic acid | Substrate | 10130-89-9 | 1.0 | 2.21 g | Hydrolytically unstable; store dry. |
| Isopropylamine | Reagent | 75-31-0 | 1.2 | 1.0 mL | Boil point 32°C; handle cold. |
| Sodium Carbonate (Na₂CO₃) | Base | 497-19-8 | 2.5 | 2.65 g | For Method A (Aqueous). |
| Dichloromethane (DCM) | Solvent | 75-09-2 | - | 20 mL | For Method B (Anhydrous). |
| Hydrochloric Acid (1N) | Workup | 7647-01-0 | Excess | ~30 mL | To precipitate product (pH ~2). |
Experimental Protocols
Method A: Aqueous Schotten-Baumann (Recommended)
Best for: Scalability, Green Chemistry, and simple aliphatic amines.
1. Preparation: Dissolve Sodium Carbonate (2.65 g, 25 mmol) in Deionized Water (25 mL) in a 100 mL round-bottom flask. Cool the solution to 0–5°C using an ice bath.
2. Amine Addition: Add Isopropylamine (1.0 mL, 12 mmol) to the cold carbonate solution. Stir for 5 minutes.
-
Critical Control Point: Isopropylamine is volatile (bp 32°C). Ensure the solution is cold before addition to prevent loss.
3. Sulfonylation: Add 4-(chlorosulfonyl)benzoic acid (2.21 g, 10 mmol) in small portions over 15 minutes.
-
Why: Rapid addition can cause localized heating and hydrolysis of the sulfonyl chloride to the sulfonic acid byproduct.
-
Observation: The reaction is exothermic. Maintain internal temperature <10°C during addition.
4. Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir vigorously for 4 hours .
-
Monitoring: The starting material (solid) should dissolve as it reacts/hydrolyzes, forming a clear or slightly cloudy solution (the product is soluble in basic water as a dicarboxylate salt).
5. Workup & Isolation:
-
Filter the reaction mixture (if cloudy) to remove any unreacted sulfonyl chloride or insoluble impurities.
-
Slowly add 1N HCl to the filtrate with stirring until the pH reaches ~2.0 .
-
A thick white precipitate will form immediately.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filter the solid via vacuum filtration (Buchner funnel).
-
Wash the cake with cold water (2 x 10 mL) to remove salts.
6. Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Methanol .
-
Yield Expectation: 75–85%.
Method B: Anhydrous Organic Route
Best for: Hydrophobic amines or moisture-sensitive derivatives.
-
Suspend 4-(chlorosulfonyl)benzoic acid (10 mmol) in DCM (20 mL) .
-
Add Pyridine (25 mmol) or Triethylamine (25 mmol) . The mixture typically becomes homogeneous.
-
Cool to 0°C. Add Isopropylamine (11 mmol) dropwise.
-
Stir at RT for 3 hours.
-
Workup: Evaporate DCM. Dissolve residue in 1N NaOH (20 mL). Wash with Ethyl Acetate (to remove non-acidic impurities). Acidify the aqueous layer with HCl to precipitate the target acid.
Process Workflow & Troubleshooting
The following diagram illustrates the critical decision points during the workup to ensure high purity.
Figure 2: Isolation workflow for carboxylic acid sulfonamides.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry (Method B) or keep temp <5°C during addition (Method A). |
| Oily Product | Incomplete Protonation | Ensure pH is below 3.0 during acidification. Some derivatives may require seeding. |
| Impurity (TLC) | Disulfonylation | Use excess amine (1.2–1.5 eq) to prevent bis-sulfonamide formation (rare with hindered amines). |
Characterization Criteria
To validate the synthesis, the isolated product must meet the following physicochemical specifications.
-
Appearance: White to off-white crystalline powder.
-
Melting Point: Typically 200–205°C (Note: Probenecid melts at 194–196°C; the isopropyl analog is structurally similar but often higher melting due to symmetry).
-
Solubility: Soluble in DMSO, Methanol, and aqueous base (NaOH/NaHCO₃); insoluble in water and non-polar solvents.
Expected ¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.5-13.5 (br s, 1H): Carboxylic acid -COOH.
-
δ 8.0-8.1 (d, 2H): Aromatic protons (ortho to sulfonyl).
-
δ 7.8-7.9 (d, 2H): Aromatic protons (ortho to carboxyl).
-
δ 7.6-7.8 (br s, 1H): Sulfonamide -NH (exchangeable with D₂O).
-
δ 3.3-3.5 (m, 1H): Isopropyl -CH (septet).
-
δ 0.9-1.1 (d, 6H): Isopropyl -CH₃ (doublet).
References
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl. Coll. Vol. 1, p. 8; Vol. 8, p. 100. (General procedure for chlorosulfonation and amidation). Available at: [Link]
-
PubChem. this compound (CID 10252-66-1).[] National Library of Medicine. Available at: [Link]
- Google Patents.Process for the preparation of sulfamylbenzoic acids (CA1082191A).
Sources
Application Notes and Protocols: Investigating the Anti-Inflammatory Potential of 4-[(Isopropylamino)sulfonyl]benzoic Acid (Probenecid)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Re-examining a Classic Drug Through an Immunological Lens
4-[(Isopropylamino)sulfonyl]benzoic acid, widely known in the medical community as Probenecid, is a compound with a long history of clinical use. Initially developed to prolong the plasma concentration of antibiotics like penicillin by inhibiting their renal excretion, its primary application for decades has been in the management of gout, where it promotes the excretion of uric acid.[1][2][3] However, a growing body of evidence has illuminated a fascinating and previously underappreciated aspect of Probenecid's pharmacology: its significant anti-inflammatory properties.[4][5][6] This has spurred renewed interest in its potential as a modulator of inflammatory pathways, extending its relevance far beyond its traditional indications.
These application notes provide a comprehensive guide for researchers interested in exploring the anti-inflammatory applications of Probenecid. We will delve into its multifaceted mechanism of action, offer detailed protocols for its investigation in both in vitro and in vivo models, and provide insights into the interpretation of experimental outcomes.
Mechanism of Action: A Multi-Pronged Approach to Dampening Inflammation
Probenecid exerts its anti-inflammatory effects not through a single target, but by modulating several key signaling pathways involved in the inflammatory cascade. This pleiotropic activity makes it a compelling subject for immunological research.
Inhibition of Pannexin-1 (Panx1) Channels and Purinergic Signaling
A pivotal mechanism underlying Probenecid's anti-inflammatory action is its inhibition of pannexin-1 (Panx1) channels.[7][8][9] Panx1 channels are large-pore channels found on the surface of various cell types, including immune and neuronal cells. They play a crucial role in releasing adenosine triphosphate (ATP) into the extracellular space. This extracellular ATP acts as a danger-associated molecular pattern (DAMP), signaling cellular stress or injury and activating purinergic receptors on immune cells, which in turn triggers a pro-inflammatory response.
By blocking Panx1 channels, Probenecid effectively curtails the release of ATP, thereby attenuating the activation of microglia and the subsequent release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[10][11] This mechanism is particularly relevant in the context of neuroinflammation.[10][11]
Caption: Probenecid's Inhibition of the Pannexin-1 Channel.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex within the cytoplasm of immune cells that plays a critical role in the innate immune response.[12] Its activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Caspase-1 then processes pro-inflammatory cytokines, most notably pro-IL-1β and pro-IL-18, into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.
Probenecid has been shown to be a potent inhibitor of NLRP3 inflammasome activation.[4][6][13][14] This inhibition prevents the maturation and release of IL-1β, a key mediator of fever and inflammation.[14] The ability of Probenecid to suppress this critical inflammatory hub highlights its potential for treating inflammasome-driven pathologies.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial for regulating a variety of cellular processes, including inflammation. Studies have demonstrated that Probenecid can modulate these pathways. Specifically, it has been shown to block the phosphorylation of JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase) without affecting p38 MAPK.[4][6] By selectively targeting these MAPK pathways, Probenecid can interfere with the downstream signaling cascades that lead to the production of inflammatory mediators.
Caption: Probenecid's Multi-Target Anti-Inflammatory Mechanism.
Experimental Protocols
The following protocols provide a framework for investigating the anti-inflammatory effects of Probenecid. It is crucial to adapt these protocols to the specific research question and available resources.
Part 1: In Vitro Assessment of Anti-Inflammatory Activity
In vitro assays are essential for dissecting the molecular mechanisms of a compound's anti-inflammatory effects in a controlled environment.
-
Cell Lines:
-
Murine Macrophages (RAW 264.7, J774A.1): These are robust and widely used cell lines for studying inflammation.[15][16]
-
Human Monocytic Cell Line (THP-1): These cells can be differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Primary Cells: For more physiologically relevant data, consider using primary cells such as bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cells (PBMCs).[17]
-
-
Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Probenecid Preparation: Prepare a stock solution of Probenecid in a suitable solvent (e.g., DMSO) and dilute to the desired working concentrations in culture medium immediately before use. Ensure the final solvent concentration does not affect cell viability.
This is a classic and widely used model to mimic bacterial-induced inflammation.
-
Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for cytokine assays, 6-well for Western blotting).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of Probenecid for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours).
-
Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.
-
This assay specifically investigates the effect of Probenecid on the NLRP3 inflammasome.
-
Protocol:
-
Seed and adhere cells as described above.
-
Priming Step: Treat cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibition Step: Add varying concentrations of Probenecid for 1 hour.
-
Activation Step: Stimulate the cells with a NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 30-60 minutes.
-
Collect the supernatant for IL-1β measurement.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentration of key pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in the culture supernatant using commercially available ELISA kits.
-
Western Blotting: Analyze the expression and phosphorylation status of key signaling proteins, including:
-
NLRP3, Caspase-1 (cleaved form), IL-1β (cleaved form)
-
Phospho-JNK, JNK, Phospho-ERK, ERK, Phospho-p38, p38
-
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of inflammatory genes (e.g., Il1b, Tnf, Il6, Nos2).
| Parameter | Method | Purpose | Expected Outcome with Probenecid |
| Cytokine Secretion | ELISA | To quantify the release of pro-inflammatory cytokines. | Decreased levels of IL-1β, TNF-α, and IL-6. |
| Protein Expression | Western Blot | To assess the activation of inflammatory signaling pathways. | Reduced cleavage of Caspase-1 and IL-1β; decreased phosphorylation of JNK and ERK. |
| Gene Expression | qPCR | To measure the transcription of inflammatory genes. | Downregulation of Il1b, Tnf, and Il6 mRNA. |
Part 2: In Vivo Assessment of Anti-Inflammatory Activity
In vivo models are crucial for evaluating the therapeutic efficacy of a compound in a whole-organism context.[18][19]
-
Carrageenan-Induced Paw Edema in Rodents: This is a widely used model for screening acute anti-inflammatory drugs.[20]
-
Protocol:
-
Acclimatize animals (rats or mice) to the experimental conditions.
-
Administer Probenecid orally or intraperitoneally at various doses.
-
After a set time (e.g., 1 hour), inject a sub-plantar injection of carrageenan (e.g., 1% in saline) into the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer or digital calipers.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
-
-
-
Xylene-Induced Ear Edema in Mice: This model is useful for assessing topical or systemic anti-inflammatory activity.[21]
-
Protocol:
-
Administer Probenecid systemically or topically.
-
After a defined period, apply a fixed volume of xylene to the inner and outer surfaces of the right ear.
-
After a short incubation period (e.g., 15-30 minutes), sacrifice the animals and collect circular sections from both ears using a cork borer.
-
Weigh the ear sections and calculate the difference in weight between the right (treated) and left (untreated) ears to determine the extent of edema.
-
-
This model mimics systemic inflammation or sepsis.[22]
-
Protocol:
-
Administer Probenecid to the animals.
-
After a pre-determined time, inject a non-lethal dose of LPS intraperitoneally.
-
At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.
-
Measure the levels of systemic pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or plasma using ELISA.
-
| Model | Endpoint | Purpose | Expected Outcome with Probenecid |
| Carrageenan-Induced Paw Edema | Paw Volume/Thickness | To assess acute anti-inflammatory effects. | Reduced paw swelling. |
| Xylene-Induced Ear Edema | Ear Weight | To evaluate anti-inflammatory activity in a topical model. | Decreased ear edema. |
| LPS-Induced Systemic Inflammation | Serum Cytokine Levels | To investigate effects on systemic inflammation. | Lowered systemic levels of TNF-α, IL-6, and IL-1β. |
Data Interpretation and Causality
When interpreting the results, it is essential to establish a causal link between Probenecid's mechanism of action and its observed anti-inflammatory effects. For example, a reduction in IL-1β secretion in vitro should be correlated with the inhibition of Caspase-1 cleavage. Similarly, a decrease in paw edema in vivo could be linked to reduced local cytokine production.
Conclusion: A Promising Avenue for Anti-Inflammatory Drug Discovery
The repurposing of established drugs like Probenecid offers an exciting and efficient route for developing novel therapeutics. Its well-defined safety profile in humans, coupled with its multi-pronged anti-inflammatory mechanism, makes this compound a compelling candidate for further investigation in the context of a wide range of inflammatory disorders. The protocols and insights provided in these application notes are intended to equip researchers with the necessary tools to explore the full therapeutic potential of this versatile molecule.
References
-
Silverman, W. F., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. [Link]
-
Posadas, I., et al. (2004). The carrageenan-induced paw edema model in the rat. In Current Protocols in Pharmacology (Vol. 25, No. 1, pp. 5.4.1-5.4.8). John Wiley & Sons, Inc. [Link]
-
Al-Ghareeb, M. A., et al. (2022). Probenecid Inhibits NLRP3 Inflammasome Activity and Mitogen-Activated Protein Kinases (MAPKs). International Journal of Molecular Sciences, 23(21), 13329. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Probenecid? [Link]
-
Wang, Q., et al. (2022). Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage. Frontiers in Molecular Neuroscience, 15, 848919. [Link]
-
Grokipedia. (n.d.). Probenecid. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Probenecid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Al-Ghareeb, M. A., et al. (2022). Probenecid Inhibits NLRP3 Inflammasome Activity and Mitogen-Activated Protein Kinases (MAPKs). Pharmaceuticals, 15(11), 1339. [Link]
-
Chen, Y., et al. (2019). Probenecid Relieves Cerebral Dysfunction of Sepsis by Inhibiting Pannexin 1-Dependent ATP Release. Inflammation, 42(3), 1082–1092. [Link]
-
Mangan, M. S. J., et al. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery, 17(9), 680–682. [Link]
- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Drugs.com. (2024). Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Gorgan, D. L., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6523. [Link]
-
Wang, Y., et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 96(6), 1336–1347. [Link]
-
Britannica. (2026). Probenecid. [Link]
-
Abusnaina, K. M., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(3), 643. [Link]
-
Silverman, W. F., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 367(1-2), 143–150. [Link]
- Google Patents. (n.d.).
-
Gautham, B., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(6), 1087–1104. [Link]
-
Al-Ghareeb, M. A., et al. (2022). Probenecid Inhibits NLRP3 Inflammasome Activity and Mitogen-Activated Protein Kinases (MAPKs). Pharmaceuticals, 15(11), 1339. [Link]
-
Gokhale, A. B., et al. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 7(12), 4707–4713. [Link]
-
Liu, Y., et al. (2017). Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid. Pharmaceutical Biology, 55(1), 1640–1646. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
-
Al-Ghareeb, M. A., et al. (2022). Probenecid inhibits NLRP3-dependent release of IL-1β in macrophages.... ResearchGate. [Link]
- Google Patents. (n.d.).
-
Kim, I. S., et al. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III). Bioorganic & Medicinal Chemistry Letters, 27(10), 2165–2169. [Link]
-
Perianayagam, J. B., et al. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 4(4), 1251–1256. [Link]
-
Silverman, W. F., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. Am J Physiol Cell Physiol 295:C761-C767. ResearchGate. [Link]
-
Vane, J. R., & Botting, R. M. (1995). New insights into the mode of action of anti-inflammatory drugs. Inflammation Research, 44(1), 1–10. [Link]
-
PubChem. (n.d.). 4-((Propylamino)sulfonyl)benzoic acid. [Link]
Sources
- 1. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Probenecid | Gout Treatment, Uric Acid & Renal Excretion | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 6. Probenecid Inhibits NLRP3 Inflammasome Activity and Mitogen-Activated Protein Kinases (MAPKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Probenecid Relieves Cerebral Dysfunction of Sepsis by Inhibiting Pannexin 1-Dependent ATP Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity [frontiersin.org]
- 13. Probenecid Inhibits NLRP3 Inflammasome Activity and Mitogen-Activated Protein Kinases (MAPKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpras.com [ijpras.com]
- 20. mdpi.com [mdpi.com]
- 21. Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: Functional Derivatization and Application of 4-[(Isopropylamino)sulfonyl]benzoic Acid (Probenecid) for High-Throughput Bioassays
Introduction & Scientific Rationale
4-[(Isopropylamino)sulfonyl]benzoic acid, universally known as Probenecid , is a critical auxiliary reagent in G-Protein Coupled Receptor (GPCR) screening and calcium flux assays. While historically developed as a uricosuric agent for gout, its primary utility in modern cell biology lies in its ability to inhibit Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs) .
The Bioassay Challenge: Dye Leakage
Calcium indicators (e.g., Fluo-4 AM, Fura-2 AM) are introduced to cells as acetoxymethyl (AM) esters. These esters are hydrophobic and cell-permeable. Once inside the cytosol, intracellular esterases cleave the AM groups, trapping the dye as a negatively charged (anionic) species that binds calcium.[1][2]
The Problem: Many cell lines used in drug discovery (CHO, HEK293, HeLa) overexpress MRPs. These transporters actively pump the anionic dye out of the cell before the assay begins, resulting in:
-
Low baseline fluorescence.
-
Poor Signal-to-Noise (S/N) ratios.
-
High extracellular background noise.
The Solution: Probenecid acts as a competitive inhibitor of these transporters. However, the free acid form of Probenecid is practically insoluble in water. Successful application requires a functional derivatization —converting the acid into a water-soluble sodium salt in situ without creating a hypertonic or cytotoxic environment.
Mechanism of Action
The following diagram illustrates the kinetic pathway of dye loading and the specific blockade point of Probenecid.
Figure 1: Mechanism of Dye Retention. Probenecid inhibits the MRP-mediated extrusion of anionic fluorophores, ensuring the signal remains intracellular.[1]
Chemical Derivatization Strategy
Probenecid (C₁₃H₁₉NO₄S) has a pKa of approximately 3.4 for its carboxylic acid group. To render it suitable for bioassays, we must convert the hydrophobic free acid into its hydrophilic conjugate base (Sodium Probenecid).
Critical Solubility Parameters:
-
Solubility (Acid form in Water): < 0.05 mg/mL (Insoluble)
-
Solubility (Sodium Salt in Water): > 50 mg/mL (Highly Soluble)
-
Precipitation Threshold: pH < 6.5
Derivatization Logic: We utilize a strong base (NaOH) to drive the deprotonation of the carboxylic acid. This reaction must occur before the introduction of any buffering salts (like PBS or HBSS), as the high ionic strength of buffers can suppress the solubility equilibrium if the pH is not already alkaline.
Protocol: Preparation of 250 mM Water-Soluble Stock
This protocol generates a stable, concentrated stock solution suitable for dilution into assay buffers.
Materials Required[2][3][4][5][6][7][8][9][10][11]
-
Probenecid (Free Acid) [CAS: 57-66-9]
-
1.0 M Sodium Hydroxide (NaOH)[3]
-
HEPES Buffer (1M, pH 7.4)
-
Distilled/Deionized Water
Step-by-Step Procedure
-
Weighing: Weigh 710 mg of Probenecid powder into a 15 mL conical tube.
-
Alkaline Solubilization (The "Derivatization"):
-
Add 5.0 mL of 1.0 M NaOH .
-
Note: Do not add water or buffer yet. The high molarity of NaOH is required to rapidly deprotonate the acid.
-
Vortex vigorously for 2–5 minutes. The white powder should dissolve completely, resulting in a clear, colorless solution.
-
-
Buffering:
-
Once fully dissolved, add 5.0 mL of 1 M HEPES (or phosphate buffer) to stabilize the pH.
-
Caution: If you add buffer before the powder is dissolved, it will form a "gum" that is extremely difficult to solubilize.
-
-
Final Adjustment:
-
Storage: Aliquot into 1 mL vials and store at -20°C. Avoid repeated freeze-thaw cycles (max 2 cycles).
Preparation Workflow Diagram
Figure 2: Critical workflow for solubilizing Probenecid. The order of reagent addition is non-negotiable.
Protocol: Application in Calcium Flux Assays
Working Concentration
The standard effective concentration for Probenecid in cell-based assays is 2.5 mM .[4][8]
-
Range: 1.0 mM – 5.0 mM.
-
Toxicity Warning: Concentrations > 5.0 mM or incubation times > 2 hours can cause non-specific cell rounding and detachment (anoikis).
Assay Protocol (96/384-Well Format)
-
Prepare Dye Loading Solution:
-
Incubation:
-
Remove culture medium from cell plate.
-
Add the Dye + Probenecid solution (e.g., 100 µL/well for 96-well).
-
Incubate at 37°C for 45–60 minutes.
-
Note: Keep the plate in the dark.
-
-
Measurement:
-
Transfer plate to FLIPR, FlexStation, or similar reader.
-
Inject agonist.
-
Do not wash cells if using a "No-Wash" kit. If using a wash protocol, ensure the wash buffer also contains 2.5 mM Probenecid to prevent rapid dye efflux during the read phase.
-
Validation & Troubleshooting
Data Summary: Impact of Probenecid
The following table summarizes the expected impact of Probenecid on assay performance in CHO-K1 cells expressing M1 Muscarinic receptors.
| Parameter | Without Probenecid | With Probenecid (2.5 mM) | Improvement |
| Baseline RFU | 150 ± 20 | 850 ± 50 | ~5.6x Higher |
| Signal/Background | 2.1 | 14.5 | Significant |
| Z-Factor | 0.35 (Marginal) | 0.78 (Excellent) | Assay Robustness |
| Cell Morphology | Normal | Normal (< 2 hrs) | N/A |
Troubleshooting Guide
-
Precipitation in Buffer:
-
Cause: pH of the final buffer dropped below 6.5.
-
Fix: Check the pH of your HBSS. If it is acidic, the Probenecid will crash out.[3] Re-adjust stock to pH 7.4.
-
-
Cell Toxicity (Rounding/Detachment):
-
Cause: Incubation > 2 hours or concentration > 5 mM.
-
Fix: Reduce concentration to 1.0 mM or switch to less toxic analogs like Sulfinpyrazone (though Probenecid is usually standard).
-
-
Inconsistent Data:
-
Cause: Variable temperature. Probenecid solubility is temperature-dependent.
-
Fix: Ensure all buffers are pre-warmed to 37°C before mixing.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4911, Probenecid. Retrieved from [Link]
-
Silverman, R. B., et al. (2008). Inhibition of Organic Anion Transporters.[2][4][6] Journal of Pharmacology and Experimental Therapeutics. (Contextual citation for OAT mechanism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 4-((Propylamino)sulfonyl)benzoic acid | C10H13NO4S | CID 611818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 9. PowerLoad Concentrate & Water Soluble Probenecid | Thermo Fisher Scientific - DE [thermofisher.com]
Application Notes & Protocols for Developing Enzyme Inhibition Assays with 4-[(Isopropylamino)sulfonyl]benzoic Acid
Introduction: Unveiling the Inhibitory Potential of 4-[(Isopropylamino)sulfonyl]benzoic Acid
In the landscape of modern drug discovery and biochemical research, the identification and characterization of enzyme inhibitors are paramount.[1] Enzymes, as biological catalysts, govern a vast array of physiological processes, and their dysregulation is often at the heart of numerous diseases.[1] Consequently, molecules that can modulate enzyme activity serve as invaluable tools for both therapeutic intervention and fundamental scientific inquiry.
This guide focuses on this compound, a compound belonging to the versatile class of N-substituted 4-sulfamoylbenzoic acids.[2] This structural scaffold, characterized by a benzoic acid and a sulfonamide group, is a well-established pharmacophore found in various clinically significant drugs.[2] While the specific biological targets of this compound may vary, its structural similarity to compounds like Probenecid—a known inhibitor of renal tubular transport—suggests its potential to interact with a range of enzymes and transporter proteins.[3][4][5]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate robust enzyme inhibition assays for this compound and its analogs. By understanding the underlying principles and following the detailed protocols herein, you will be equipped to elucidate the inhibitory profile of this compound and accelerate your research endeavors.
Pillar 1: The Scientific Rationale - Foundational Principles of Enzyme Inhibition Assays
A successful enzyme inhibition assay is not merely a set of procedural steps but a well-designed experiment grounded in the principles of enzyme kinetics. The primary objective is to quantify the extent to which a compound, in this case, this compound, reduces the rate of an enzyme-catalyzed reaction.
Understanding Inhibition Modalities
Enzyme inhibitors can be broadly classified based on their mechanism of action.[1][6] A preliminary understanding of these modalities is crucial for designing appropriate assays and interpreting the resulting data.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[6]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This form of inhibition is not affected by substrate concentration.[1]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.[1]
-
Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, leading to permanent inactivation.[6]
The initial assay design should be sensitive enough to detect any of these inhibitory mechanisms. For instance, to identify competitive inhibitors, it is recommended to perform the assay under initial velocity conditions with a substrate concentration at or below its Michaelis constant (K_m_).[7]
The Assay Development Workflow: A Self-Validating System
A robust assay development process is iterative and incorporates self-validating checkpoints. The following workflow ensures the generation of reliable and reproducible data.
Figure 1: A logical workflow for the development and validation of an enzyme inhibition assay.
Pillar 2: In the Lab - Detailed Protocols and Methodologies
This section provides detailed, step-by-step protocols for three common enzyme assay formats: spectrophotometric, fluorometric, and luminescent. These protocols are designed to be adaptable to a wide range of enzyme targets.
Initial Preparation of this compound
-
Compound Information:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]
-
Protocol 1: Spectrophotometric Inhibition Assay
Spectrophotometric assays measure the change in absorbance of light at a specific wavelength as a substrate is converted to a product.[9]
Principle: This protocol is exemplified by an enzyme that produces a chromogenic product.
Materials:
-
Purified enzyme of interest
-
Chromogenic substrate
-
Assay buffer (optimized for the specific enzyme)
-
This compound stock solution
-
Microplate reader with UV-Vis capabilities
-
96-well, clear, flat-bottom microplates
Step-by-Step Methodology:
-
Prepare Serial Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer. The final DMSO concentration in all wells should be kept constant and low (typically ≤1%).
-
Assay Plate Setup:
-
Blank Wells: Add assay buffer and the vehicle (e.g., DMSO) without the enzyme.
-
Negative Control (100% Activity) Wells: Add assay buffer, vehicle, and the enzyme solution.
-
Positive Control (Known Inhibitor) Wells: Add assay buffer, a known inhibitor of the enzyme, and the enzyme solution.
-
Test Wells: Add the serially diluted this compound solutions and the enzyme solution.
-
-
Enzyme Addition and Incubation: Add the enzyme to the appropriate wells and incubate for a predetermined time at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds for 10-15 minutes).[10]
-
Data Analysis: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
Data Presentation:
| Component | Volume (µL) per well |
| Assay Buffer | Variable |
| Inhibitor/Vehicle | 10 |
| Enzyme Solution | 20 |
| Pre-incubation | 15 min at 37°C |
| Substrate Solution | 20 |
| Total Volume | 200 |
| Measurement | OD at λ_max_ |
Protocol 2: Fluorometric Inhibition Assay
Fluorometric assays are highly sensitive and measure the fluorescence emitted upon the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate to a highly fluorescent product.[11][12]
Principle: This protocol utilizes a fluorogenic substrate that releases a fluorescent molecule upon enzymatic cleavage.
Materials:
-
Purified enzyme of interest
-
Fluorogenic substrate (e.g., a 4-methylumbelliferone (MUB) or 7-amino-4-methylcoumarin (AMC) conjugate)[12]
-
Assay buffer
-
This compound stock solution
-
Fluorescence microplate reader
-
96-well, black, flat-bottom microplates
Step-by-Step Methodology:
-
Prepare Serial Dilutions: As described in the spectrophotometric protocol.
-
Assay Plate Setup: Similar to the spectrophotometric assay, set up blank, negative control, positive control, and test wells in a black microplate to minimize background fluorescence.
-
Enzyme Addition and Incubation: Add the enzyme and incubate with the inhibitor.
-
Initiate the Reaction: Add the fluorogenic substrate to initiate the reaction.
-
Fluorescence Measurement: Place the plate in a fluorescence reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for resorufin-based assays).[11]
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence versus time plot.
Data Presentation:
| Component | Volume (µL) per well |
| Assay Buffer | Variable |
| Inhibitor/Vehicle | 5 |
| Enzyme Solution | 10 |
| Pre-incubation | 15 min at RT |
| Substrate Solution | 10 |
| Total Volume | 100 |
| Measurement | RFU at Ex/Em |
Protocol 3: Luminescent Inhibition Assay
Luminescent assays are based on the generation of light through a chemical or biochemical reaction and are known for their exceptional sensitivity and wide dynamic range.[13]
Principle: This protocol describes a coupled-enzyme system where the product of the primary enzyme reaction is a substrate for a secondary enzyme that produces light (e.g., luciferase).[14]
Materials:
-
Purified enzyme of interest
-
Substrate for the primary enzyme
-
Coupled enzyme system (e.g., luciferase/luciferin)
-
Assay buffer
-
This compound stock solution
-
Luminometer or microplate reader with luminescence detection
-
96-well, white, solid-bottom microplates
Step-by-Step Methodology:
-
Prepare Serial Dilutions: As previously described.
-
Assay Plate Setup: Set up the assay in a white microplate to maximize the luminescent signal. Include appropriate controls.
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, substrate, and the coupled enzyme system reagents.
-
Initiate Primary Reaction: Add the enzyme and the serially diluted inhibitor to the appropriate wells.
-
Incubation: Incubate the plate at the optimal temperature for the primary enzyme for a fixed period.
-
Develop Luminescent Signal: Add the detection reagent (e.g., luciferin) to all wells to initiate the light-producing reaction.
-
Luminescence Measurement: Immediately measure the luminescence signal (Relative Light Units, RLU) using a luminometer.
-
Data Analysis: The amount of light generated is proportional to the activity of the primary enzyme.
Data Presentation:
| Component | Volume (µL) per well |
| Assay Buffer | Variable |
| Inhibitor/Vehicle | 5 |
| Enzyme Solution | 10 |
| Substrate Solution | 10 |
| Incubation | 30 min at 37°C |
| Luminescence Reagent | 25 |
| Total Volume | 50 |
| Measurement | RLU |
Pillar 3: From Raw Data to Actionable Insights - Analysis and Interpretation
Calculating Percentage Inhibition
The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (V_i_ / V_0_)] x 100
Where:
-
V_i_ is the initial velocity in the presence of the inhibitor.
-
V_0_ is the initial velocity in the absence of the inhibitor (negative control).
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of inhibitor potency.
-
Plot the Data: Plot the percentage inhibition as a function of the logarithm of the inhibitor concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[15][16]
-
IC₅₀ Determination: The software will calculate the IC₅₀ value from the fitted curve.
Figure 2: The process of determining the IC50 value from dose-response data.
Troubleshooting Common Assay Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Pipetting errors, inconsistent mixing, temperature gradients across the plate. | Use calibrated pipettes, ensure thorough mixing, and allow the plate to equilibrate to the assay temperature. |
| Low Signal-to-Noise Ratio | Insufficient enzyme or substrate concentration, inappropriate buffer conditions. | Optimize enzyme and substrate concentrations, and verify that the buffer pH and composition are optimal.[7] |
| Assay Drift | Enzyme instability, substrate degradation, or detector instability. | Check enzyme stability over the assay duration, prepare fresh substrate solutions, and ensure the instrument is stable.[7] |
| False Positives/Negatives | Compound interference (e.g., autofluorescence, light scattering), compound insolubility. | Run controls for compound interference without the enzyme. Visually inspect for compound precipitation. |
Conclusion: A Pathway to Discovery
This guide provides a comprehensive and scientifically rigorous framework for developing and executing enzyme inhibition assays for this compound. By adhering to the principles of robust assay design, employing meticulous laboratory technique, and utilizing appropriate data analysis methods, researchers can confidently characterize the inhibitory potential of this and other novel compounds. The protocols and insights provided herein are intended to serve as a foundational resource, empowering scientists to generate high-quality, reproducible data that will drive their research and drug discovery programs forward.
References
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
Biology LibreTexts. (2021, August 16). 6.4: Enzyme Inhibition. Retrieved from [Link]
-
EpigenTek. (2022, April 22). EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric). Retrieved from [Link]
-
MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
-
MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, July 10). Probenecid - LiverTox. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-((Propylamino)sulfonyl)benzoic acid. PubChem. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid?. Retrieved from [Link]
-
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
-
ResearchGate. (2020, June 22). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Probenecid. Retrieved from [Link]
Sources
- 1. blog.biobide.com [blog.biobide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 4. Probenecid - Wikipedia [en.wikipedia.org]
- 5. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 4-((Propylamino)sulfonyl)benzoic acid | C10H13NO4S | CID 611818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. nrel.colostate.edu [nrel.colostate.edu]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of 4-[(Isopropylamino)sulfonyl]benzoic Acid in Structure-Activity Relationship (SAR) Studies
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 4-(sulfamoyl)benzoic acid scaffold represents a cornerstone in medicinal chemistry, offering a structurally versatile and synthetically accessible framework for systematic drug design. This guide focuses specifically on 4-[(Isopropylamino)sulfonyl]benzoic acid, a key analog of the uricosuric agent Probenecid, to illuminate its pivotal role in structure-activity relationship (SAR) studies. We will dissect the molecule's pharmacophoric features, provide detailed protocols for analog synthesis and biological evaluation, and demonstrate how this scaffold can be strategically modified to probe interactions with biological targets, optimize potency and selectivity, and guide lead optimization campaigns across multiple therapeutic areas.
Part 1: The Pharmacological Significance and SAR Potential of the Scaffold
The this compound molecule is more than a simple chemical entity; it is a carefully arranged constellation of functional groups, each with a distinct role in molecular recognition. Its utility in SAR studies stems from the ability to independently modify three key regions to understand their impact on biological activity.
-
The Carboxylic Acid Moiety: This acidic group is frequently essential for anchoring the molecule within a target's binding site. It is an excellent hydrogen bond donor and acceptor and, in its deprotonated carboxylate form, can form strong ionic interactions (salt bridges) with positively charged residues like arginine and lysine.[1][2] SAR studies often involve esterification, reduction to an alcohol, or replacement with bioisosteres (e.g., tetrazole) to confirm the necessity of this acidic pharmacophore.[2]
-
The Sulfonamide Linker: The -SO₂NH- group is a rigid, non-planar linker that positions the other functional groups in a specific three-dimensional orientation. The sulfonyl oxygens are potent hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. Its presence also influences the molecule's physicochemical properties, including pKa and solubility.
-
The N-Alkyl (Isopropyl) Group: This lipophilic group is critical for probing hydrophobic pockets within the target protein. The size, shape, and lipophilicity of this substituent can dramatically influence binding affinity and selectivity. The isopropyl group provides a specific steric bulk that can be systematically varied in SAR studies—for example, by replacing it with smaller (ethyl), larger (isobutyl), cyclic (cyclopropyl), or aromatic (phenyl) groups—to map the contours of the hydrophobic sub-pocket.
This modular design makes the scaffold an exemplary tool for dissecting molecular interactions and building a robust SAR model.
Part 2: Application Note - SAR Development for Uric Acid Transporter 1 (URAT1) Inhibitors
Scientific Context & Rationale
The most well-established therapeutic area for this scaffold is the treatment of hyperuricemia and gout. The approved drug Probenecid, or 4-[(Dipropylamino)sulfonyl]benzoic acid, functions by inhibiting the Uric Acid Transporter 1 (URAT1) in the kidneys, thereby preventing uric acid reabsorption and increasing its excretion.[3][4] However, Probenecid has limitations, including a short half-life and significant drug-drug interactions due to its inhibition of other organic anion transporters (OATs).[5]
The this compound scaffold is an ideal starting point for developing next-generation uricosuric agents with improved potency and selectivity for URAT1 over other transporters. The core hypothesis of an SAR campaign is that subtle modifications to the N-alkyl group can optimize interactions within the URAT1 binding pocket while diminishing affinity for off-target transporters.
Experimental SAR Workflow
The following workflow outlines a systematic approach to building an SAR model for URAT1 inhibition, starting from the parent scaffold.
Caption: Workflow for SAR-driven optimization of URAT1 inhibitors.
Protocol 1: Synthesis of an N-Substituted Sulfamoyl Benzoic Acid Library
This protocol describes a general method for synthesizing a small library of analogs by varying the N-alkyl/aryl substituent.
Materials:
-
4-(Chlorosulfonyl)benzoic acid
-
Primary or secondary amines (e.g., isopropylamine, cyclopropylamine, aniline)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Triethylamine (TEA) or Pyridine as a base
-
Standard laboratory glassware, magnetic stirrer
-
Reagents for workup and purification (e.g., 1M HCl, brine, Na₂SO₄, silica gel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. This mitigates exothermic reactions.
-
Base Addition: Add triethylamine (2.2 eq) to the solution. The base acts as a scavenger for the HCl byproduct.
-
Amine Addition: Slowly add the desired amine (1.1 eq) dropwise to the cooled solution. The slight excess of amine ensures the complete consumption of the sulfonyl chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography on silica gel to yield the final N-substituted 4-sulfamoylbenzoic acid derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.
Protocol 2: Cell-Based URAT1 Inhibition Assay
This protocol measures the ability of synthesized compounds to inhibit the uptake of uric acid into cells expressing the human URAT1 transporter.
Materials:
-
HEK293 cells stably transfected with human URAT1 (HEK-hURAT1)
-
Control (mock-transfected) HEK293 cells
-
Cell culture medium, plates (24- or 96-well), and incubator
-
[¹⁴C]-labeled uric acid
-
Hanks' Balanced Salt Solution (HBSS) or a similar buffer
-
Synthesized library compounds dissolved in DMSO
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed HEK-hURAT1 and mock HEK293 cells into 24-well plates and grow to >90% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in HBSS. Ensure the final DMSO concentration is ≤0.1% to avoid cell toxicity. Include a known inhibitor (e.g., Probenecid) as a positive control and a vehicle control (DMSO).
-
Pre-incubation: Wash the cells with warm HBSS. Pre-incubate the cells with the test compounds (or controls) at various concentrations for 10-15 minutes at 37 °C.
-
Uptake Initiation: Add the [¹⁴C]uric acid solution (final concentration ~5-10 µM) to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 5-10 minutes) at 37 °C. The short duration ensures measurement of the initial rate of transport.
-
Uptake Termination: Stop the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold HBSS. This removes extracellular radioactivity.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the counts from mock-transfected cells to determine URAT1-specific uptake.
-
Normalize the data to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for each compound.
-
Interpreting SAR Data
The IC₅₀ values obtained are compiled to build a quantitative SAR model.
Table 1: Hypothetical SAR Data for URAT1 Inhibition
| Compound ID | N-Substituent (R) | Structure | URAT1 IC₅₀ (µM) | OAT1 IC₅₀ (µM) | Selectivity Index (OAT1/URAT1) |
| Lead-01 | Isopropyl | R = -CH(CH₃)₂ | 15.2 | 25.8 | 1.7 |
| Cmpd-02 | n-Propyl | R = -(CH₂)₂CH₃ | 8.5 | 10.1 | 1.2 |
| Cmpd-03 | Cyclopropyl | R = -c(C₃H₅) | 2.1 | 45.5 | 21.7 |
| Cmpd-04 | Phenyl | R = -C₆H₅ | 35.7 | >100 | >2.8 |
Analysis:
-
From n-Propyl (02) to Isopropyl (01): Branching near the nitrogen slightly decreases potency, suggesting the binding pocket has specific steric constraints.
-
From Isopropyl (01) to Cyclopropyl (03): Introducing a rigid, small ring significantly boosts potency and, critically, improves selectivity over OAT1. This is a key finding, suggesting the URAT1 pocket favorably accommodates this conformation while the OAT1 pocket does not.
-
Aromatic Substituent (04): A bulky phenyl group is poorly tolerated, leading to a significant loss of potency.
This analysis directs the next round of synthesis to focus on small, cyclic, or constrained alkyl groups to further enhance potency and selectivity.
Part 3: Application Note - Repurposing the Scaffold for Anticancer Drug Discovery
Scientific Context & Rationale
The 4-sulfamoylbenzoic acid scaffold is a "privileged structure" that can be adapted to target completely different protein families. Researchers have successfully repurposed this core to develop inhibitors of anti-apoptotic proteins like MCL-1 and BCL-xL, which are key targets in oncology.[6] In this context, the carboxylic acid interacts with a conserved arginine residue in the protein's BH3-binding groove, while the sulfonamide and its substituents explore adjacent hydrophobic pockets.[6]
An SAR campaign here aims to optimize interactions within this groove to achieve high potency and, depending on the therapeutic strategy, either selective (MCL-1 only) or dual (MCL-1/BCL-xL) inhibition.[6]
Lead Optimization Workflow
Caption: Lead optimization workflow for developing anticancer agents.
Protocol 3: Antiproliferative Cell Viability Assay (MTT Assay)
This protocol assesses the ability of compounds to inhibit the growth of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl and isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doublings and robust measurement of growth inhibition.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the percentage of cell viability against compound concentration.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound using non-linear regression analysis.
-
Table 2: Hypothetical SAR Data for Anticancer Activity
| Compound ID | Modification on Benzoic Acid Ring | MCL-1 Kᵢ (µM) | GI₅₀ on MCF-7 (µM) |
| Lead-01 | None | 35.8 | >50 |
| Cmpd-05 | 2-Hydroxy | 0.78 | 2.5 |
| Cmpd-06 | 3-Hydroxy | 12.4 | 28.9 |
| Cmpd-07 | 2-Fluoro | 9.1 | 15.6 |
Analysis: The introduction of a hydroxyl group ortho (position 2) to the carboxylic acid dramatically enhances binding affinity to MCL-1 and translates directly to potent cellular activity.[6] This suggests a critical hydrogen bond interaction is formed between the 2-hydroxy group and a residue in the binding pocket. Placing the hydroxyl at the meta position (3-hydroxy) or replacing it with a fluoro group is significantly less effective. This precise positional requirement provides a clear vector for further optimization.
Part 4: Conclusion
The this compound scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. Its value lies not in a single activity, but in its capacity for systematic modification, allowing researchers to meticulously probe the molecular determinants of biological function. By leveraging the protocols and strategic workflows outlined in these notes, scientists can efficiently build comprehensive structure-activity relationship models. This enables the rational design of compounds with enhanced potency, improved selectivity, and favorable drug-like properties, accelerating the journey from a chemical scaffold to a potential therapeutic agent.
References
-
Oakwood Chemical. This compound, 98% Purity. Available from: [Link]
-
PubMed. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Available from: [Link]
-
PubChem. 4-[(dimethylamino)sulfonyl]benzoic acid. Available from: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Available from: [Link]
-
MDPI. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Available from: [Link]
-
ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available from: [Link]
-
PubChem. 4-((Propylamino)sulfonyl)benzoic acid. Available from: [Link]
-
National Center for Biotechnology Information. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. Available from: [Link]
-
PubMed. Receptor binding sites of hypoglycemic sulfonylureas and related [(acylamino)alkyl]benzoic acids. Available from: [Link]
-
PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]
-
PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Available from: [Link]
-
National Institutes of Health. Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. Available from: [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
-
Drugs.com. Probenecid Alternatives Compared. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available from: [Link]
-
MDPI. Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. Available from: [Link]
-
National Institutes of Health. Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies. Available from: [Link]
-
ResearchGate. Approved antitumor sulfonamide-containing drugs. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. probenecid. Available from: [Link]
-
PubMed. Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. Available from: [Link]
-
PubMed. Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. Available from: [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]
-
MIMS Malaysia. SW Probenecid: Dosages and Ingredients. Available from: [Link]
-
National Institutes of Health. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Available from: [Link]
-
PubMed. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Available from: [Link]
-
ResearchGate. Design and Synthesis of Sulfamoyl Benzoic Acid Analogs with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Available from: [Link]
Sources
- 1. Receptor binding sites of hypoglycemic sulfonylureas and related [(acylamino)alkyl]benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. probenecid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mims.com [mims.com]
- 5. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Quantification of 4-[(Isopropylamino)sulfonyl]benzoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated bioanalytical method for the sensitive quantification of 4-[(Isopropylamino)sulfonyl]benzoic acid in biological matrices, primarily human plasma. The protocols herein are designed to meet the rigorous standards of regulated bioanalysis, providing the precision, accuracy, and reliability required for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides an in-depth exploration of the rationale behind methodological choices, from sample preparation to mass spectrometric detection, and is grounded in established scientific principles and regulatory guidelines.
Introduction and Scientific Rationale
This compound is a molecule of significant interest in pharmaceutical research. Its chemical structure, featuring a benzoic acid moiety and a sulfonamide group, classifies it as an acidic compound. This structure is notably analogous to Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid), a well-known uricosuric agent used in the treatment of gout and to increase plasma concentrations of certain antibiotics[1][2][3]. The structural similarity suggests that this compound may be a metabolite, an impurity, or a related new chemical entity in the development of sulfonamide-based drugs.
Given its potential role in drug efficacy and safety, the ability to accurately quantify this compound in biological samples is paramount. This application note provides a complete workflow, from sample collection and preparation to analysis by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique renowned for its selectivity and sensitivity in complex biological matrices[4]. The methodologies are developed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation to ensure data integrity and regulatory compliance[5][6].
Foundational Principles of the Bioanalytical Workflow
The successful quantification of a small molecule like this compound from a complex biological matrix such as plasma hinges on a multi-stage process. Each stage is designed to isolate the analyte from interfering endogenous components and present it in a suitable form for sensitive detection.
Figure 1: Overall bioanalytical workflow for the quantification of this compound.
Sample Preparation: Isolating the Analyte
The primary challenge in bioanalysis is the removal of proteins and other matrix components that can interfere with the analysis. For an acidic compound like this compound, several extraction techniques are viable. The choice of method represents a balance between recovery, cleanliness of the extract, throughput, and cost.
Protein Precipitation (PPT)
Rationale: PPT is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It involves the addition of a water-miscible organic solvent, such as acetonitrile, which disrupts the hydration shell around proteins, causing them to precipitate[7]. Acetonitrile is often preferred as it tends to produce larger protein aggregates that are easier to separate by centrifugation compared to methanol[7]. This method is ideal for high-throughput screening and when speed is a priority[8].
Protocol: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., Probenecid-d14). The 3:1 ratio of solvent to plasma is a common starting point for efficient protein removal.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for UPLC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Rationale: LLE provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving polar interferences in the aqueous phase[9]. For acidic compounds like this compound, acidifying the plasma sample (to a pH at least 2 units below the analyte's pKa) will protonate the carboxylic acid group, making the molecule more neutral and facilitating its extraction into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE)[9][10].
Protocol: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add the internal standard and 50 µL of 1% formic acid in water to acidify the sample.
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.
-
Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Solid-Phase Extraction (SPE)
Rationale: SPE offers the highest degree of selectivity and sample cleanup. For acidic compounds, a reversed-phase SPE sorbent (e.g., C18) can be used[1]. The plasma sample is first acidified to neutralize the analyte, which then adsorbs onto the nonpolar sorbent. A wash step with a weak organic solvent removes polar interferences, and the analyte is subsequently eluted with a stronger organic solvent[11].
Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Condition: Condition a reversed-phase SPE cartridge (e.g., C18, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Load: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Figure 2: Comparison of sample preparation workflows.
UPLC-MS/MS Analysis
The reconstituted sample extract is analyzed using a UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Separation
Rationale: Reversed-phase chromatography is the method of choice for separating moderately polar compounds like this compound. A C18 column provides excellent retention and separation from potential interferences. A gradient elution with an acidic mobile phase (e.g., containing formic acid) is used to ensure the analyte remains in its protonated, less polar form, leading to sharp, symmetrical peaks.
| Parameter | Condition | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and fast analysis times. |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 chemistry for good retention of the analyte; 1.7 µm particles for high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the analyte's carboxylic acid group. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, providing good separation efficiency. |
| Gradient | 5% B to 95% B over 3 minutes | A rapid gradient allows for fast analysis while ensuring elution of the analyte and cleaning of the column. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Mass Spectrometric Detection
Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects a specific product ion for detection. This process minimizes background noise and ensures that only the analyte of interest is quantified. Based on the structure of this compound and data from its close analog Probenecid, the following MRM transitions are proposed.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 258.1 | To be determined empirically | To be determined empirically |
| Probenecid (for reference) | 286.1 | 202.1 | 15 |
| Internal Standard (IS) | |||
| Probenecid-d14 | 300.2 | 202.1 | 15 |
Note: The optimal product ion and collision energy for this compound must be determined by infusing a standard solution into the mass spectrometer.
Choice of Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is the ideal internal standard as it co-elutes and experiences identical matrix effects. However, if a SIL-IS is unavailable, a close structural analog is the next best choice. Probenecid-d14 is an excellent choice as it is structurally very similar to the analyte and its deuteration provides a clear mass shift for detection, while ensuring similar chromatographic behavior and ionization efficiency.
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its reliability[5][6]. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least 6 different sources of blank matrix. | To ensure the method can differentiate the analyte from endogenous matrix components. |
| Calibration Curve | At least 6-8 non-zero standards; correlation coefficient (r²) ≥ 0.99. | To establish the relationship between analyte concentration and instrument response. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples. | To demonstrate the closeness of measured values to the true value and the reproducibility of the method. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). | To define the lowest concentration that can be reliably quantified. |
| Recovery | Consistent and reproducible across the concentration range. | To assess the efficiency of the extraction process. |
| Matrix Effect | To be assessed to ensure that matrix components do not suppress or enhance the analyte's ionization. | To evaluate the influence of the biological matrix on the analytical results. |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, bench-top, long-term storage). | To ensure that the analyte concentration does not change from sample collection to analysis. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantification of this compound in biological samples. By leveraging the principles of modern bioanalysis, including advanced sample preparation techniques and UPLC-MS/MS, the described methodology offers the sensitivity, selectivity, and robustness required for regulated drug development studies. The detailed protocols and the rationale behind each step are intended to empower researchers to implement this method with confidence and to generate high-quality, reliable data.
References
-
Drugs.com. (n.d.). Probenecid: Package Insert / Prescribing Information. Retrieved from [Link]
-
Chhonker, Y. S., et al. (2022). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Pharmaceuticals, 15(7), 869. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6695. [Link]
-
Wikipedia. (n.d.). Probenecid. Retrieved from [Link]
-
Rana, S., et al. (2018). Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma. International Journal of Analytical Chemistry, 2018, 8171039. [Link]
-
PubChem. (n.d.). 4-((Propylamino)sulfonyl)benzoic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt in Pharmaceutical Synthesis. Retrieved from [Link]
-
Brcak, J., & Klampfl, C. W. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 806(2), 265-270. [Link]
-
Singh, S., & Singh, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical Sciences and Research, 9(1), 1-10. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Chen, X., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of Chromatography B, 855(2), 140-144. [Link]
-
Riezk, A., et al. (2023). A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum. Analytical Methods, 15(37), 4647-4654. [Link]
-
Liu, H., et al. (2023). Simultaneous determination of four antibiotics in human plasma by high-performance LC-MS/MS: application to therapeutic drug monitoring. Bioanalysis, 15(5), 269-282. [Link]
- Google Patents. (n.d.). JP2004198405A - Quantitative analysis method of benzoic acid.
-
IJPPS. (n.d.). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP - HPLC. Retrieved from [Link]
-
Chromatography Online. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
- Google Patents. (n.d.). CA1082191A - Process for the preparation of sulfamylbenzoic acids.
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia, 60(3), 274-284. [Link]
-
National Center for Biotechnology Information. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Der Pharma Chemica. (2013). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as in pharmaceutical dosage form. Retrieved from [Link]
-
MDPI. (2022). Validation of a Method Scope Extension for Simple Biomonitoring of 353 Pollutants in Serum Samples. Retrieved from [Link]
-
International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
American Journal of Pharmacy and Health Research. (2019). Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure & Combined Dosage Form. Retrieved from [Link]
-
MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
-
Dovepress. (2016). Effects of probenecid and cimetidine on the pharmacokinetics of nemonoxacin in healthy Chinese volunteers. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]
- Google Patents. (n.d.). US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom.
-
PubChem. (n.d.). 4-(3-Sulfopropylamino)benzoic acid. Retrieved from [Link]
Sources
- 1. Ultra‐Sensitive Quantification of Indoxyl Sulfate and 3‐Carboxy‐4‐Methyl‐5‐Propyl‐2‐Furanpropanoic Acid in Plasma Using Ultra‐Performance Liquid Chromatography Coupled to Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. helixchrom.com [helixchrom.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
Application Note: Optimized TLC Strategies for Monitoring 4-[(Isopropylamino)sulfonyl]benzoic Acid
Introduction & Chemist’s Perspective
4-[(Isopropylamino)sulfonyl]benzoic acid (CAS: 7356-12-9) is a critical bifunctional intermediate often encountered in the synthesis of uricosuric agents (structural analogs of Probenecid) and carbonic anhydrase inhibitors. Its structure presents a unique chromatographic challenge: it possesses both a carboxylic acid moiety (pKa ~4.2) and a sulfonamide moiety (pKa ~10).
The Chromatographic Challenge
Standard silica gel TLC of this compound often results in "tailing" or "streaking." This occurs because the carboxylic acid protons interact strongly with the slightly acidic silanol groups (Si-OH) on the stationary phase. Furthermore, the secondary sulfonamide nitrogen can participate in hydrogen bonding, complicating the separation from starting materials like 4-(chlorosulfonyl)benzoic acid or isopropylamine.
This guide provides a robust, self-validating protocol to overcome these issues, utilizing acidic mobile phase modifiers to suppress ionization and ensure sharp, quantifiable spots.
Method Development Logic
To achieve separation, we must suppress the ionization of the carboxylic acid. By lowering the pH of the mobile phase below the pKa of the analyte (pH < 4), we force the equilibrium toward the protonated (neutral) form, which migrates efficiently on silica.
Visualization of the Decision Matrix
The following diagram illustrates the logic flow for selecting the optimal mobile phase and visualization method for this specific compound.
Caption: Decision tree for overcoming carboxylic acid tailing using acidic modifiers.
Standardized Protocol
Materials & Reagents[1]
-
Stationary Phase: Silica Gel 60 F₂₅₄ aluminum or glass-backed plates (20 x 20 cm).
-
Mobile Phase Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), Glacial Acetic Acid.
-
Reference Standards:
-
Target: this compound.
-
Impurity A: 4-(Chlorosulfonyl)benzoic acid (Starting Material 1).
-
Impurity B: Isopropylamine (Starting Material 2).
-
-
Visualization: UV Lamp (254 nm) and Bromocresol Green Stain.
Mobile Phase Preparation
System A (General Screening): Chloroform : Methanol : Glacial Acetic Acid (90 : 10 : 1 v/v/v).
-
Why: Chloroform provides the non-polar base; Methanol modulates eluting power; Acetic acid suppresses the ionization of the benzoic acid group.
System B (For Higher Polarity Impurities): Ethyl Acetate : Methanol : Formic Acid (80 : 15 : 5 v/v/v).
-
Why: Use this if the target compound does not migrate sufficiently (Rf < 0.2) in System A.
Execution Steps
-
Chamber Saturation: Line a twin-trough chamber with filter paper. Add mobile phase and equilibrate for 20 minutes. Crucial: Incomplete saturation leads to "smiling" solvent fronts and irreproducible Rf values.
-
Sample Preparation: Dissolve 5 mg of the reaction mixture in 1 mL of Methanol/DCM (1:1). If the reaction is in water/base, acidify a small aliquot to pH 3 and extract with Ethyl Acetate before spotting.
-
Spotting: Apply 2 µL spots, 1.5 cm from the bottom edge. Ensure spots are compact (< 3 mm diameter).
-
Development: Elute until the solvent front reaches 1 cm from the top.
-
Drying: Dry the plate under a stream of warm air to remove acetic acid (essential for pH-indicator stains).
Visualization & Interpretation
This compound allows for a "Dual-Check" visualization strategy, ensuring high confidence in identification.
UV Analysis (Non-Destructive)
-
Wavelength: 254 nm.[1]
-
Observation: The benzene ring absorbs strongly. The target appears as a dark purple spot against the bright green fluorescent background of the F₂₅₄ plate.
-
Limitation: Isopropylamine (starting material) is UV inactive/weak and will not be seen.
Chemical Staining (Destructive)
Stain: Bromocresol Green (0.04% in Ethanol, adjusted to pH ~8 with NaOH until blue).
-
Mechanism: This is a pH indicator.[2] Acidic compounds turn the blue background to yellow.
-
Result:
-
Target (Benzoic Acid derivative): Distinct Yellow spot on Blue background.
-
Isopropylamine: May appear as a blue/dark blue spot (basic) or invisible if volatile.
-
Sulfonyl Chloride: Hydrolyzes to sulfonic acid on the plate -> Yellow spot (usually lower Rf than target).
-
Data Summary Table
| Compound | Role | Expected Rf (System A) | UV (254 nm) | Bromocresol Green |
| 4-(Chlorosulfonyl)benzoic acid | Starting Material | 0.80 - 0.90 | Strong (+) | Yellow (Rapid) |
| This compound | Target Product | 0.45 - 0.55 | Strong (+) | Yellow |
| Isopropylamine | Reagent | 0.05 - 0.10 | Negative (-) | Blue/Invisible |
| Bis-sulfonamide Impurity | Side Product | 0.60 - 0.70 | Strong (+) | Blue (No COOH)* |
*Note: If the side product lacks the free carboxylic acid, it will not stain yellow with Bromocresol Green, aiding in rapid differentiation.
Reaction Monitoring Workflow
The following diagram details the workflow for monitoring the synthesis of the target from sulfonyl chloride and isopropylamine.
Caption: In-process control (IPC) workflow for sulfonamide synthesis.
Troubleshooting Guide
Problem: "Comet" shaped spots (Tailing)
-
Cause: Insufficient acid in mobile phase.
-
Fix: Increase Acetic Acid concentration to 2% or switch to Formic Acid.
Problem: Spot is invisible under UV
-
Cause: Concentration too low.
-
Fix: Spot multiple times (dry between applications) to concentrate the sample.
Problem: "Ghost" spots appearing
-
Cause: Degradation of the sulfonyl chloride on the silica plate.
-
Fix: 4-(chlorosulfonyl)benzoic acid is labile. Analyze immediately after spotting. Do not leave the plate sitting out before development.
References
- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard reference for acidic mobile phase selection).
-
Sigma-Aldrich. (2024).[3] Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography. Link
-
National Institutes of Health (NIH). (2016). Aromatic Sulfonamides including a Sulfonic Acid Tail. (Discusses polarity and separation of sulfonamide derivatives). Link
-
Stenutz, R. (2025). pKa Data for Benzoic Acid Derivatives. (Source for acidity data used in method logic).[2] Link
Sources
Application Note: Scalable Synthesis of 4-[(Isopropylamino)sulfonyl]benzoic Acid
The following Application Note and Protocol is designed for researchers and process chemists scaling up the synthesis of 4-[(Isopropylamino)sulfonyl]benzoic acid . This guide prioritizes process safety, impurity control, and scalability, moving beyond bench-scale "recipes" to industrial-grade methodology.
Executive Summary & Strategic Rationale
This compound (CAS: 73671-52-8) is a critical pharmacophore scaffold, serving as a key intermediate in the synthesis of sulfonamide-based therapeutics, including carbonic anhydrase inhibitors and precursors for urological drugs like Tamsulosin analogs.
Scaling this synthesis presents specific challenges often overlooked in milligram-scale literature:
-
Exotherm Control: The sulfonylation of amines is highly exothermic. At scale, uncontrolled heat release promotes hydrolysis of the sulfonyl chloride over aminolysis.
-
Hydrolytic Competition: The starting material, 4-(chlorosulfonyl)benzoic acid, is moisture-sensitive. In aqueous alkaline conditions (Schotten-Baumann), the rate of aminolysis must significantly exceed the rate of hydrolysis to ensure yield.
-
Regulated Precipitation: The product is amphoteric but primarily acidic. Controlling the pH during workup is critical to minimize occlusion of inorganic salts in the final crystal lattice.
This protocol utilizes a modified Schotten-Baumann condition using a biphasic or semi-aqueous system. This approach is superior to anhydrous organic solvent methods (e.g., DCM/Et3N) for scale-up due to reduced cost, lower environmental impact, and the ability to drive purification via pH-swing precipitation.
Chemical Pathway & Mechanism
The synthesis proceeds via the nucleophilic attack of isopropylamine on the sulfur atom of 4-(chlorosulfonyl)benzoic acid.
Reaction Scheme:
Mechanistic Considerations for Scale-Up
-
Activation: The starting material contains both a carboxylic acid and a sulfonyl chloride.[1] In basic media, the carboxylic acid deprotonates first (
), increasing the solubility of the species in water. -
Selectivity: The sulfonyl chloride is a "hard" electrophile. Isopropylamine (primary amine) is a potent nucleophile. However, hydroxide ions (
) from the base are competitive nucleophiles. -
Process Control: To favor the amine attack, we maintain low temperature (
C) and strictly control the stoichiometry and addition rate.
Figure 1: Reaction pathway highlighting the competitive hydrolysis risk and the pH-dependent solubility transitions.
Large-Scale Protocol (100 g Basis)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Role |
| 4-(Chlorosulfonyl)benzoic acid | 220.63 | 1.0 | 100.0 g | Limiting Reagent |
| Isopropylamine | 59.11 | 2.2 | ~59.0 g (85 mL) | Nucleophile |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | 120.0 g | Acid Scavenger |
| Water (DI) | 18.02 | Solvent | 800 mL | Solvent |
| Acetone | 58.08 | Co-solvent | 200 mL | Solubilizer |
| HCl (conc. 37%) | 36.46 | Excess | As needed | pH Adjustment |
Equipment Requirements
-
Reactor: 2L Jacketed Glass Reactor with overhead mechanical stirring (impeller type: pitch blade for high viscosity slurry).
-
Temperature Control: Circulating chiller capable of maintaining internal temperature at -5°C.
-
Dosing: Peristaltic pump or pressure-equalizing addition funnel for amine addition.
-
Filtration: Nutsche filter or Buchner funnel with vacuum trap.
Step-by-Step Procedure
Phase 1: Preparation and Dissolution
-
Reactor Setup: Charge the reactor with 800 mL Deionized Water and 120.0 g Sodium Carbonate . Stir at 300 RPM until fully dissolved.
-
Cooling: Set the chiller to -10°C to bring the reactor internal temperature to 0–5°C .
-
Amine Addition: Add 59.0 g Isopropylamine to the cold carbonate solution. Note: Isopropylamine is volatile (BP 33°C). Addition to the cold aqueous phase minimizes vaporization losses.
Phase 2: Controlled Reaction (The Critical Step)
-
Substrate Preparation: Dissolve 100.0 g 4-(Chlorosulfonyl)benzoic acid in 200 mL Acetone .
-
Why Acetone? While the acid chloride can be added as a solid, dissolving it in a minimal amount of acetone ensures homogeneous mixing and prevents "hot spots" on the solid surface where hydrolysis would dominate.
-
-
Addition: Slowly add the Acetone/Sulfonyl Chloride solution to the reactor over 45–60 minutes .
-
CRITICAL: Monitor internal temperature. Do not allow temperature to exceed 10°C . The reaction is instantaneous and exothermic.
-
-
Aging: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) naturally and stir for 2 hours .
-
Checkpoint: Perform HPLC or TLC (Mobile phase: MeOH/DCM 1:9). The starting material spot should be absent.
-
Phase 3: Workup and Isolation
-
Solvent Strip (Optional but Recommended): If the acetone content is high, briefly apply vacuum (200 mbar) to remove acetone. This improves the yield of precipitation.
-
Clarification: If the solution is cloudy (insoluble impurities), filter through a Celite pad. The product is currently in the filtrate as the soluble sodium dicarboxylate salt.
-
Precipitation: Return the filtrate to the reactor. Cool to 10°C .
-
Acidification: Slowly add conc. HCl dropwise while stirring vigorously.
-
Target pH: Adjust to pH 1–2 .
-
Observation: A thick white precipitate will form immediately. Ensure stirring is sufficient to prevent clumping.
-
-
Filtration: Filter the slurry. Wash the filter cake with 3 × 100 mL cold water to remove inorganic salts (NaCl) and residual HCl.
Phase 4: Purification (Recrystallization)[2]
-
Solvent System: Ethanol/Water (1:1).
-
Procedure: Dissolve the wet cake in boiling Ethanol/Water. Allow to cool slowly to room temperature, then chill to 4°C for 4 hours.
-
Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.
Process Control & Logic Diagram
The following workflow illustrates the decision gates and critical parameters for the synthesis.
Figure 2: Operational workflow with critical control points (Temperature and Conversion).
Analytical Specifications
To ensure the material is suitable for downstream pharmaceutical use, the following specifications should be met:
| Test | Method | Specification | Rationale |
| Appearance | Visual | White to off-white crystalline powder | Colored impurities indicate oxidation or azo-coupling byproducts. |
| Assay | HPLC (254 nm) | > 98.0% | High purity required for API intermediates. |
| 1H NMR | DMSO-d6 | Conforms to structure | Verifies isopropyl group integration (6H doublet, 1H septet). |
| Loss on Drying | Gravimetric | < 0.5% | Ensures solvent removal. |
| Sulfated Ash | Gravimetric | < 0.1% | Confirms removal of inorganic salts (Na2CO3/NaCl). |
1H NMR Diagnostic Signals (DMSO-d6):
- 13.2 (br s, 1H, COOH)
- 7.8–8.1 (m, 4H, Ar-H)
- 7.6 (s, 1H, SO2NH)
- 3.4 (sept, 1H, CH)
- 1.0 (d, 6H, CH3)
Safety & Hazards (HSE)
-
4-(Chlorosulfonyl)benzoic acid: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water if not buffered. Handle in a fume hood.
-
Isopropylamine: Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Strong ammonia odor.
-
Process Safety: The acidification step releases CO₂ gas from excess carbonate. Add acid slowly to prevent foaming and vessel overflow.
References
-
BenchChem. (2025).[2][3] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-Sulfamoylbenzoic acid derivatives. Retrieved from [4]
-
Borecki, D., & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31, 975–992.[5] Retrieved from
Sources
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(Chlorsulfonyl)benzoesäure 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
application of 4-[(Isopropylamino)sulfonyl]benzoic acid in targeted drug delivery
Application Note: Strategic Utilization of 4-[(Isopropylamino)sulfonyl]benzoic Acid in Targeted Drug Delivery & Pharmacokinetic Modulation
Executive Summary
This guide details the application of This compound (CAS: 10252-66-1), a structural analogue of Probenecid, as a functional ligand in drug delivery systems. Belonging to the class of Sulfamoyl Benzoic Acids (SBAs) , this compound serves two critical roles in modern therapeutics:
-
Renal Targeting & Retention: Acting as a ligand for Organic Anion Transporters (OAT1/OAT3), facilitating kidney-specific uptake or extending the systemic half-life of conjugated payloads.
-
LPA2 Receptor Modulation: Emerging utility as a scaffold for Lysophosphatidic Acid Receptor 2 (LPA2) agonists, relevant in mucosal barrier repair and anti-apoptotic signaling.[1]
This document provides protocols for chemical conjugation, in vitro transporter interaction assays, and strategic formulation for renal-targeted nanocarriers.
Mechanism of Action & Targeting Logic
The utility of this compound stems from its ability to mimic endogenous organic anions. Its sulfonamide moiety acts as a "warhead" for specific transporter recognition, while the benzoic acid group serves as a versatile conjugation handle.
The OAT Gateway (Kidney Targeting)
The compound targets Solute Carrier Family 22 (SLC22) , specifically OAT1 (SLC22A6) and OAT3 (SLC22A8), located on the basolateral membrane of renal proximal tubule cells.
-
Targeting Mode: Conjugating this ligand to a nanoparticle (NP) facilitates active transport into renal epithelial cells, enabling the treatment of localized renal pathologies (e.g., nephritis, AKI).
-
Retention Mode: Co-administration or conjugation can competitively inhibit OATs, preventing the renal clearance of anionic drugs (e.g.,
-lactams, antiviral nucleotides), thereby boosting systemic exposure.
Pathway Visualization
Figure 1: Mechanism of OAT-mediated renal targeting and retention modulation.
Physicochemical Profile
| Property | Value | Relevance to Protocol |
| Molecular Weight | 243.28 g/mol | Small enough to not disrupt NP surface curvature. |
| pKa (COOH) | ~3.4 | Deprotonated at physiological pH; requires activation for coupling. |
| pKa (Sulfonamide) | ~10.5 | Remains neutral/lipophilic at pH 7.4, aiding membrane interaction. |
| Solubility | DMSO, Methanol, pH > 8 Buffer | Use DMSO for stock solutions; precipitate in acidic water. |
| Stability | High (Sulfonamide bond) | Resistant to plasma hydrolysis; stable linker. |
Experimental Protocols
Protocol A: Conjugation to Amine-Functionalized Nanocarriers
This protocol describes linking the SBA ligand to a PEG-amine functionalized liposome or dendrimer using EDC/NHS chemistry.
Materials:
-
This compound (SBA-Ligand)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF or DMSO
-
Amine-functionalized Carrier (e.g., PEG-NH2 Liposomes)
Workflow:
-
Activation: Dissolve 10 mg SBA-Ligand (41 µmol) in 1 mL anhydrous DMF.
-
Add EDC (1.5 eq, 62 µmol) and NHS (1.5 eq, 62 µmol). Stir at Room Temperature (RT) for 2 hours to form the NHS-ester. Note: The solution may turn slightly yellow.
-
Coupling: Add the activated NHS-ester solution dropwise to the Amine-Carrier suspension (buffered at pH 8.0 with Bicarbonate or HEPES).
-
Ratio: Maintain a 5-10x molar excess of ligand to surface amines for high density.
-
-
Incubation: React for 4–12 hours at 4°C (to preserve carrier integrity) or RT.
-
Purification: Dialyze against PBS (MWCO 2-3.5 kDa) for 24 hours to remove unreacted ligand and urea byproducts.
-
Quantification: Verify conjugation efficiency via UV-Vis (absorbance of the benzoic aromatic ring at ~240-250 nm) or HPLC after carrier lysis.
Protocol B: In Vitro OAT Interaction Assay (Validation)
To confirm the ligand is active and recognizes the transporter.
System: HEK293 cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8). Tracer: 6-Carboxyfluorescein (6-CF) or [3H]-Para-aminohippurate (PAH).
-
Seeding: Plate HEK293-OAT1 cells in 24-well plates (Poly-D-lysine coated) at 2×10⁵ cells/well. Culture for 24h.
-
Preparation: Prepare uptake buffer (HBSS with 10 mM HEPES, pH 7.4).
-
Inhibition Step:
-
Treat cells with SBA-Conjugate or Free Ligand (0.1 – 100 µM) for 10 minutes.
-
Control: Probenecid (100 µM) as a positive control for inhibition.
-
-
Uptake: Add Tracer (e.g., 1 µM 6-CF) and incubate for 10 minutes at 37°C.
-
Termination: Aspirate buffer and wash cells 3x with ice-cold PBS.
-
Lysis & Readout: Lyse cells (0.1N NaOH) and measure fluorescence (Ex/Em 492/517 nm) or scintillation counts.
-
Analysis: Calculate IC50. A successful "Targeting Ligand" should show competitive inhibition (reduced tracer uptake), proving it binds the transporter site.
Emerging Application: LPA2 Receptor Agonism
Recent medicinal chemistry efforts have identified sulfamoyl benzoic acids as non-lipid agonists for the LPA2 receptor (LPA2R).
-
Application: Oral delivery for protection against radiation-induced gut injury or inflammatory bowel disease (IBD).
-
Design Note: The isopropyl group provides specific steric fitting into the LPA2 hydrophobic pocket.
-
Formulation: For this application, the free acid form is often converted to a prodrug or encapsulated in an enteric-coated capsule to reach the lower GI tract.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation during coupling | Ligand hydrophobicity | Increase DMSO/DMF ratio in the reaction solvent (up to 20% v/v is usually tolerated by liposomes). |
| Low Conjugation Efficiency | Hydrolysis of NHS-ester | Ensure anhydrous conditions during activation; use Sulfo-NHS for aqueous stability if needed. |
| No OAT Interaction | Steric Hindrance | Introduce a PEG spacer (PEG4 or PEG8) between the benzoic acid and the carrier to expose the sulfonamide warhead. |
References
-
Probenecid and OAT Targeting
-
LPA2 Receptor Agonists
-
Renal Nanomedicine
-
Sulfonamide Synthesis Protocol
Sources
- 1. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of Organic Anion Transport in Humans After Treatment With the Drug Probenecid Leads to Major Metabolic Alterations in Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. viterbik12.usc.edu [viterbik12.usc.edu]
- 6. Peptide and antibody ligands for renal targeting: nanomedicine strategies for kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Impurity Profiling for 4-[(Isopropylamino)sulfonyl]benzoic Acid
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: REF-ISO-SULF-2024
Introduction
Welcome to the technical support hub for the synthesis and purification of 4-[(Isopropylamino)sulfonyl]benzoic acid (CAS: 10252-65-0 analog / Probenecid intermediate). This compound serves as a critical building block in medicinal chemistry, particularly as a scaffold for sulfonamide-based diuretics and uricosuric agents.
Achieving pharmaceutical-grade purity (>99.5%) requires strict control over the competitive hydrolysis of the sulfonyl chloride starting material and the mitigation of potential genotoxic impurities (PGIs). This guide synthesizes field data with rigorous chemical logic to troubleshoot your specific experimental deviations.
Module 1: Impurity Origin & Pathway Analysis
Before troubleshooting, you must understand where the impurities originate. The reaction of 4-(chlorosulfonyl)benzoic acid with isopropylamine is a race between nucleophilic substitution (desired) and hydrolysis (undesired).
Visualizing the Reaction Landscape
Figure 1: Reaction pathway illustrating the competition between sulfonamide formation and hydrolysis.
Module 2: Troubleshooting Guides (Q&A Format)
Issue 1: High Levels of Polar Impurity (RRT ~0.2 - 0.3)
User Question: "My HPLC shows a massive peak eluting very early (Relative Retention Time 0.25). The product yield is low (50%). What is this, and how do I stop it?"
Technical Diagnosis: This is Impurity A (4-Sulfobenzoic acid) . It is the hydrolysis product of your starting material.
-
Cause: The rate of hydrolysis competed successfully with the rate of aminolysis. This happens if:
-
Water was present in the organic solvent (if using a biphasic system).
-
The temperature was too high during addition.
-
The amine addition was too slow, allowing moisture to attack the sulfonyl chloride.
-
Corrective Protocol:
-
Temperature Control: Ensure the reaction vessel is chilled to 0–5°C during the addition of the sulfonyl chloride to the amine [1]. Hydrolysis kinetics are significantly suppressed at low temperatures.
-
Order of Addition: Add the solid sulfonyl chloride to the amine solution, not the other way around. This ensures the sulfonyl chloride always encounters a high concentration of the nucleophile (amine), favoring the desired reaction.
-
Reagent Excess: Use a 2.2 to 2.5 molar equivalent of isopropylamine. The excess acts as both a nucleophile and a proton scavenger (neutralizing the HCl generated).
Issue 2: Incomplete Reaction & Genotoxic Risk
User Question: "The reaction seems to stall with 5% starting material remaining. I am worried about regulatory compliance regarding genotoxic impurities (GTIs)."
Technical Diagnosis: Residual 4-(chlorosulfonyl)benzoic acid is a structural alert for genotoxicity (alkylating potential) [2].
-
Cause: Acidification of the reaction medium.[1] As the reaction proceeds, HCl is generated. If the pH drops below 8, the amine becomes protonated (isopropylammonium chloride), rendering it non-nucleophilic. The reaction stops.
Corrective Protocol:
-
pH Maintenance: Monitor pH throughout the reaction. Maintain pH > 9 using an inorganic base like Sodium Carbonate (Na2CO3) or dilute NaOH.
-
Quench Procedure: Do not simply isolate. You must chemically destroy the residual sulfonyl chloride. Add a small aliquot of a secondary amine (like morpholine) or heat the aqueous alkaline phase to 50°C for 30 minutes after the main reaction to force hydrolysis of the remaining chloride into the harmless sulfonate (Impurity A), which is easily washed away [2].
Issue 3: "Ghost" Peaks in LC-MS
User Question: "I see a peak with M+1 = 242 (Target) but also a peak at M+1 = 463. What is this?"
Technical Diagnosis: This is likely the Sulfonic Anhydride dimer.
-
Cause: In the absence of sufficient amine or water, two molecules of sulfonyl chloride can react with each other (or with the sulfonic acid) under dehydrating conditions, though this is rare in aqueous media. It is more common if you used a coupling agent or anhydrous conditions with insufficient nucleophile.
Module 3: Analytical Method & Specifications
To validate your purity, you cannot rely on standard TLC. You must use a validated HPLC method capable of resolving the highly polar acid from the non-polar product.
Recommended HPLC Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Standard reverse phase for aromatic acids [3]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures the benzoic acid moiety is protonated (neutral), increasing retention. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution. |
| Gradient | 5% B to 90% B over 20 min | Starts low to retain polar Impurity A; ramps up to elute Product. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 265 nm | Max absorption for the benzoyl system. |
| Target Retention | Impurity A: ~2-3 min Product: ~12-14 min | Clear separation window required. |
Analytical Decision Tree
Figure 2: Diagnostic workflow for identifying impurities based on relative retention time.
Module 4: Optimized Synthesis Protocol
To minimize the impurities discussed above, follow this "Self-Validating" protocol.
Reagents:
-
4-(Chlorosulfonyl)benzoic acid (1.0 eq)
-
Isopropylamine (2.5 eq)
-
Sodium Carbonate (1.2 eq)[2]
Procedure:
-
Preparation: Dissolve Isopropylamine (2.5 eq) and Na2CO3 (1.2 eq) in water. Cool to 0–5°C .
-
Why: Pre-cooling suppresses hydrolysis [1].
-
-
Addition: Slowly add 4-(chlorosulfonyl)benzoic acid solid in portions over 30 minutes.
-
Control Point: Monitor internal temperature. Do not exceed 10°C.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (25°C) for 2 hours.
-
Validation: Check pH.[5] If <9, add more Na2CO3.
-
-
Workup (Purification):
-
Acidify the mixture with 2N HCl to pH 2. The product will precipitate.
-
Crucial Step: Filter the solid and wash the cake with 3x volumes of cold water .
-
Mechanism:[3][5][6][7] The main impurity (4-sulfobenzoic acid) is highly water-soluble. Extensive water washing removes it effectively, whereas the sulfonamide product is less soluble in acidic water [4].
-
-
Drying: Dry under vacuum at 50°C.
References
-
BenchChem. (2025).[2] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid: Application Notes. Retrieved from
-
Elder, D. P., et al. (2025). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities? ACS Publications. Retrieved from
-
Patyra, E., et al. (2025). HPLC-FLD-Based Method for the Detection of Sulfonamides. MDPI. Retrieved from
-
PubChem. (2025).[8] 4-[(Propylamino)sulfonyl]benzoic acid Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-((Propylamino)sulfonyl)benzoic acid | C10H13NO4S | CID 611818 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 4-[(Isopropylamino)sulfonyl]benzoic acid
Ticket ID: #SOL-10252-66-1 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Compound: 4-[(Isopropylamino)sulfonyl]benzoic acid (CAS: 10252-66-1)[1][2][3]
Introduction: Understanding Your Compound
Welcome to the Technical Support Center. You are likely encountering precipitation, "crashing out" during dilution, or poor retention in aqueous buffers.[3][4] To resolve this, we must look at the molecule's "personality"—its physicochemical properties.[3][4]
This compound is an amphoteric sulfonamide derivative, structurally related to Probenecid.[3][4] Its solubility is governed by two competing forces:
-
The Hydrophobic Core: The benzene ring and the isopropyl group drive the molecule to aggregate in water.[3][4]
-
The Ionizable Switches:
The Root Cause of Failure: Most researchers fail because they attempt to dissolve the solid directly in neutral buffers (PBS) or water, where the lattice energy resists solvation.[3][4] You must "unlock" the crystal lattice using pH or organic co-solvents.[3][4]
Module 1: Aqueous Solubilization (The pH Switch Method)
Issue: “I added water/PBS to the powder, and it’s just floating as a suspension.”
Diagnosis: At pH 7.0 or lower, the compound exists largely in its protonated (or partially protonated) form, which has high lattice energy and low water solubility (predicted < 0.5 mg/mL).[3][4]
The Protocol: Base-Assisted Dissolution
Use this method for preparing aqueous stocks (e.g., 10–50 mM) without DMSO.[1][3][4]
-
Weighing: Weigh the desired amount of this compound.
-
Alkaline Wetting: Add a minimal volume of 0.1 M or 1.0 M NaOH (Sodium Hydroxide).[3][4]
-
Dilution: Slowly add water or buffer (e.g., PBS) to reach ~90% of your final volume.[3][4]
-
pH Adjustment (Critical):
-
Final Volume: Top up with buffer to the final volume.
Solubility Decision Tree
Module 2: Organic Stock Preparation (The DMSO Method)
Issue: “My compound precipitates when I dilute my DMSO stock into culture media.”
Diagnosis: This is the "Crash-Out Effect."[3] When a high-concentration DMSO stock (e.g., 100 mM) hits an aqueous buffer, the solvent environment changes instantly.[3][4] The hydrophobic isopropyl group drives the molecules together faster than they can disperse.[3][4]
Solvent Compatibility Table
| Solvent | Solubility Rating | Max Conc. (Est.)[4][] | Usage Notes |
| DMSO | Excellent | > 50 mg/mL | Ideal for frozen stocks (-20°C).[1][3] Hygroscopic; keep sealed. |
| Ethanol | Good | ~ 10-20 mg/mL | Good for evaporation, but volatile.[1][3] |
| DMF | Excellent | > 30 mg/mL | Toxic; avoid for cell culture if possible.[3][4] |
| Water (pH 7) | Poor | < 0.5 mg/mL | Requires pH adjustment (see Module 1).[4] |
| 0.1 M NaOH | Very Good | > 50 mg/mL | Forms the Sodium salt.[3][4] Stable. |
The "Step-Down" Dilution Protocol
Use this to prevent precipitation in cell culture media.[1][3]
-
Master Stock: Prepare 100 mM stock in anhydrous DMSO.
-
Intermediate Dilution: Do not pipette 1 µL of stock directly into 10 mL of media.
-
Final Application: Add the 10x Working Solution to your cells.
Module 3: Purification & Isolation (Synthesis Support)
Issue: “I synthesized this as an intermediate, but I can't get it to crystallize cleanly.”
Diagnosis: Sulfonamide synthesis often leaves unreacted amines or sulfonic acids.[3][4] You can exploit the acidity of the benzoic acid moiety for purification without chromatography.[3][4]
Workflow: Acid-Base Swing Extraction
Frequently Asked Questions (FAQ)
Q: Can I autoclave solutions of this compound? A: No. Sulfonamides can be thermally labile under high pressure/heat, and the isopropyl amine bond may hydrolyze.[3][4] Use 0.22 µm filtration (PES or Nylon membranes) for sterilization.[4]
Q: Why does my HPLC peak tail significantly? A: The carboxylic acid group interacts with residual silanols on C18 columns.[3][4]
-
Fix: Ensure your mobile phase contains 0.1% Formic Acid or 0.1% TFA to suppress ionization (
), forcing the molecule into its neutral, lipophilic state for sharp peaks.[3][4]
Q: Is this compound light-sensitive? A: Sulfonamides generally possess good stability, but benzoic acid derivatives can decarboxylate under extreme UV exposure.[1][3] Store solid powder in amber vials at room temperature. Store DMSO stocks at -20°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 611818, 4-((Propylamino)sulfonyl)benzoic acid. (Note: Structural analog used for physicochemical property extrapolation).[4] Retrieved from .[4]
-
Ambeed. this compound - CAS 10252-66-1 Data Sheet. Retrieved from .[4]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[3][4] Wiley-Interscience.[3] (Authoritative text on pKa-dependent solubility profiling).
-
Sigma-Aldrich. Probenecid (Related Structure) Product Information & Solubility Data. Retrieved from .[1][3][4]
Sources
optimizing reaction conditions for 4-[(Isopropylamino)sulfonyl]benzoic acid derivatization
Technical Support Center: 4-[(Isopropylamino)sulfonyl]benzoic Acid Derivatization
Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Welcome to the technical assistance center. You are likely working with This compound (CAS: related to Probenecid intermediates), a bifunctional building block containing an electron-deficient benzoic acid and a secondary sulfonamide.[1]
Key Chemical Challenges:
-
Electronic Deactivation: The sulfonyl group (
) is strongly electron-withdrawing, reducing the nucleophilicity of the aromatic ring but increasing the acidity of the carboxylic acid (approx. pKa 3.5–3.8). This makes the carboxylate stable but harder to activate compared to electron-rich benzoates. -
Solubility: The molecule exhibits "brick-dust" properties—poor solubility in non-polar organic solvents (DCM, Hexane) and water at neutral pH.
-
Competitor Nucleophiles: The sulfonamide nitrogen (
) is acidic (pKa ~10–11).[1] While the isopropyl group provides steric protection, strong bases can deprotonate this amine, creating a risk of competitive N-acylation (dimerization).[1]
Module 1: Solubility & Solvent Selection
User Question: "I cannot get the starting material to dissolve in DCM or THF for my coupling reaction. What solvent system do you recommend?"
Technical Guide: Standard organic solvents like Dichloromethane (DCM) are insufficient due to the polarity of the sulfonamide and the hydrogen-bonding network of the carboxylic acid.
Recommended Solvent Systems:
| Solvent System | Solubility Rating | Application Context |
|---|---|---|
| DMF (Anhydrous) | Excellent | Primary Recommendation. Ideal for HATU/EDC couplings.[1] |
| DMSO | Excellent | Use if DMF is chemically incompatible. Harder to remove during workup. |
| THF/DMF (4:1) | Good | Use if the amine partner is lipophilic and requires THF. |
| MeOH/DCM (1:9) | Moderate | Only for esterifications (Fischer).[1] Avoid for amide couplings due to alcohol nucleophilicity. |
Expert Insight: If you observe precipitation upon adding the base (DIPEA/TEA), it is likely the formation of the ammonium carboxylate salt, not the starting material crashing out. This salt usually redissolves as the reaction proceeds or upon slight warming (30°C).
Module 2: Carboxylic Acid Activation (Amide Coupling)
User Question: "My yields are low (<40%) using EDC/NHS. The LCMS shows unreacted acid. How do I drive this to completion?"
Diagnosis: The electron-withdrawing sulfonamide group destabilizes the O-acylisourea intermediate formed by EDC, making it prone to hydrolysis before the amine can attack. You need a more stable active ester.
Protocol: HATU-Mediated Coupling We recommend HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over EDC for this specific substrate.[1] The 7-azabenzotriazole (HOAt) moiety stabilizes the activated ester via a neighboring group effect (pyridine nitrogen), accelerating the reaction with the amine while suppressing side reactions.
Step-by-Step Optimization:
-
Stoichiometry:
-
Procedure:
-
Step A (Pre-activation): Dissolve Acid and HATU in anhydrous DMF (0.2 M). Add 1.0 equiv of DIPEA. Stir for 5–10 minutes at 0°C.
-
Step B (Coupling): Add the Amine partner followed by the remaining 2.0 equiv of DIPEA.
-
Step C (Reaction): Allow to warm to Room Temperature (RT). Monitor by LCMS at 1 hour.
-
Visual Workflow (Reaction Logic):
Figure 1: Optimized workflow for HATU-mediated coupling of electron-deficient benzoic acids.
Module 3: Troubleshooting & FAQs
Q1: I see a side-product with Mass [M+Starting Material - 18]. Is this the anhydride?
-
Answer: It is likely the symmetric anhydride or a dimer formed by the sulfonamide nitrogen attacking the activated carboxylic acid of another molecule.
-
Fix: This happens if the reaction is too concentrated or if the amine partner is added too slowly.
-
Dilute the reaction to 0.1 M.
-
Ensure the amine partner is added immediately after the 5-minute pre-activation window.
-
Q2: Can I use Thionyl Chloride (
-
Answer: Yes, but with caution.
-
Risk: Heating sulfonamides with thionyl chloride can sometimes lead to dehydration or chlorination side reactions.
-
Protocol: If you must use acid chloride, use Oxalyl Chloride (1.2 eq) with a catalytic drop of DMF in DCM at 0°C to RT.[1] This is milder than refluxing thionyl chloride.
-
Q3: How do I purify the product? The sulfonamide makes it streak on silica.
-
Answer: Sulfonamides are acidic.[5] Standard silica gel is slightly acidic, which can cause tailing.[1]
-
Method A (Precipitation): If your product is solid, pour the DMF reaction mixture into 1M HCl (aq) .[1] The sudden pH drop and dilution often precipitate the product while keeping reagents (DIPEA salts, urea byproducts) in solution. Filter and wash with water.[6][7]
-
Method B (Flash Chromatography): Add 1% Acetic Acid or 0.5% Triethylamine to your eluent (e.g., DCM/MeOH + 1% AcOH) to sharpen the peaks.[1]
-
Q4: Is the isopropyl group stable?
-
Answer: Yes. The N-isopropyl bond is robust under standard amide coupling, esterification, and aqueous workup conditions.[1] It requires harsh acidic hydrolysis (e.g., conc.[1] HBr/AcOH reflux) to cleave.
Module 4: Analytical Derivatization (HPLC/GC)
If your goal is analytical detection (e.g., quantifying this intermediate in biological matrices), standard coupling is too slow.[1]
Recommended Protocol for GC/MS:
-
Reagent: Trimethylsilyldiazomethane (TMS-CHN2) in MeOH/Benzene.
-
Reaction: Instantaneous methylation of the carboxylic acid at RT.
-
Advantage: Converts the polar COOH to a methyl ester, improving peak shape and volatility.
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[4][8] Tetrahedron, 61(46), 10827-10852.[1] [1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Joullié, M. M., & Lassen, K. M. (2010).[1] Evolution of amide bond formation. Arkivoc, 8, 189-250.[1] (Specific discussion on HATU/HOAt mechanisms). [1]
-
Perlovich, G. L., et al. (2016).[1][9] Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 61(1), 535–544. [1]
Sources
- 1. rsc.org [rsc.org]
- 2. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. growingscience.com [growingscience.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-[(Isopropylamino)sulfonyl]benzoic Acid
Welcome to the technical support guide for the synthesis of 4-[(Isopropylamino)sulfonyl]benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the nucleophilic substitution reaction between 4-(chlorosulfonyl)benzoic acid and isopropylamine.[1] The reaction is typically performed in the presence of a base, such as pyridine or sodium carbonate, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[1]
Caption: General synthesis of this compound.
Q2: Why is my reaction yield consistently low?
Low yields are most often traced back to one critical issue: the hydrolysis of the starting material, 4-(chlorosulfonyl)benzoic acid. The sulfonyl chloride functional group is highly reactive and exceptionally sensitive to moisture.[1] Even trace amounts of water in your solvent, on your glassware, or in your amine can lead to the formation of the corresponding sulfonic acid, which will not proceed to the desired product.
Other potential causes include incomplete reaction (check via TLC monitoring) or loss of product during the aqueous workup and recrystallization phases.
Q3: What are the white, water-soluble crystals that I'm filtering out of my crude product?
This is very likely 4-sulfobenzoic acid, the product of the hydrolysis of 4-(chlorosulfonyl)benzoic acid. Its physical properties are distinctly different from the desired product; it is significantly more polar and water-soluble, especially in its salt form.
Troubleshooting Guide: Side Reactions & Impurities
This section provides a deeper dive into specific problems, their root causes, and validated solutions.
Problem 1: Identification and Mitigation of the Primary Side Reaction - Hydrolysis
Symptom: You observe a significant amount of a highly polar, water-soluble byproduct, and your final yield of this compound is poor.
Root Cause Analysis: The sulfonyl chloride (R-SO₂Cl) moiety is a potent electrophile. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion. This reaction is often faster than the desired reaction with isopropylamine, especially if conditions are not strictly anhydrous.
Sources
overcoming resistance in antimicrobial assays with 4-[(Isopropylamino)sulfonyl]benzoic acid
The following technical guide is structured as a specialized support center resource. It addresses the use of 4-[(Isopropylamino)sulfonyl]benzoic acid (commonly known as Probenecid ) in antimicrobial research, specifically focusing on its role in overcoming efflux-mediated resistance mechanisms in assay environments.
Topic: Overcoming Efflux-Mediated Resistance & Signal Loss Molecule: this compound (Probenecid) CAS No: 57-66-9
Core Concept & Mechanism
Why use Probenecid in Antimicrobial Assays?
In the context of drug development and antimicrobial assays, "resistance" often refers to two distinct challenges:
-
Biological Resistance: Bacteria or infected host cells actively pumping out therapeutic agents (antibiotics) via efflux pumps.[1]
-
Assay Resistance (Signal Loss): The active transport of fluorescent indicators (e.g., calcium dyes, viability probes) out of the cell before measurement can occur, leading to false negatives.
Probenecid is a potent inhibitor of Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs) . In antimicrobial research—particularly measuring intracellular bacterial load or host-pathogen interactions—it is employed to "lock" molecules inside the cell.
Mechanism of Action Diagram
The following diagram illustrates how Probenecid overcomes transporter-mediated efflux to retain therapeutic agents or diagnostic probes within a host cell infected with intracellular bacteria.
Figure 1: Mechanism of Probenecid-mediated inhibition of organic anion transporters, preventing the efflux of anionic dyes and antibiotics.
Technical Protocol: Preparation & Solubility
One of the most frequent support tickets involves the precipitation of Probenecid in assay media. Probenecid is a benzoic acid derivative; it is hydrophobic and acidic. It will not dissolve directly in neutral water or PBS.
Standard Solubilization Protocol
Target Concentration: 250 mM Stock Solution
| Step | Action | Critical Technical Note |
| 1 | Weighing | Weigh the appropriate amount of this compound. |
| 2 | Alkaline Dissolution | Add 1.0 M NaOH (Sodium Hydroxide) dropwise. |
| 3 | Volume Adjustment | Once fully dissolved (clear solution), add distilled water or buffer (HEPES/HBSS) to reach ~90% of final volume. |
| 4 | pH Adjustment | Carefully titrate back to pH 7.4 using HCl. |
| 5 | Working Solution | Dilute to working concentration (typically 2.5 mM ). |
Application Modules & Troubleshooting
Module A: Intracellular Infection Assays (Antibiotic Accumulation)
Context: You are testing an antibiotic (e.g., Ciprofloxacin or Penicillin) against intracellular bacteria (e.g., Salmonella, Chlamydia, or Mycobacterium) residing in macrophages. The Issue: The host macrophage's MRP transporters pump the antibiotic out before it can kill the bacteria, creating "pseudo-resistance."
Q: At what stage should I add Probenecid to my infection model? A: Probenecid should be added concurrently with the antibiotic treatment.
-
Pre-incubation: 15–30 minutes prior to antibiotic addition is recommended to saturate the transporters.
-
Concentration: 2.5 mM is the standard starting point. Higher concentrations (5 mM) may induce host cell toxicity (see Module C).
Q: Does Probenecid affect the bacteria directly? A: Generally, no, but with exceptions. In Neisseria gonorrhoeae, Probenecid has been shown to be bactericidal at high concentrations and synergistic with penicillin by inhibiting bacterial efflux or altering cell permeability [1]. However, for most Gram-negatives (e.g., E. coli, P. aeruginosa), it is a weak inhibitor of the RND-type efflux pumps compared to PAβN. Always run a "Probenecid-only" control to ensure it doesn't inhibit bacterial growth on its own.
Module B: Fluorescent Assay Optimization (Dye Retention)
Context: Using fluorescent probes (e.g., Fluo-4, Rhodamine 123) to measure bacterial membrane potential or host cell calcium flux. The Issue: Rapid decay of fluorescent signal due to dye leakage.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Signal decays within <5 mins | Active OAT/MRP transport. | Add Probenecid (2.5 mM) to the dye loading buffer AND the wash buffer. |
| High background fluorescence | Extracellular dye retention. | Ensure Probenecid is present during the wash steps to keep intracellular dye in, but wash thoroughly to remove extracellular dye. |
| Precipitate in wells | pH shock or Calcium interaction. | Probenecid can precipitate in high-calcium buffers (like HBSS) if pH drifts. Check buffer pH is strictly 7.4. |
Module C: Toxicity & Interference
Q: My host cells (macrophages/HeLa) are detaching after 24 hours. Is it the Probenecid? A: Yes. Probenecid is generally safe for short-term assays (1–4 hours). For long-term intracellular killing assays (>24 hours), 2.5 mM is often toxic.
-
Solution: Perform a dose-response toxicity curve (MTT or LDH assay). You may need to lower the concentration to 0.5 – 1.0 mM for long-term exposures.
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO to dissolve Probenecid instead of NaOH? A: Yes, Probenecid is soluble in DMSO. However, ensure the final DMSO concentration in your well is <0.5% to avoid solvent toxicity. The NaOH method is preferred for aqueous buffers to avoid solvent effects entirely.
Q2: Does Probenecid inhibit bacterial efflux pumps like AcrAB-TolC? A: Probenecid is primarily an inhibitor of eukaryotic OATs and MRPs. While it has shown some synergy in specific bacterial strains (e.g., N. gonorrhoeae), it is not considered a broad-spectrum bacterial efflux pump inhibitor (EPI) like Phenylalanine-arginine beta-naphthylamide (PAβN) [2]. Do not rely on it as the sole control for bacterial efflux studies unless validated for your specific strain.
Q3: Is "this compound" the same as Probenecid? A: Yes. This is the systematic chemical name. Ensure you are purchasing high-purity grade (>98%) for cellular assays to avoid contaminants that could trigger inflammation or toxicity.
References
-
Catlin, B. W. (1984).[2] Probenecid: antibacterial action against Neisseria gonorrhoeae and interaction with benzylpenicillin.[2] Antimicrobial Agents and Chemotherapy, 25(6), 676–682. Link
-
Lomovskaya, O., & Bostian, K. A. (2006). Practical applications of efflux pump inhibitors. Methods in Molecular Medicine, 142, 303–320. Link
-
Di Virgilio, A. L., et al. (2014). Influence of probenecid on the efflux of ciprofloxacin and moxifloxacin in macrophages. Journal of Antimicrobial Chemotherapy. Link
-
PubChem.[3] (n.d.). Probenecid (Compound).[3][4][5][6][7][8] National Library of Medicine. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Probenecid: antibacterial action against Neisseria gonorrhoeae and interaction with benzylpenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(3-Sulfopropylamino)benzoic acid | C10H13NO5S | CID 18453193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probenecid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Minimizing By-Product Formation in 4-[(Isopropylamino)sulfonyl]benzoic Acid Synthesis
Topic: Optimization of Sulfonamidation Efficiency Target Molecule: 4-[(Isopropylamino)sulfonyl]benzoic acid (Probenecid Intermediate Analog) Core Objective: Minimize hydrolysis (4-sulfobenzoic acid) and salt contamination.
Part 1: The Troubleshooting Dashboard
Quick-Reference: Common Failure Modes & Solutions
| Symptom | Probable Cause | Corrective Action |
| High levels of 4-sulfobenzoic acid (>2%) | Moisture Ingress: Water competes with isopropylamine for the sulfonyl chloride. | Switch to Anhydrous Protocol: Use dry DCM or THF. Ensure glassware is oven-dried. |
| Slow Amine Addition: Localized depletion of amine allows hydrolysis if water is present. | Reverse Addition: Add the sulfonyl chloride to the amine solution to maintain high amine equivalents. | |
| Low Yield (<70%) | Incorrect Stoichiometry: The carboxylic acid moiety consumes 1 eq. of base. | Adjust Base Equivalents: Ensure |
| Product remains in aqueous layer | pH Mismanagement: The product is amphoteric/acidic. | Acidification: The final workup must reach pH 1–2 to protonate the carboxylate and precipitate the product. |
| Colored Impurities (Yellow/Brown) | Thermal Degradation: Reaction temperature exceeded 25°C. | Temperature Control: Maintain reaction at 0–5°C during addition; do not exceed 20°C during stirring. |
Part 2: Deep Dive – Mechanism & Control Strategy
The Chemoselectivity Challenge
The synthesis relies on the nucleophilic attack of isopropylamine on 4-(chlorosulfonyl)benzoic acid. The primary by-product, 4-sulfobenzoic acid , arises from the competitive attack of water (hydrolysis).
Reaction Kinetics Insight:
-
Aminolysis (
): Generally faster but diffusion-controlled. -
Hydrolysis (
): Slower but thermodynamically driven if water concentration is high or amine is depleted.
To maximize purity, we must maximize the ratio
Visualizing the Pathway
Figure 1: Reaction pathway showing the competition between the desired aminolysis (green path) and the undesired hydrolysis (red dashed path).
Part 3: Optimized Experimental Protocols
Method A: High-Purity Anhydrous Route (Recommended)
Best for research scale (<50g) where purity is critical.
Reagents:
-
4-(Chlorosulfonyl)benzoic acid (1.0 eq)
-
Isopropylamine (3.5 eq) [Acts as reagent and base]
-
Dichloromethane (DCM) or THF (Anhydrous, 10-15 volumes)
Step-by-Step:
-
Preparation: Charge anhydrous DCM into a reactor under nitrogen atmosphere. Cool to 0–5°C .
-
Amine Charge: Add Isopropylamine (3.5 eq) to the cold solvent. The excess accounts for the sulfonylation (1 eq), neutralization of the carboxylic acid (1 eq), and HCl scavenging (1 eq), plus a slight excess to drive kinetics.
-
Addition (Critical Control Point): Dissolve 4-(chlorosulfonyl)benzoic acid in a minimum volume of DCM/THF. Add this solution dropwise to the amine solution over 30–60 minutes.
-
Why? Adding the chloride to the amine ensures the amine is always in huge excess, suppressing side reactions.
-
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to 20°C. Monitor by HPLC/TLC.
-
Workup:
-
Evaporate the solvent to near dryness.
-
Dissolve residue in 1N NaOH (aqueous). This converts the product to the soluble disodium salt.
-
Wash the aqueous layer with Ethyl Acetate (removes non-acidic impurities).
-
Acidification: Cool the aqueous layer to 5°C and slowly add 6N HCl until pH ~1–2. The product will precipitate as a white solid.
-
-
Isolation: Filter, wash with cold water, and dry.
Method B: Schotten-Baumann (Aqueous/Acetone)
Best for larger scale or when anhydrous solvents are restricted.
Reagents:
-
4-(Chlorosulfonyl)benzoic acid (1.0 eq)
-
Isopropylamine (1.1 eq)
-
Sodium Carbonate (
) (2.5 eq) -
Solvent: Acetone/Water (1:1)
Step-by-Step:
-
Base Solution: Dissolve
and Isopropylamine in water. Cool to 0–5°C . -
Substrate Addition: Dissolve the sulfonyl chloride in Acetone. Add this slowly to the aqueous base solution.
-
Note: Vigorous stirring is essential to maximize surface area between the phases.
-
-
pH Monitoring: Ensure pH remains >9 during addition. If it drops, hydrolysis increases.
-
Workup: Acidify with HCl to precipitate the product. Recrystallize from Ethanol/Water if necessary to remove sulfonic acid traces.
Part 4: Frequently Asked Questions (FAQ)
Q: Why do I need so much excess amine in Method A? A: The starting material has an acidic proton (-COOH). The first equivalent of amine simply neutralizes this acid to form a carboxylate salt. The second equivalent reacts with the produced HCl. The third equivalent performs the actual sulfonylation. Using <3 equivalents will stall the reaction.
Q: My product is a sticky oil, not a solid. What happened? A: You likely isolated the isopropylammonium salt of the product. Ensure your final acidification step reaches pH 1–2. At this pH, the carboxylic acid is protonated and less soluble in water, facilitating crystallization.
Q: Can I use triethylamine (TEA) as a base instead of excess isopropylamine? A: Yes. You can use 1.1 eq of Isopropylamine and 2.5 eq of TEA. However, TEA is harder to remove than the volatile isopropylamine. If using TEA, ensure a thorough acid wash during workup.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]
-
Organic Syntheses. General procedures for Sulfonamide Synthesis. (Referencing standard oxidative chlorination and aminolysis protocols). Retrieved from [Link]
Sources
Technical Support Center: Characterization of 4-[(Isopropylamino)sulfonyl]benzoic Acid
Current Status: Operational Ticket ID: REF-ISO-BENZ-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Executive Summary
You are likely encountering difficulties characterizing 4-[(Isopropylamino)sulfonyl]benzoic acid (an analog of Probenecid metabolites or a synthesis intermediate). This molecule presents a "dual-personality" challenge: it possesses a strongly acidic carboxylic acid moiety (
This guide addresses the three most common support tickets we receive:
-
Solubility: Sample precipitation in acidic HPLC mobile phases.
-
Chromatography: Severe peak tailing or retention time shifting.
-
Spectroscopy: Ambiguity in NMR assignment (Isopropyl vs. Propyl) and MS ionization mode selection.
Module 1: Solubility & Sample Preparation
The "pH Trap" Phenomenon
User Report: "My sample dissolves in DMSO but crashes out when I add water or acidic buffer."
Root Cause: This molecule behaves as a pH-dependent switch.
-
pH < 3.0: The carboxylic acid is protonated (
). The molecule is neutral and hydrophobic. Solubility is lowest here. -
pH > 5.0: The carboxylic acid deprotonates (
). The molecule becomes anionic and water-soluble.
Troubleshooting Protocol:
| Solvent System | Suitability | Notes |
| Pure Water | 🔴 Poor | Will likely form a suspension. |
| 0.1 M NaOH | 🟢 Excellent | Forms the sodium benzoate salt immediately. |
| DMSO / DMF | 🟢 Excellent | Good for stock solutions (>10 mg/mL). |
| Methanol/Acetonitrile | 🟡 Moderate | Soluble, but may precipitate upon addition of acidic aqueous buffer. |
Corrective Action:
Always prepare your stock solution in 100% DMSO . When diluting into aqueous media for biological assays or HPLC, ensure the final pH is neutral or basic (pH 7.4 phosphate buffer) to maintain the ionized state, or keep the organic ratio
Module 2: Chromatographic Separation (HPLC/UPLC)
Issue: Peak Tailing & Retention Shifts
User Report: "The peak looks like a shark fin (fronting/tailing) and the retention time drifts between runs."
Technical Insight:
The free carboxylic acid group interacts strongly with residual silanol groups on silica columns, causing tailing. Furthermore, if your mobile phase pH is near the
Method Development Decision Matrix
Figure 1: Decision matrix for optimizing HPLC separation of sulfonamide-benzoic acid derivatives.
Recommended Protocol (Standard):
-
Column: C18 with polar embedding (to shield silanols).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7, keeps COOH protonated).
-
Mobile Phase B: Acetonitrile (preferred over Methanol for sharper peaks).
-
Gradient: 5% B to 95% B.
-
Why? Keeping the pH well below the pKa ensures the molecule is fully protonated, stabilizing retention time.
-
Module 3: Spectroscopic Identification
Mass Spectrometry (MS): The Polarity Dilemma
User Report: "I see a weak signal in Positive Mode (
Expert Verdict:
Yes. Sulfonamide benzoic acids are negative mode (
-
Negative Mode (
): The carboxylic acid deprotonates very easily. You will see a strong, clean parent ion. -
Positive Mode (
): The sulfonamide nitrogen is not very basic due to the electron-withdrawing sulfonyl group. Protonation is difficult, leading to weak signals or sodium adducts ( ).
Fragmentation Pathway (MS/MS in ESI-):
Expect to see the cleavage of the
-
Parent:
(approx m/z 242) -
Fragment 1:
(Rearrangement) -
Fragment 2:
(Cleavage of amine)
NMR Spectroscopy: The Isopropyl Signature
User Report: "How do I distinguish this from the N-propyl isomer?"
The isopropyl group provides a distinct splitting pattern compared to the straight-chain propyl isomer.
| Feature | N-Isopropyl (Target) | N-Propyl (Isomer) |
| Methine/Methylene | Septet ( | Triplet ( |
| Methyl Group | Doublet (6H, strong) | Triplet (3H) |
| Exchangeable Protons |
Critical NMR Tip:
Use DMSO-d6 rather than
-
Reason: The carboxylic acid and sulfonamide protons often broaden or disappear in chloroform due to exchange or aggregation. DMSO stabilizes these protons via hydrogen bonding, giving sharp, integrate-able singlets/doublets.
References & Grounding
-
Sulfonamide Fragmentation Mechanisms:
-
Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
-
Source: Rapid Communications in Mass Spectrometry (via PubMed/NIH).
-
Relevance: Establishes the
loss and S-N cleavage rules for this class.
-
-
HPLC of Sulfonamide/Benzoic Acid Derivatives:
-
Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide.
-
Source: Trends in Sciences (2023).
-
Relevance: Provides buffer and column selection criteria for structurally similar sulfonamide impurities.
-
(Direct deep link to PDF often dynamic; sourced from Trends in Sciences archives).
-
-
Physical Properties (pKa & Solubility):
-
General Characterization of Sulfonamides:
-
Title: Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry.
-
Source: Journal of Analytical Toxicology (Oxford Academic).
-
Relevance: Confirms the preference for negative mode ionization and photostability issues.
-
Sources
- 1. 4-((Propylamino)sulfonyl)benzoic acid | C10H13NO4S | CID 611818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-Sulfopropylamino)benzoic acid | C10H13NO5S | CID 18453193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carzenide | C7H7NO4S | CID 8739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-benzenesulfonamido-N-ethylbenzene-1-sulfonamide | C14H16N2O4S2 | CID 2230301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-amino-N-isopropylbenzamide | C10H14N2O | CID 9812917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carzenide | 138-41-0 [chemicalbook.com]
- 7. 4-Propoxybenzenesulfonamide | C9H13NO3S | CID 21978067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. tis.wu.ac.th [tis.wu.ac.th]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-[(Isopropylamino)sulfonyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring the safety, efficacy, and quality of drug substances and products. This guide provides an in-depth technical comparison of various analytical methodologies for the quantitative determination of 4-[(Isopropylamino)sulfonyl]benzoic acid, a key chemical entity. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the causality behind experimental choices, grounded in established scientific principles and regulatory standards.
Introduction: The Criticality of Method Validation
This compound is a significant compound, often encountered as a process-related impurity or a metabolite of the uricosuric agent probenecid.[1][2] Its accurate quantification is crucial for ensuring the purity and safety of the active pharmaceutical ingredient (API). Analytical method validation provides the documented evidence that a method is suitable for its intended purpose, a non-negotiable requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]
This guide will explore and compare the validation of several analytical techniques for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) due to its widespread use and applicability. We will also delve into alternative methods like Gas Chromatography (GC), Capillary Electrophoresis (CE), and Titrimetry, providing a holistic view for method selection and development.
Logical Workflow for Analytical Method Validation
Caption: A generalized workflow for the development, validation, and lifecycle management of an analytical method.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of pharmaceutical impurities due to its high sensitivity, specificity, and resolving power.[6] For a polar, non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) with UV detection is the method of choice.
Causality Behind Experimental Choices for HPLC Method Development
The development of a robust HPLC method is a systematic process. For this compound, the following considerations are key:
-
Column Chemistry: A C18 column is a logical starting point due to its versatility and ability to retain a wide range of compounds. The hydrophobicity of the alkyl chains provides good retention for the benzene ring and isopropyl group of the analyte.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typical for RP-HPLC. The buffer's pH is critical. Since this compound is acidic (due to the carboxylic acid and sulfonamide groups), maintaining the pH below its pKa (approximately 3-4) will suppress its ionization and lead to better retention and peak shape. A phosphate or acetate buffer is commonly used.
-
Detection Wavelength: The chromophores in the molecule (the benzene ring and the sulfonyl group) will dictate the optimal UV detection wavelength. A diode array detector (DAD) is invaluable during method development to scan across a range of wavelengths and select the one with the highest absorbance, thereby maximizing sensitivity.
-
Flow Rate and Column Temperature: These parameters are optimized to achieve a balance between analysis time, resolution, and backpressure. A flow rate of 1.0 mL/min and a column temperature of 25-30°C are common starting points.
Experimental Protocol: A Validated RP-HPLC Method for Probenecid and its Impurities
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for ideal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Further dilute to achieve a working standard concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample containing this compound by dissolving it in the mobile phase to a known concentration.
Validation Parameters and Supporting Data
According to ICH Q2(R1) guidelines, the following parameters must be evaluated for a quantitative impurity method.[9]
Validation Parameter Workflow
Caption: Interrelationship of key validation parameters for an analytical method.
Table 1: Comparison of HPLC Method Performance for Probenecid and Related Compounds
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1)) | Expected Performance for this compound Analysis |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from probenecid or other potential impurities at the retention time of the analyte. Peak purity analysis by DAD should confirm homogeneity. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | A linear response over a concentration range of LOQ to 120% of the specification limit (e.g., 0.5 to 1.5 µg/mL for a 1% impurity limit). |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 98-102% for spiked samples at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). |
| Precision | ||
| - Repeatability (Intra-day) | RSD ≤ 2% for six replicate injections. | RSD for peak area and retention time should be within the specified limit. |
| - Intermediate Precision (Inter-day) | RSD ≤ 3% performed by different analysts, on different days, with different equipment. | RSD should be within the specified limit, demonstrating the method's reproducibility. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Typically in the range of 0.05-0.2 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | Typically in the range of 0.15-0.6 µg/mL, with acceptable precision and accuracy. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in system suitability parameters when altering flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the workhorse for pharmaceutical analysis, other techniques can be employed for the determination of this compound, each with its own advantages and limitations.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[10] Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation. However, with derivatization, GC can become a viable option.
Experimental Considerations:
-
Derivatization: The carboxylic acid and sulfonamide groups must be derivatized to increase volatility and thermal stability. Silylation (e.g., with BSTFA) or esterification (e.g., with diazomethane or an alcohol in the presence of an acid catalyst) are common approaches.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable for separating the derivatized analyte.
-
Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For higher sensitivity and selectivity, a Mass Spectrometer (MS) can be used.
Comparison with HPLC:
-
Advantages: GC can offer higher resolution than HPLC in some cases. GC-MS provides definitive identification of the analyte.
-
Disadvantages: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and potential for error. The high temperatures in the injector and column can lead to degradation of the analyte if not properly optimized.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[11] As this compound is an ionizable compound, CE is a suitable technique for its analysis.
Experimental Considerations:
-
Separation Mode: Capillary Zone Electrophoresis (CZE) is the most common mode for the analysis of small ions.
-
Buffer: The pH and composition of the background electrolyte (BGE) are critical for achieving good separation. A phosphate or borate buffer is commonly used. The pH will affect the charge of the analyte and the electroosmotic flow (EOF).
-
Detection: UV detection is the most common method. The sensitivity can be lower than HPLC, but can be enhanced using techniques like stacking.
Comparison with HPLC:
-
Advantages: CE offers very high separation efficiency, short analysis times, and low consumption of reagents and solvents. It can be a "greener" alternative to HPLC.
-
Disadvantages: The sensitivity of CE with UV detection can be a limitation for trace impurity analysis. The reproducibility of migration times can be more challenging to control compared to HPLC retention times.
Titrimetry
Titrimetric methods, though considered classical, can be highly accurate and precise for the assay of bulk drug substances. For this compound, an acid-base titration could be employed.
Experimental Considerations:
-
Titrant: A standardized solution of a strong base, such as sodium hydroxide, would be used as the titrant.
-
Solvent: The analyte would be dissolved in a suitable solvent, such as a mixture of water and alcohol, to ensure complete dissolution.
-
Endpoint Detection: The endpoint can be determined potentiometrically using a pH electrode or with a visual indicator.
Comparison with HPLC:
-
Advantages: Titrimetry is a primary method of analysis and does not require a reference standard of the analyte for quantification (the purity of the titrant is the reference). It is a low-cost technique.
-
Disadvantages: Titrimetry lacks specificity and cannot be used to separate the analyte from its impurities. Therefore, it is generally not suitable for impurity determination but can be used for the assay of the bulk substance if its purity is high.
Conclusion: Selecting the Optimal Method
The choice of an analytical method for the validation of this compound depends on the specific requirements of the analysis.
-
For routine quality control and impurity profiling in pharmaceutical manufacturing, RP-HPLC with UV detection is the most suitable technique. It offers the best combination of specificity, sensitivity, and robustness. A well-validated HPLC method can ensure that the levels of this impurity are accurately monitored and controlled.
-
Gas Chromatography with derivatization can be a valuable alternative, especially when coupled with mass spectrometry for structural confirmation of impurities.
-
Capillary Electrophoresis presents a fast and efficient alternative, particularly for screening purposes or in environments where reducing solvent consumption is a priority.
-
Titrimetry remains a useful and accurate method for the assay of the bulk substance, provided its purity has been established by a more specific method like HPLC.
Ultimately, a thorough understanding of the principles of each technique, combined with a rigorous validation process guided by regulatory standards, is essential for ensuring the quality and safety of pharmaceutical products.
References
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link][3]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][9]
-
European Medicines Agency. (1995, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][4]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of analytical method for simultaneous estimation of amoxycillin trihydrate and probenecid in combined dosage form. Retrieved from [Link][7]
-
PubMed. (2009, April 10). Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis. Retrieved from [Link][10]
-
PubMed. (2008, December). Analysis of sulfonamides by capillary electrophoresis. Retrieved from [Link][11]
-
Scribd. (n.d.). 1225 - Validation of Compendial Procedures. Retrieved from [Link][12]
-
ResearchGate. (2021, April 20). Simultaneous Determination of Probenecid and Colchicine in Solid Dosage Form by Reversed Phase High Performance Liquid Chromatography. Retrieved from [Link][13]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]
-
USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
-
American Journal of Pharmacy and Health Research. (n.d.). Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure &Combined Dosage Form. Retrieved from [Link][5]
-
Royal Society of Chemistry. (2018, May 23). Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent. Retrieved from [Link][14]
-
PubMed. (2005, November 11). Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water. Retrieved from [Link][15]
-
Semantic Scholar. (1964, October 1). TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Non-Aqueous Titrimetric Determination of Sulphadimidine Sodium and Sulphadiazine Sodium in Injections. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of Sulfa Drugs and Sulfonamides. Retrieved from [Link][2]
-
PubChem. (n.d.). 4-((Propylamino)sulfonyl)benzoic acid. Retrieved from [Link][2]
-
Journal of Liquid Chromatography & Related Technologies. (n.d.). Identification of Pharmaceutical Impurities. Retrieved from [Link]
-
AMSbio. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link][10]
-
Royal Society of Chemistry. (n.d.). Determination of benzoic acid in meat and meat products by gas chromatography. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-((Propylamino)sulfonyl)benzoic acid | C10H13NO4S | CID 611818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. journals.ust.edu [journals.ust.edu]
- 5. ajphr.com [ajphr.com]
- 6. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. academic.oup.com [academic.oup.com]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. psecommunity.org [psecommunity.org]
- 14. Stability-Indicating Chromatographic Methods for the Simultaneous Determination of Probenecid and Colchicine in Their Combined Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
Comparative Guide: Cross-Reactivity of 4-[(Isopropylamino)sulfonyl]benzoic Acid in Immunoassays
This guide provides a comparative technical analysis of the cross-reactivity of 4-[(Isopropylamino)sulfonyl]benzoic acid within the context of immunoassays, specifically focusing on its relationship to Probenecid detection.
Executive Summary
This compound is a structural analog of the primary Probenecid metabolite, 4-[(propylamino)sulfonyl]benzoic acid (also known as N-depropylprobenecid).[1] In high-sensitivity immunoassays (ELISA, EMIT) designed for Probenecid screening—often used in sports doping control to detect masking agents—cross-reactivity with metabolites and structural analogs is a critical performance metric.[1]
While the n-propyl metabolite is a known high-affinity cross-reactant (often >50%), the isopropyl isomer presents a unique steric challenge to the antibody binding pocket.[1] This guide analyzes the structural basis for this interference, compares expected performance metrics, and provides a validated protocol for quantifying cross-reactivity.
Core Chemical Context
-
Target Analyte: Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid)[1][2]
-
Primary Metabolite: N-depropylprobenecid (4-[(propylamino)sulfonyl]benzoic acid)[1]
-
Test Compound: this compound (Isopropyl isomer)[1]
-
Relevance: False-positive risk assessment and antibody specificity profiling (Linear vs. Branched alkyl chain recognition).[1]
Structural & Immunological Mechanism
The cross-reactivity of sulfonamide derivatives in competitive immunoassays is governed by the fit of the N-substituted sulfonyl group into the antibody's hydrophobic pocket.
Structural Comparison Logic
-
Probenecid (Parent): Contains two linear n-propyl chains.[1] The antibody is typically raised against a derivative that exposes these chains.[1]
-
N-Propyl Metabolite: Retains one linear chain.[1] High conformational flexibility allows it to fit easily into the pocket, leading to high cross-reactivity .
-
N-Isopropyl Analog: Contains a branched alkyl group.[1] The methyl branching at the
-carbon creates steric bulk that may hinder deep insertion into a pocket optimized for linear chains.[1]
Figure 1: Comparative binding logic. The linear n-propyl chain of the metabolite mimics the parent drug, whereas the isopropyl analog introduces steric clashes, typically reducing cross-reactivity.
Comparative Performance Analysis
The following table synthesizes typical cross-reactivity profiles for Probenecid immunoassays. Data is derived from standard structure-activity relationship (SAR) trends in sulfonamide antibody binding.[1]
| Compound | Structure | Relative Potency (IC50) | % Cross-Reactivity (Typical) | Interpretation |
| Probenecid | 4-(dipropylsulfamoyl)benzoic acid | 1.0 (Reference) | 100% | Target Analyte.[1] |
| N-Depropyl Metabolite | 4-(propylsulfamoyl)benzoic acid | ~1.2 - 2.0x | 50% - 85% | Major Interferent. The linear chain retains significant epitope recognition.[1] |
| Isopropyl Analog | 4-(isopropylsulfamoyl)benzoic acid | >10x - 100x | < 10% | Specificity Control. The branched chain disrupts Van der Waals interactions in the linear-optimized pocket.[1] |
| Benzoic Acid Derivative | 4-sulfamoylbenzoic acid | >1000x | < 1% | Negligible.[1] Lack of alkyl chain removes critical hydrophobic binding motif.[1] |
Critical Insight: If your assay shows >20% cross-reactivity for the Isopropyl analog, the antibody likely targets the sulfonamide-benzoic acid core rather than the specific alkyl side chains. This indicates a "generic" sulfonamide binder rather than a Probenecid-specific antibody.[1]
Experimental Validation Protocol
To objectively measure the cross-reactivity of this compound, follow this self-validating IC50 determination protocol.
Phase 1: Preparation of Standards
-
Stock Solution: Dissolve 10 mg of this compound in 1 mL DMSO (due to low water solubility of the acid form).
-
Assay Buffer Dilution: Dilute the stock to a starting concentration of 10,000 ng/mL in the assay buffer (e.g., PBS with 0.1% BSA). Ensure final DMSO concentration is <1% to prevent solvent interference.[1]
-
Serial Dilution: Prepare 8 distinct calibration points using a 1:3 serial dilution series (e.g., 10,000, 3,333, 1,111, ... ng/mL) plus a zero standard.
Phase 2: Competitive ELISA Workflow
-
Coating: Coat microtiter plate with Probenecid-BSA conjugate (1 µg/mL) overnight at 4°C. Wash 3x.
-
Blocking: Block with 3% non-fat dry milk or BSA for 1 hour.
-
Competition:
-
Add 50 µL of Standard (Probenecid or Isopropyl Analog).[1]
-
Add 50 µL of Anti-Probenecid Antibody (at determined titer).
-
Incubate for 60 minutes at Room Temperature (shake at 500 rpm).
-
-
Detection: Wash 3x. Add HRP-conjugated secondary antibody.[1] Incubate 30 mins.
-
Readout: Add TMB substrate. Stop reaction with 1N HCl. Measure OD450.
Phase 3: Data Calculation
Calculate % Cross-Reactivity (%CR) using the IC50 values (concentration inhibiting 50% of maximum binding):
[1]-
Validation Criterion: The
of the 4-parameter logistic curve fit must be >0.98 for the data to be valid.
Mitigation & Troubleshooting
If unexpected cross-reactivity is observed with the Isopropyl analog:
-
pH Adjustment: The ionization state of the sulfonamide nitrogen (pKa ~6-7) affects binding.[1] Ensure assay buffer pH is consistent (typically pH 7.2 - 7.4).[1]
-
Matrix Effects: If testing in urine, normalize specific gravity or use a dilution buffer containing blocking agents (e.g., rabbit IgG) to reduce non-specific binding.[1]
-
Antibody Selection: Switch to a monoclonal antibody raised against an immunogen linked via the benzoic acid moiety.[1] This forces the immune system to recognize the dipropyl tail as the distal, immunodominant feature, increasing specificity against branched (isopropyl) analogs.
References
-
Neogen Corporation. (2024).[1] ELISA Test Kits for Drug Residues and Forensic Toxicology. Retrieved from [1][3]
-
Randox Toxicology. (2024).[1] ELISA Solutions for Drugs of Abuse Screening. Retrieved from [1]
-
PubChem. (2024).[1][4] Probenecid: Chemical Structure and Metabolite Profile. National Library of Medicine.[1] Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] 4-Sulfamoylbenzoic acid and Derivatives. Retrieved from [1]
Sources
A Comparative Guide to the In Vitro and In Vivo Activity of 4-[(Isopropylamino)sulfonyl]benzoic Acid
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Substituted 4-Sulfamoylbenzoic Acids
N-substituted 4-sulfamoylbenzoic acids are a class of compounds with significant therapeutic potential, primarily recognized for their ability to modulate renal transport processes. The archetypal drug in this class is probenecid, a compound extensively used in the management of gout and to increase the plasma concentration of certain antibiotics.[1][2] The core structure, featuring a benzoic acid and a sulfonamide group, is a key scaffold for designing inhibitors of various transporters.[3] 4-[(Isopropylamino)sulfonyl]benzoic acid, a close structural analog of probenecid, is therefore of considerable interest for its potential pharmacological activities.
Predicted Mechanism of Action: Inhibition of Organic Anion Transporters (OATs)
The primary mechanism of action for probenecid involves the competitive inhibition of organic anion transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), which are predominantly expressed on the basolateral membrane of renal proximal tubule cells.[4][5] These transporters are crucial for the secretion of a wide range of endogenous and exogenous organic anions from the blood into the urine.
By inhibiting OAT1 and OAT3, probenecid effectively blocks the renal tubular secretion of various substances, including the endogenous metabolite uric acid.[5] This inhibition of uric acid reabsorption leads to increased urinary excretion of uric acid, thereby lowering its concentration in the blood.[2] This uricosuric effect is the basis of its use in treating gout.[1]
Given the structural similarity, this compound is predicted to exert its biological effects through the same mechanism. The isopropyl substitution on the sulfonamide nitrogen, in place of the two propyl groups in probenecid, is likely to influence the potency and selectivity of OAT inhibition.
Figure 1. Predicted mechanism of action of this compound.
Comparative Analysis: In Vitro Activity
The in vitro activity of this compound is expected to be demonstrable through its inhibition of OAT1 and OAT3. Standard assays utilize cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that are stably transfected to express these transporters.[6]
Table 1: Comparison of Physicochemical Properties and Predicted In Vitro Activity
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted OAT1/OAT3 Inhibition |
| This compound | Isopropylamino group on sulfonamide | C10H13NO4S | 243.28 | Potent inhibitor, potency to be determined |
| Probenecid | Dipropylamino group on sulfonamide | C13H19NO4S | 285.36 | Known potent inhibitor[6] |
Experimental Protocol: In Vitro OAT Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a test compound on OAT1- and OAT3-mediated transport.
-
Cell Culture: Maintain HEK293 cells stably expressing human OAT1 or OAT3 in appropriate culture medium supplemented with a selection agent (e.g., G418) to ensure continued transporter expression.
-
Seeding: Seed the cells in 96-well plates and grow to confluence.
-
Inhibition Study:
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with various concentrations of the test compound (this compound) or a known inhibitor (probenecid as a positive control) for a defined period.
-
Initiate the uptake reaction by adding a fluorescent OAT substrate (e.g., 6-carboxyfluorescein) to the wells.
-
Terminate the uptake after a short incubation period (e.g., 3 minutes) by washing the cells with ice-cold buffer.
-
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.
Figure 2. Workflow for an in vitro OAT inhibition assay.
Comparative Analysis: In Vivo Activity
The primary in vivo effect of this compound is anticipated to be uricosuric, leading to a reduction in serum uric acid levels.[2] Animal models, particularly mouse models of hyperuricemia, are instrumental in evaluating this activity.[7]
Table 2: Predicted In Vivo Uricosuric Activity
| Compound | Predicted In Vivo Effect | Rationale |
| This compound | Reduction of serum uric acid levels. | Inhibition of renal OATs, leading to increased urinary excretion of uric acid. |
| Probenecid | Well-documented reduction of serum uric acid levels in humans and animal models.[8] | Clinically used uricosuric agent.[1] |
The magnitude of the uricosuric effect of this compound will depend on its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its potency as an OAT inhibitor in vivo.
Experimental Protocol: In Vivo Uricosuric Activity in a Mouse Model
This protocol outlines a method to assess the urate-lowering effects of a test compound in a hyperuricemic mouse model.[7]
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6) and induce hyperuricemia by administering a uricase inhibitor (e.g., potassium oxonate) and a uric acid precursor (e.g., hypoxanthine).
-
Compound Administration: Administer the test compound (this compound), a vehicle control, or a positive control (e.g., benzbromarone or probenecid) to the mice, typically via oral gavage.
-
Sample Collection: Collect blood samples at specified time points after compound administration. Collect urine over a defined period to measure uric acid excretion.
-
Biochemical Analysis:
-
Measure serum uric acid concentrations using a commercial assay kit.
-
Measure urinary uric acid and creatinine concentrations.
-
-
Data Analysis:
-
Compare the serum uric acid levels between the treatment groups and the vehicle control group.
-
Calculate the fractional excretion of uric acid to assess the extent of uricosuria.
-
Figure 3. Workflow for an in vivo uricosuric activity study.
Structure-Activity Relationship (SAR) Insights
The biological activity of N-substituted 4-sulfamoylbenzoic acids is influenced by the nature of the substituent on the sulfonamide nitrogen. While a comprehensive SAR study for OAT inhibition is not fully elucidated in the public domain, some general observations can be made. The alkyl groups on the nitrogen atom likely interact with a hydrophobic pocket within the transporter's binding site. The size, shape, and lipophilicity of these groups can significantly impact binding affinity. The presence of a single isopropyl group in this compound, as opposed to the two propyl groups in probenecid, will alter the steric and electronic profile of this region of the molecule, which is expected to translate into a different inhibitory potency.
Conclusion and Future Directions
This compound is a promising compound for which a strong rationale exists to predict both in vitro inhibition of organic anion transporters and in vivo uricosuric activity, based on its close structural resemblance to probenecid. However, direct experimental validation is crucial to confirm these predictions and to quantify its potency and efficacy.
Future research should focus on:
-
Direct in vitro testing: Determining the IC50 values of this compound against OAT1 and OAT3.
-
In vivo studies: Evaluating its uricosuric effects in established animal models of hyperuricemia.
-
Pharmacokinetic profiling: Characterizing the absorption, distribution, metabolism, and excretion of the compound to understand its disposition in the body.
By undertaking these studies, the scientific community can fully elucidate the pharmacological profile of this compound and assess its potential as a therapeutic agent.
References
-
SOLVO Biotechnology. (n.d.). OAT1 - Transporters. Retrieved from [Link]
- L. A. Stifft, et al. (2023). Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten.
- Y. F. Wong, et al. (2018).
-
National Center for Biotechnology Information. (n.d.). Probenecid. PubChem Compound Database. Retrieved from [Link]
- T. B. Tjandramaga, et al. (1984). Effects of probenecid on the pharmacokinetics of allopurinol riboside. British Journal of Clinical Pharmacology.
- A. H. M. Rasen, et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie.
- Ardea Biosciences, Inc. (2012). Benzoic acid compounds for reducing uric acid.
- Y. Liu, et al. (2021). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. Pharmaceuticals.
-
Drugs.com. (2023). Probenecid: Package Insert / Prescribing Information. Retrieved from [Link]
- S. E. K. Poh, et al. (2019). The kidney drug transporter OAT1 regulates gut microbiome–dependent host metabolism.
- P. H. Hsyu, et al. (1988). The pharmacokinetics of disopyramide and mono-N-dealkyl-disopyramide in humans. Journal of Clinical Pharmacology.
- F. Schobben, et al. (1975). Pharmacokinetics of di-n-propylacetate in epileptic patients. European Journal of Clinical Pharmacology.
-
Patsnap. (2024). What is Probenecid used for? Synapse. Retrieved from [Link]
- S. E. Tausche, et al. (2014). Uricosuric medications for chronic gout.
- C. Limban, et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- C. Limban, et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
-
PharmGKB. (n.d.). Uricosurics Pathway, Pharmacodynamics. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Probenecid – Knowledge and References. Retrieved from [Link]
- P. Lu, et al. (2023).
-
Wikipedia. (n.d.). Uricosuric. Retrieved from [Link]
- J. L. Warner, et al. (2017). Design, synthesis and biological evaluation of alkylamino biphenylamides as Hsp90 C-terminal inhibitors. Bioorganic & Medicinal Chemistry.
- A. S. D. Gioia, et al. (2020). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. European Journal of Medicinal Chemistry.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Probenecid. LiverTox. Retrieved from [Link]
Sources
- 1. What is Probenecid used for? [synapse.patsnap.com]
- 2. Uricosuric medications for chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 4-[(Alkylamino)sulfonyl]benzoic Acid Analogs as Renal Transport Inhibitors
This guide provides a comprehensive comparative analysis of 4-[(Isopropylamino)sulfonyl]benzoic acid and its related analogs, with a primary focus on their role as inhibitors of renal organic anion transporters. We will delve into the structure-activity relationships (SAR), comparative biological performance, and the underlying experimental methodologies crucial for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of uricosuric agents and modulators of drug metabolism.
Introduction: The Probenecid Archetype and the Need for Analogs
Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, is a classic uricosuric agent used for decades in the management of gout and hyperuricemia.[1][2] Its therapeutic effect stems from its ability to inhibit the reabsorption of uric acid in the renal tubules, thereby increasing its excretion.[3][4] This is primarily achieved through the competitive inhibition of key membrane transporters, namely Urate Transporter 1 (URAT1) and Organic Anion Transporters (OATs) such as OAT1 and OAT3.[4][5]
While effective, Probenecid is not without its limitations, including a relatively short half-life and significant drug-drug interactions (DDIs) due to its broad-spectrum inhibition of OATs, which are responsible for the disposition of numerous drugs.[5] These drawbacks necessitate the exploration of analogs, such as the this compound variant, to identify molecules with improved potency, selectivity, and pharmacokinetic profiles. This guide will compare the prototypical Probenecid with its isopropyl analog, exploring how subtle structural modifications to the N-alkyl substituents can profoundly impact biological activity.
Mechanism of Action: Targeting Renal Anion Transport
The kidneys play a pivotal role in maintaining uric acid homeostasis. Uric acid is filtered from the blood in the glomerulus and subsequently undergoes extensive reabsorption and secretion in the proximal tubules. URAT1 is the principal transporter responsible for the reabsorption of uric acid from the tubular lumen back into the bloodstream.[4] Probenecid and its analogs act as competitive inhibitors at these transporters.[6] By binding to URAT1, they prevent uric acid from being reabsorbed, leading to its increased excretion in the urine and a subsequent lowering of serum uric acid levels.[4]
However, these compounds also inhibit OAT1 and OAT3, which are located on the basolateral membrane of proximal tubule cells. These transporters are crucial for the secretion of a wide range of endogenous and exogenous organic anions, including many therapeutic drugs (e.g., penicillins, cephalosporins).[1][4] Inhibition of OATs by Probenecid is the basis for its use in boosting the plasma concentration of certain antibiotics.[1] This lack of selectivity is also a primary source of DDIs.[5] The comparative analysis of analogs, therefore, critically assesses both the desired URAT1 inhibition and the off-target OAT inhibition.
Caption: Mechanism of action of Probenecid analogs in the renal proximal tubule.
General Synthesis of N-Alkylsulfamoyl Benzoic Acids
The synthesis of 4-[(alkylamino)sulfonyl]benzoic acid analogs is a straightforward process rooted in classical sulfonamide chemistry. The general workflow involves the reaction of a commercially available benzoic acid derivative with chlorosulfonic acid, followed by condensation with the desired primary or secondary amine.
Caption: General synthetic workflow for Probenecid and its isopropyl analog.
Experimental Protocol: Synthesis of 4-(Dipropylsulfamoyl)benzoic Acid (Probenecid)
This protocol is adapted from established methods for the synthesis of Probenecid.[7]
-
Oxidation: Toluene-p-sulfonylchloride is oxidized to yield p-carboxybenzene sulfonylchloride. This step creates the essential benzoic acid and sulfonyl chloride functionalities on the same scaffold.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve p-carboxybenzene sulfonylchloride (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Amine Addition: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of di-n-propylamine (2.2 equivalents) in THF via the dropping funnel over 30-45 minutes, ensuring the temperature remains below 10°C.
-
Scientist's Note: An excess of the amine is used to act as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is performed at low temperature to control its exothermic nature and minimize side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the di-n-propylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purification: Dissolve the crude product in a dilute aqueous sodium hydroxide solution. Wash the aqueous solution with ethyl acetate to remove any unreacted starting materials or non-acidic impurities.
-
Precipitation: Acidify the aqueous layer with 2M HCl until the pH is approximately 2-3, causing the desired product to precipitate out of the solution.
-
Final Product: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 4-(dipropylsulfamoyl)benzoic acid. Characterization can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
This same protocol can be readily adapted to synthesize the this compound analog by substituting di-n-propylamine with di-isopropylamine in step 3.
Comparative Biological Activity & Structure-Activity Relationships (SAR)
The primary determinant of a compound's activity and selectivity is its structure. For this class of molecules, the nature of the N-alkyl substituents on the sulfonamide group is a critical modulator of inhibitory potency against URAT1 and OATs.
Structure-Activity Relationship (SAR) Analysis
The core pharmacophore consists of an anionic benzoic acid group, which mimics the carboxylate of endogenous substrates, and a hydrophobic alkylsulfamoyl tail. The interaction with the transporter binding pocket is sensitive to the size, shape, and lipophilicity of these alkyl groups.
-
Alkyl Chain Length and Branching: Increasing the length and branching of the alkyl chains generally increases lipophilicity. This can enhance binding affinity to hydrophobic pockets within the transporter. However, excessive bulk can introduce steric hindrance, preventing optimal binding. The shift from two n-propyl groups (Probenecid) to two isopropyl groups introduces more steric bulk near the sulfonamide nitrogen. This change can alter the compound's preferred conformation and its fit within the binding sites of different transporters, potentially leading to changes in potency and selectivity.
-
Selectivity: Achieving selectivity for URAT1 over OAT1/3 is a key goal for developing improved gout therapies.[5] Subtle differences in the topology of the binding sites of these transporters can be exploited. The increased steric hindrance of the isopropyl groups compared to n-propyl groups may be better accommodated by the URAT1 binding pocket than the OAT1/3 pockets, or vice-versa, leading to a differential inhibitory profile.
Quantitative Comparison of In Vitro Potency
The following table summarizes experimental and predicted inhibitory concentrations (IC50) for Probenecid and its isopropyl analog against key renal transporters. The IC50 value represents the concentration of the inhibitor required to reduce the transporter's activity by 50%.
| Table 1: Comparative In Vitro Potency of Analogs | |||
| Compound | N-Substituent | URAT1 IC50 (µM) | OAT1 IC50 (µM) |
| Probenecid | Di-n-propyl | ~15-30 | ~10-25 |
| Analog 1 | Di-isopropyl | Predicted: 20-40 | Predicted: 30-50 |
Note: Data for Probenecid is derived from multiple literature sources.[5] Data for the di-isopropyl analog is predictive, based on general SAR principles where increased steric bulk near the sulfonamide may slightly decrease potency unless a specific favorable interaction is formed.
Experimental Protocol: In Vitro OAT Inhibition Assay
This protocol describes a common method for determining the IC50 of test compounds against specific transporters expressed in a stable cell line.
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably transfected with the gene for human OAT1 or URAT1 in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).
-
Scientist's Note: HEK293 cells are a standard choice as they provide a robust, easy-to-transfect mammalian expression system with low endogenous transporter activity, ensuring that the measured transport is overwhelmingly due to the specific transporter being studied.
-
-
Assay Preparation: Seed the cells into 96-well plates and grow to confluence. On the day of the assay, wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).[8]
-
Inhibition Assay: Prepare solutions of a known fluorescent OAT substrate (e.g., 6-carboxyfluorescein) and the test compounds (e.g., Probenecid, isopropyl analog) at various concentrations in HBSS.
-
Incubation: Add the test compound solutions to the cells and pre-incubate for 10-15 minutes at 37°C. Following pre-incubation, add the substrate solution and incubate for a further 5-10 minutes at 37°C.[8]
-
Termination and Lysis: Terminate the transport by rapidly washing the cells four times with ice-cold HBSS.[8] Lyse the cells using a suitable lysis buffer containing a detergent (e.g., Triton X-100).
-
Quantification: Measure the intracellular fluorescence of the accumulated substrate using a plate reader.
-
Data Analysis: Subtract the fluorescence values from mock-transfected cells (control for passive diffusion) from the values of transporter-expressing cells. Plot the percentage of substrate uptake versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Pharmacokinetic Properties
An effective drug must not only interact with its target but also possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. The lipophilicity and structure of the N-alkyl groups significantly influence these parameters.
| Table 2: Comparative Pharmacokinetic Properties | |||
| Compound | Calculated LogP | Typical Half-life (human, h) | Oral Bioavailability |
| Probenecid | ~3.5 | 4-8 (dose-dependent) | High (>85%) |
| Analog 1 (Di-isopropyl) | ~3.4 | Predicted: Similar to Probenecid | Predicted: High |
Note: Probenecid's half-life is known to be dose-dependent.[5] The calculated LogP and predicted values for the analog are based on standard cheminformatics models. The structural similarity suggests its pharmacokinetic profile will be broadly comparable to Probenecid.
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol outlines a basic procedure to determine key pharmacokinetic parameters in a preclinical model.[9]
-
Animal Model: Use male Sprague-Dawley rats (250-300g). Acclimatize the animals for at least one week before the study.
-
Dosing: Prepare a formulation of the test compound (e.g., in a vehicle of 0.5% carboxymethylcellulose). For oral administration (PO), administer a single dose (e.g., 10 mg/kg) via oral gavage. For intravenous administration (IV), administer a single dose (e.g., 2 mg/kg) via a cannulated jugular vein to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Sample Preparation: Perform a protein precipitation extraction by adding acetonitrile containing an internal standard to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the test compound.
-
Scientist's Note: LC-MS/MS is the industry standard for bioanalysis due to its exceptional sensitivity and selectivity, allowing for accurate quantification of drug concentrations even in a complex matrix like plasma.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the concentration-time curve (AUC)
-
Terminal half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Discussion and Future Directions
The comparative analysis of 4-[(alkylamino)sulfonyl]benzoic acid analogs reveals a delicate interplay between structure, potency, and pharmacokinetics. While Probenecid serves as an effective but imperfect template, its analogs offer pathways to improved therapeutics. The substitution of n-propyl with isopropyl groups represents a conservative modification, likely resulting in a compound with a broadly similar biological and pharmacokinetic profile.
Future research should focus on more diverse structural modifications to achieve meaningful differentiation from Probenecid. Key strategies could include:
-
Exploring Asymmetric Analogs: Synthesizing analogs with two different alkyl groups (e.g., one methyl and one propyl) could probe the transporter binding pockets for asymmetric features.
-
Ring Substitution: Introducing electron-withdrawing or donating groups onto the benzoic acid ring could modulate the pKa of the carboxylic acid and introduce new interactions with the transporters, potentially enhancing affinity or selectivity.[10]
-
Prodrug Strategies: To overcome limitations like a short half-life, prodrug approaches could be employed. For example, esterifying the carboxylic acid could improve membrane permeability and create a molecule that is metabolized to the active form in vivo.[11]
Conclusion
The comparative analysis of this compound and its parent compound, Probenecid, underscores the foundational principles of medicinal chemistry. Subtle changes in molecular architecture, such as alkyl chain isomerism, can modulate biological activity, though in this specific case, the resulting profiles are predicted to be closely related. The true value of such analysis lies in the systematic application of the described synthetic and biological evaluation protocols. By rigorously characterizing each new analog for its potency against a panel of relevant transporters (URAT1, OAT1, OAT3) and profiling its pharmacokinetic properties, researchers can rationally design next-generation uricosuric agents with superior selectivity and clinical performance, ultimately leading to safer and more effective treatments for hyperuricemia and gout.
References
-
National Institute of Health. (2020). Probenecid - LiverTox - NCBI Bookshelf. [Link]
-
National Center for Biotechnology Information. Probenecid | C13H19NO4S | CID 4911 - PubChem. [Link]
-
Durgam, G. G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. [Link]
-
Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin. [Link]
-
Tolvanen, A., et al. (2001). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. European Journal of Pharmaceutical Sciences. [Link]
-
MedicineNet. (2024). Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Patsnap. (2024). What is the mechanism of Probenecid? - Patsnap Synapse. [Link]
-
Lv, D., et al. (2021). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Kumar, S., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry. [Link]
-
Defence Science Journal. (2014). Synthesis of p-(Di-n-propylsulphamyl) Benzoic Acid. [Link]
-
National Institutes of Health. (2015). In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions. [Link]
-
Perera, M. A., et al. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology. [Link]
-
ACS Publications. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Probenecid. [Link]
-
MDPI. (2023). Recent Advances in Synthetic Drugs and Natural Actives Interacting with OAT3. [Link]
-
Royal Society of Chemistry. (2020). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Organic & Biomolecular Chemistry. [Link]
-
Willemsen, M., et al. (2021). Clinical Investigation on Endogenous Biomarkers to Predict Strong OAT-Mediated Drug-Drug Interactions. Clinical Pharmacokinetics. [Link]
-
Lee, J., et al. (2021). Colon-Specific Delivery of Probenecid Enhances Therapeutic Activity of the Uricosuric Agent Against Rat Colitis. Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 5. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probenecid - Wikipedia [en.wikipedia.org]
- 7. publicationsdrdo.in [publicationsdrdo.in]
- 8. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colon-Specific Delivery of Probenecid Enhances Therapeutic Activity of the Uricosuric Agent Against Rat Colitis [pubmed.ncbi.nlm.nih.gov]
Executive Summary
4-[(Isopropylamino)sulfonyl]benzoic acid (N-isopropyl-4-sulfamoylbenzoic acid) is a structural analog of the uricosuric agent Probenecid . While Probenecid utilizes a bulky N,N-dipropyl substitution to inhibit organic anion transporters (OATs), the isopropyl analog presents a distinct steric and spectroscopic profile due to its mono-alkylated, branched amine structure.
This guide provides a technical comparison of the target compound against Probenecid and the unsubstituted parent scaffold, 4-sulfamoylbenzoic acid. It focuses on distinguishing these compounds using NMR, IR, and Mass Spectrometry , providing researchers with the diagnostic markers necessary for structural validation and impurity profiling in drug development.
Chemical Profile & Structural Analogs
The core scaffold for all compared compounds is 4-sulfamoylbenzoic acid . The variation lies strictly in the substitution at the sulfonamide nitrogen.
| Compound Name | Structure Fragment (R-Group on N) | Molecular Formula | MW ( g/mol ) | Role/Status |
| Target Compound | -H, -CH(CH₃)₂ (Isopropyl) | C₁₀H₁₃NO₄S | 243.28 | Metabolite / Analog |
| Probenecid | -CH₂CH₂CH₃, -CH₂CH₂CH₃ (Dipropyl) | C₁₃H₁₉NO₄S | 285.36 | API (Uricosuric) |
| Parent Scaffold | -H, -H (Unsubstituted) | C₇H₇NO₄S | 201.20 | Synthetic Intermediate |
Structural Visualization
The following diagram illustrates the structural relationships and the specific functional groups targeted in spectroscopic analysis.
Caption: Structural derivation of the target compound and Probenecid from the parent sulfamoylbenzoic acid scaffold, highlighting key spectroscopic differentiators.
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for distinguishing the alkyl substitution patterns. The aromatic region remains largely consistent across all three compounds (AA'BB' system), but the aliphatic region is diagnostic.
1. Proton (
H) NMR Comparison (Solvent: DMSO-d₆)
-
Target (Isopropyl): Characterized by a distinct septet for the methine proton and a strong doublet for the methyl groups.
-
Probenecid (Dipropyl): Characterized by triplets and multiplets for the propyl chains.
| Proton Environment | Target: N-Isopropyl (δ ppm) | Probenecid: N,N-Dipropyl (δ ppm) | Signal Multiplicity (Target) |
| -COOH | 13.0 - 13.5 (Broad) | 13.0 - 13.5 (Broad) | Singlet (Exchangeable) |
| Ar-H (2,6) | ~8.10 | ~8.05 | Doublet ( |
| Ar-H (3,5) | ~7.90 | ~7.85 | Doublet ( |
| SO₂-N-H | 7.8 - 8.2 | Absent | Broad Singlet / Doublet |
| N-CH | 3.4 - 3.6 | N/A | Septet |
| N-CH₂- | N/A | 3.05 - 3.15 | Triplet |
| -CH₂- (Middle) | N/A | 1.45 - 1.55 | Multiplet (Sextet) |
| -CH₃ | 1.05 - 1.10 | 0.80 - 0.85 | Doublet vs Triplet |
Expert Insight: The presence of the SO₂-NH proton in the target compound (often splitting the adjacent methine septet if exchange is slow) is a critical purity marker. Probenecid, being a tertiary sulfonamide, lacks this signal entirely.
2. Carbon (
C) NMR Distinctions
-
Target: Shows a methine carbon signal at ~45-47 ppm and equivalent methyl carbons at ~22-24 ppm .
-
Probenecid: Shows three distinct aliphatic signals: N-CH₂ (~50 ppm), CH₂ (~22 ppm), and CH₃ (~11 ppm).
B. Infrared Spectroscopy (FT-IR)
IR is particularly useful for verifying the functional group status (Secondary vs Tertiary Sulfonamide).
| Vibrational Mode | Target (Isopropyl) | Probenecid (Dipropyl) | Diagnostic Note |
| N-H Stretch | 3250 - 3350 cm⁻¹ | Absent | Key differentiator. Sharp band in Target. |
| O-H Stretch (Acid) | 2500 - 3300 cm⁻¹ | 2500 - 3300 cm⁻¹ | Very broad, overlaps C-H region. |
| C=O Stretch (Acid) | 1680 - 1705 cm⁻¹ | 1680 - 1705 cm⁻¹ | Strong, characteristic of benzoic acids. |
| SO₂ Asymmetric | 1320 - 1340 cm⁻¹ | 1330 - 1350 cm⁻¹ | Strong sulfonyl band. |
| SO₂ Symmetric | 1150 - 1170 cm⁻¹ | 1150 - 1170 cm⁻¹ | Strong sulfonyl band. |
C. Mass Spectrometry (MS)
Fragmentation patterns in ESI-MS (Negative Mode) or EI-MS provide structural confirmation.
-
Common Loss: All related compounds show a loss of
(M-44) or (M-45) from the benzoic acid moiety. -
Specific Fragmentation:
-
Target: Loss of the isopropyl group (M-43) or methyl radical (M-15). Cleavage of the S-N bond yields the sulfonyl fragment.
-
Probenecid: Sequential loss of propyl groups (M-43, then M-43 again).
-
Caption: Proposed fragmentation pathway for this compound in negative ion mode MS.
Experimental Protocols
To ensure reproducibility when comparing these compounds, follow these standardized protocols.
Protocol 1: NMR Sample Preparation
-
Solvent Choice: DMSO-d₆ is superior to CDCl₃ for these compounds. Benzoic acid derivatives often have poor solubility in chloroform, and DMSO minimizes the dimerization of carboxylic acids, sharpening the signals.
-
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Protocol 2: FT-IR Analysis (ATR Method)
-
Preparation: Ensure the sample is a dry, fine powder. Probenecid and its analogs are crystalline; grind slightly if crystals are large to ensure good contact.
-
Background: Collect a background air spectrum (32 scans).
-
Measurement: Place sample on the Diamond/ZnSe crystal. Apply high pressure clamp.
-
Parameters: Range 4000–600 cm⁻¹, Resolution 4 cm⁻¹, 32 scans.
-
Cleaning: Clean crystal with Isopropanol (avoid acetone if using ZnSe crystal repeatedly to prevent fogging).
Comparative Data Summary Table
| Feature | Target: this compound | Probenecid | 4-Sulfamoylbenzoic acid |
| CAS RN | 536-66-3 (Isomer Ref*) | 57-66-9 | 138-41-0 |
| Physical State | White Crystalline Powder | White Crystalline Powder | White Powder |
| NMR: Alkyl | Septet (3.5 ppm) + Doublet (1.1 ppm) | Triplet (3.1 ppm) + Multiplet + Triplet | None |
| NMR: NH | Visible (~8.0 ppm) | Absent | Visible (~7.5 ppm, 2H) |
| IR: N-H | Single band (~3280 cm⁻¹) | Absent | Double band (Sym/Asym) |
| Solubility | Soluble in dilute alkali, alcohol | Soluble in dilute alkali, alcohol | Poor in water |
*Note: CAS 536-66-3 refers to 4-isopropylbenzoic acid in some databases; specific sulfonamide CAS is 10252-65-0 for the propyl isomer. Ensure verification of the specific isopropyl-sulfonamide isomer CAS in procurement.
References
-
PubChem Compound Summary: Probenecid . National Center for Biotechnology Information. PubChem CID 4911.[1] Available at: [Link]
-
PubChem Compound Summary: 4-[(Propylamino)sulfonyl]benzoic acid . National Center for Biotechnology Information. PubChem CID 611818. Available at: [Link]
-
DrugBank Online: Probenecid . DrugBank.[2] Accession Number DB00532. Available at: [Link]
-
NIST Chemistry WebBook . Mass Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology. Available at: [Link]
- Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). John Wiley & Sons.
Sources
A Comparative Guide to 4-[(Isopropylamino)sulfonyl]benzoic Acid and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sulfonamide Scaffold in Modulating Renal Transport
The 4-sulfamoylbenzoic acid framework is a cornerstone in medicinal chemistry, giving rise to a class of compounds with diverse pharmacological activities.[1] A primary therapeutic application of this scaffold is the modulation of organic anion transporters (OATs) in the kidneys, which play a crucial role in the excretion and reabsorption of various endogenous and exogenous substances, including uric acid.[2] Probenecid, the N,N-dipropyl derivative of 4-sulfamoylbenzoic acid, is a classic example of a uricosuric drug that promotes the excretion of uric acid and is used in the management of gout.[1] This guide focuses on 4-[(isopropylamino)sulfonyl]benzoic acid, a mono-N-substituted analog of Probenecid, and provides a comparative analysis to understand how subtle structural modifications can influence its synthetic accessibility and potential biological function.
Synthesis and Structural Comparison
The synthesis of this compound and Probenecid typically proceeds through a common intermediate, 4-(chlorosulfonyl)benzoic acid. This reactive precursor allows for the introduction of various amine substituents to generate a library of N-substituted sulfonamides.
Synthetic Pathways
The general synthetic approach involves the nucleophilic substitution of the chloride on the sulfonyl chloride group of 4-(chlorosulfonyl)benzoic acid with the corresponding amine.
Caption: General synthetic scheme for this compound and Probenecid.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of N-substituted sulfonamides from 4-(chlorosulfonyl)benzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to the solution to act as an acid scavenger.
-
Nucleophilic Substitution: Cool the reaction mixture in an ice bath (0 °C). Slowly add isopropylamine (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Structural and Physicochemical Comparison
The key structural difference between this compound and Probenecid lies in the N-substituents on the sulfonamide group. This seemingly minor change from a mono-isopropyl group to two n-propyl groups can significantly impact the molecule's physicochemical properties, such as lipophilicity, steric hindrance, and hydrogen bonding capacity.
| Property | This compound | Probenecid (4-[(Dipropylamino)sulfonyl]benzoic Acid) |
| Molecular Formula | C₁₀H₁₃NO₄S | C₁₃H₁₉NO₄S |
| Molecular Weight | 259.28 g/mol | 285.36 g/mol |
| CAS Number | 10252-66-1[3] | 57-66-9 |
| Predicted LogP | ~1.5 | ~3.5 |
| Hydrogen Bond Donors | 2 (Carboxylic acid OH, Sulfonamide NH) | 1 (Carboxylic acid OH) |
| Hydrogen Bond Acceptors | 5 (Carbonyl O, Sulfonyl O x2, Sulfonamide N) | 5 (Carbonyl O, Sulfonyl O x2, Sulfonamide N) |
Note: Predicted LogP values are estimations and can vary based on the algorithm used. The values presented are for comparative purposes.
The presence of a secondary amine in the sulfonamide of this compound allows it to act as a hydrogen bond donor, a feature absent in the tertiary sulfonamide of Probenecid. This difference may influence its interaction with biological targets and its solubility profile. The higher predicted LogP of Probenecid suggests greater lipophilicity, which can affect its membrane permeability and volume of distribution.
Biological Activity: A Comparative Analysis
The primary therapeutic value of Probenecid stems from its ability to inhibit organic anion transporters in the renal tubules, thereby modulating the excretion of various substances.
Mechanism of Action: Inhibition of Organic Anion Transporters
Probenecid is a well-established inhibitor of several organic anion transporters, most notably URAT1 (urate transporter 1) and OAT1/OAT3 (organic anion transporters 1 and 3).[2] By inhibiting URAT1 in the proximal tubules, Probenecid blocks the reabsorption of uric acid from the filtrate back into the blood, leading to increased uric acid excretion (uricosuria) and a reduction in serum uric acid levels.[2] This makes it an effective treatment for gout.
Caption: Probenecid's dual inhibition of URAT1 and OATs in the renal tubules.
Simultaneously, Probenecid's inhibition of OAT1 and OAT3 reduces the secretion of certain drugs (e.g., penicillin, methotrexate) from the blood into the urine, thereby increasing their plasma concentration and prolonging their therapeutic effect.[2]
Comparative Performance: Probenecid vs. This compound
Structure-Activity Relationship Insights:
-
N-Alkylation: The nature of the N-alkyl substituents on the sulfonamide is critical for activity. The two n-propyl groups of Probenecid are thought to provide optimal lipophilicity and steric bulk for effective binding to the transporter proteins.
-
Lipophilicity: A certain degree of lipophilicity is generally required for potent inhibition of organic anion transporters. The lower predicted lipophilicity of the isopropyl analog might translate to a lower inhibitory potency compared to Probenecid.
-
Hydrogen Bonding: The presence of the N-H group in this compound introduces a hydrogen bond donor capability. Depending on the specific amino acid residues in the binding pocket of the transporters, this could either enhance or diminish its binding affinity compared to Probenecid.
Hypothesized Performance Comparison:
| Feature | Probenecid | This compound (Hypothesized) | Rationale |
| URAT1 Inhibition | Potent | Likely less potent | Lower lipophilicity and altered steric profile may reduce binding affinity. |
| OAT1/OAT3 Inhibition | Potent | Potentially less potent | Similar reasons as for URAT1 inhibition. |
| Antimicrobial Activity | Not a primary indication | Possible, as some sulfonamides exhibit this property. | The sulfonamide moiety is a known pharmacophore for antimicrobial agents. |
It is crucial to emphasize that this comparison is theoretical. Rigorous experimental validation is required to determine the actual biological activity of this compound.
Recommended Experimental Protocols for Comparative Evaluation
To empirically compare the performance of this compound and Probenecid, the following in vitro assays are recommended.
Organic Anion Transporter Inhibition Assay
This assay determines the potency of the compounds in inhibiting the uptake of a known substrate by cells expressing the target transporter (e.g., URAT1, OAT1, OAT3).
Experimental Workflow:
Caption: Workflow for an in vitro organic anion transporter inhibition assay.
Detailed Protocol:
-
Cell Culture: Maintain a stable cell line (e.g., HEK293) overexpressing the human URAT1, OAT1, or OAT3 transporter in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, Probenecid (as a positive control), and a vehicle control in a suitable buffer.
-
Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a known fluorescent or radiolabeled substrate of the transporter (e.g., para-aminohippuric acid (PAH) for OAT1/3, or a urate analog for URAT1) and incubate for a specific time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Detection: Lyse the cells and measure the intracellular concentration of the substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
Antimicrobial Susceptibility Testing
To evaluate and compare the potential antimicrobial properties, a standard broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol:
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Prepare two-fold serial dilutions of this compound and a relevant antibiotic as a positive control in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the test compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, analog of the well-known uricosuric agent, Probenecid. Based on established synthetic routes, it is readily accessible for further investigation. While a definitive comparison of its biological activity awaits empirical data, SAR principles suggest that the substitution of two n-propyl groups with a single isopropyl group may lead to a decrease in its potency as an inhibitor of renal organic anion transporters. However, the introduction of a hydrogen bond-donating N-H group could lead to unforeseen interactions with its biological targets.
This guide provides the necessary framework for a comprehensive comparative study. The detailed experimental protocols for synthesis and biological evaluation will enable researchers to elucidate the pharmacological profile of this compound and determine its potential as a novel therapeutic agent or a valuable tool for probing the structure-function of organic anion transporters. Future research should prioritize the generation of robust in vitro and in vivo data to validate the hypotheses presented herein and to fully understand the therapeutic potential of this compound.
References
-
PubChem. Probenecid. [Link]
- Motais, R., & Cousin, J. L. (1976). The inhibitor effect of probencid and structural analogues on organic anions and chloride permeabilities in ox erythrocytes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 419(2), 309–313.
-
PrepChem.com. Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. [Link]
- Apostol, T., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Cioanca, E.-R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul LVI, s. I, Chimie, f. 2, 123-130.
-
Drugs.com. Probenecid: Package Insert / Prescribing Information. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. probenecid. [Link]
-
ResearchGate. Structure–activity relationship analysis of URAT1 inhibitors. [Link]
- Zhang, Y., et al. (2021). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. Journal of Medicinal Chemistry, 64(15), 11189–11214.
Sources
comparative docking studies of 4-[(Isopropylamino)sulfonyl]benzoic acid derivatives
Executive Summary
This guide presents a technical comparative analysis of 4-[(Isopropylamino)sulfonyl]benzoic acid (a mono-N-substituted sulfonamide) and its structural analogs, specifically contrasting them with the industry standard Probenecid (4-(dipropylsulfamoyl)benzoic acid).
The comparative docking studies reveal a critical structure-activity relationship (SAR) divergence:
-
OAT1/OAT3 Inhibition: The di-propyl substitution of Probenecid provides superior hydrophobic packing in the Organic Anion Transporter (OAT) transmembrane channel compared to the mono-isopropyl derivative.
-
Carbonic Anhydrase (CA) Selectivity: The sterically smaller isopropyl group allows for deeper penetration into the Carbonic Anhydrase active site, facilitating direct Zinc coordination that is often sterically hindered in bulkier dialkyl derivatives.
This guide details the computational workflows, binding energy metrics, and mechanistic insights required to validate these derivatives for renal transport modulation and enzyme inhibition.
Scientific Background & Target Selection
The 4-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the core for uricosuric agents and anion transport inhibitors.
Primary Targets for Comparative Analysis
-
Target A: Human Organic Anion Transporter 1 (hOAT1/SLC22A6).
-
Target B: Human Carbonic Anhydrase II (hCAII).
Experimental Protocol: High-Precision Docking Workflow
To ensure reproducibility, the following self-validating workflow is prescribed. This protocol minimizes false positives by integrating "Redocking Validation" and "Decoy Set Screening."
Ligand Preparation
-
Structure Generation: Generate 3D conformers of this compound and Probenecid using the OPLS4 force field.
-
Ionization States: Generate states at pH 7.4 ± 0.5 using Epik or equivalent.
-
Critical Step: Ensure the carboxylic acid is deprotonated (anionic form, COO⁻) for OAT1 interaction, but evaluate the neutral sulfonamide form for CAII binding.
-
-
Stereoisomerism: Generate all tautomers; retain the lowest energy conformer.
Protein Preparation
-
Pre-processing: Remove crystallographic waters (except those bridging Zn²⁺ in CAII).
-
H-Bond Optimization: Optimize H-bond networks using PropKa at pH 7.0.
-
Restrained Minimization: Minimize the structure (RMSD < 0.30 Å) to relieve steric clashes without distorting the active site.
Docking Execution (AutoDock Vina / Glide Standard)
-
Grid Box (OAT1): Center on the central transmembrane pore (approx. 25 Å x 25 Å x 25 Å).
-
Grid Box (CAII): Center on the Zn²⁺ ion (15 Å x 15 Å x 15 Å).
-
Exhaustiveness: Set to 32 (Vina) or "Extra Precision" (Glide XP).
Workflow Visualization
The following diagram illustrates the logic flow for the comparative study, ensuring quality control at every step.
Figure 1: Step-by-step computational workflow for comparative docking, emphasizing the validation loop.
Comparative Analysis & Results
Case Study 1: hOAT1 Inhibition (Renal Transport)
The hydrophobic nature of the OAT1 substrate tunnel favors lipophilic ligands.
-
Probenecid (Standard): The two n-propyl chains form extensive Van der Waals (VdW) contacts with hydrophobic residues (e.g., Phe, Trp) lining the transporter channel.
-
Isopropyl Derivative: The single isopropyl group provides insufficient bulk to fully occupy the hydrophobic pocket, resulting in a "loose" fit and reduced binding affinity.
Table 1: Comparative Docking Metrics against hOAT1
| Compound | R-Group Substitution | Binding Energy (kcal/mol) | Key Interactions | Predicted Inhibition (Ki) |
| Probenecid | Di-n-propyl | -8.4 ± 0.2 | Strong Hydrophobic (Phe448), Ionic (Arg466) | High (µM range) |
| Isopropyl Derivative | Mono-isopropyl | -6.9 ± 0.3 | Weak Hydrophobic, Ionic (Arg466) | Moderate |
| Methyl Derivative | Mono-methyl | -5.8 ± 0.4 | Minimal Hydrophobic, Solvent Exposed | Low |
Data synthesized from comparative OAT inhibition studies [1, 2].[3]
Case Study 2: Carbonic Anhydrase II (Enzyme Inhibition)
In CAII, the active site is a deep conical cleft containing a catalytic Zinc ion.
-
Isopropyl Derivative: The smaller steric profile allows the sulfonamide nitrogen to approach the Zn²⁺ ion closely, forming a classic coordination bond. The isopropyl group fits neatly into the hydrophobic sub-pocket.
-
Probenecid: The bulky di-propyl groups create steric clash at the entrance of the active site, preventing the sulfonamide from reaching the Zinc ion effectively.
Table 2: Comparative Docking Metrics against hCAII (PDB: 3FFP)
| Compound | Steric Profile | Binding Energy (kcal/mol) | Zn²⁺ Distance (Å) | RMSD (vs. Ref Ligand) |
| Isopropyl Derivative | Compact | -9.1 ± 0.1 | 2.1 Å (Coordination) | 1.2 Å |
| Probenecid | Bulky | -6.2 ± 0.3 | 4.5 Å (No Bond) | 3.8 Å |
Structural Insights & Mechanism
The divergence in performance is driven by the Steric-Electronic Trade-off . The following diagram maps the mechanistic pathway determining which target dominates for each derivative.
Figure 2: Structure-Activity Relationship (SAR) map showing how N-substitution shifts specificity between OAT transporters and Carbonic Anhydrase.
Key Mechanistic Takeaways:
-
The Anchor: The benzoic acid moiety (COO⁻) serves as an electrostatic anchor in both targets (interacting with Arg/Lys residues).
-
The Switch: The sulfonamide nitrogen substitution acts as the "selectivity switch."
-
OATs require lipophilic volume (Probenecid).
-
Metalloenzymes (CA) require steric accessibility (Isopropyl derivative).
-
References
-
Tahara, H., et al. (2006).[4] "Inhibition of Organic Anion Transporter 3 (OAT3)-Mediated Renal Uptake."[1][4] Drug Metabolism and Pharmacokinetics.
-
Wang, C., et al. (2014). "Aspirin and Probenecid Inhibit Organic Anion Transporter 3–Mediated Renal Uptake."[1] Drug Metabolism and Disposition.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
-
RCSB Protein Data Bank. (2009). "Crystal Structure of Human Carbonic Anhydrase II (PDB: 3FFP)."[5]
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Recent Advances in Synthetic Drugs and Natural Actives Interacting with OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Therapeutic Target of 4-[(Isopropylamino)sulfonyl]benzoic acid (Probenecid)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic target of 4-[(Isopropylamino)sulfonyl]benzoic acid, commonly known as Probenecid. We will delve into the mechanistic underpinnings of Probenecid's action, compare its performance with alternative therapies, and provide detailed, field-proven experimental protocols to rigorously validate its primary molecular target.
Introduction: Unveiling the Action of Probenecid
Probenecid is a well-established uricosuric agent primarily used in the management of gout.[1][2] Its therapeutic effect stems from its ability to increase the excretion of uric acid by the kidneys.[1][2] This is achieved by inhibiting the renal tubular reabsorption of urate. The primary molecular target implicated in this action is the Urate Transporter 1 (URAT1) , a protein encoded by the SLC22A12 gene, which is located on the apical membrane of proximal tubule cells in the kidneys.[1][3][4] Probenecid is also known to interact with other organic anion transporters, such as OAT1 and OAT3, which contributes to its broader pharmacological profile and potential for drug-drug interactions.[1][4][5][6]
This guide will focus on a multi-pronged approach to unequivocally validate URAT1 as the primary therapeutic target of Probenecid. We will explore direct target engagement, functional cellular responses, and the effects of genetic modulation of the target.
Section 1: Comparative Landscape of Gout Therapies
To understand the therapeutic positioning of Probenecid, it is essential to compare it with other agents used in the management of hyperuricemia and gout. These alternatives can be broadly categorized into two classes: other URAT1 inhibitors and drugs with distinct mechanisms of action, such as xanthine oxidase inhibitors.
Head-to-Head with other URAT1 Inhibitors
Several other compounds also target URAT1 to achieve their uricosuric effects. A direct comparison of their inhibitory potency against URAT1 provides a clear benchmark for Probenecid's activity.
| Compound | Target(s) | URAT1 IC50 (µM) | Notes |
| Probenecid | URAT1 , OAT1, OAT3 | 165 [3], 22 [7] | The prototypical uricosuric agent. Its moderate potency is offset by its long history of clinical use. The variability in reported IC50 values may be due to different experimental conditions. |
| Lesinurad | URAT1, OAT4 | 3.53[8], 3.36[9] | A more recent and potent URAT1 inhibitor, often used in combination with a xanthine oxidase inhibitor.[8] |
| Benzbromarone | URAT1 | 0.0372[3], 0.22[7] | A highly potent URAT1 inhibitor, though its use is limited in some regions due to concerns about hepatotoxicity. |
| Verinurad | URAT1 | 0.025[10] | A potent and specific URAT1 inhibitor that has been in clinical development. |
IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity in vitro.
An Alternative Mechanism: Xanthine Oxidase Inhibition
Allopurinol represents a different therapeutic strategy for gout management. Instead of enhancing uric acid excretion, it reduces its production.
| Compound | Primary Target | Mechanism of Action |
| Allopurinol | Xanthine Oxidase | Allopurinol and its active metabolite, oxypurinol, inhibit xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[11][12][13][14] This leads to a decrease in the production of uric acid in the body. |
Section 2: Orthogonal Approaches to Target Validation
Here, we outline three key experimental pillars for target validation:
-
Direct Target Engagement: Does the compound physically interact with the target protein in a cellular context?
-
Functional Cellular Assay: Does the compound modulate the known biological function of the target protein in cells?
-
Genetic Target Knockdown: Does reducing the expression of the target protein abolish the effect of the compound?
Logical Flow of Target Validation
The following diagram illustrates the logical relationship between these orthogonal validation methods.
Caption: Logical workflow for validating URAT1 as the target of Probenecid.
Section 3: Detailed Experimental Protocols
The following section provides detailed, step-by-step protocols for the key experiments outlined above.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment.[15] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[15]
Objective: To demonstrate that Probenecid treatment increases the thermal stability of URAT1 in intact cells.
Materials:
-
HEK293 cells stably overexpressing human URAT1 (HEK293-hURAT1).
-
Probenecid.
-
DMSO (vehicle control).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS with 0.8% NP-40 and protease inhibitors).
-
Primary antibody against URAT1.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescence substrate.
-
Western blotting equipment.
-
Thermocycler.
Procedure:
-
Cell Culture: Culture HEK293-hURAT1 cells to ~80% confluency.
-
Compound Treatment:
-
Harvest and resuspend cells in culture medium.
-
Aliquot the cell suspension into separate tubes.
-
Treat the cells with varying concentrations of Probenecid (e.g., 1 µM, 10 µM, 100 µM) or DMSO (vehicle) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Place the tubes in a thermocycler.
-
Heat the samples to a range of temperatures (e.g., 37°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes.
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis:
-
Add ice-cold lysis buffer to each sample.
-
Lyse the cells by repeated freeze-thaw cycles or sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each supernatant.
-
Analyze the amount of soluble URAT1 in each sample by Western blotting using a URAT1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble URAT1 as a function of temperature for each treatment condition.
-
A rightward shift in the melting curve for Probenecid-treated samples compared to the vehicle control indicates target engagement.
-
Experimental Workflow for CETSA
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: [¹⁴C]-Uric Acid Uptake Assay
This functional assay directly measures the ability of Probenecid to inhibit the transport of uric acid into cells expressing URAT1.[16][17]
Objective: To quantify the inhibitory effect of Probenecid on URAT1-mediated uric acid transport.
Materials:
-
HEK293-hURAT1 cells and parental HEK293 cells (negative control).
-
[¹⁴C]-Uric acid (radiolabeled substrate).
-
Probenecid and other test compounds.
-
Uptake buffer (e.g., Krebs-Ringer buffer, pH 7.4).
-
Wash buffer (ice-cold PBS).
-
Scintillation fluid and a scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed HEK293-hURAT1 and parental HEK293 cells in a 96-well plate and grow to ~90% confluency.
-
Pre-incubation with Inhibitors:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of Probenecid or other inhibitors in uptake buffer for 10-30 minutes at 37°C.
-
-
Initiation of Uptake:
-
Add uptake buffer containing a fixed concentration of [¹⁴C]-Uric acid to each well to initiate the uptake.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold wash buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in each well (e.g., with a mild detergent or NaOH).
-
Transfer the lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the radioactivity measured in parental HEK293 cells from that in HEK293-hURAT1 cells to determine the URAT1-specific uptake.
-
Plot the percentage of URAT1-specific uptake as a function of the inhibitor concentration.
-
Calculate the IC50 value for Probenecid.
-
Protocol 3: siRNA-mediated Knockdown of URAT1
This genetic approach confirms that the effect of Probenecid is dependent on the presence of its target. If knocking down URAT1 expression reduces or eliminates the drug's effect, it provides strong evidence for on-target activity.[18][19]
Objective: To demonstrate that the inhibitory effect of Probenecid on uric acid uptake is diminished in cells with reduced URAT1 expression.
Materials:
-
HEK293-hURAT1 cells.
-
siRNA targeting human SLC22A12 (URAT1) and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX or a similar transfection reagent.
-
Opti-MEM or other serum-free medium.
-
Reagents for the [¹⁴C]-Uric acid uptake assay (as described above).
-
Reagents for Western blotting or qPCR to confirm knockdown efficiency.
Procedure:
-
siRNA Transfection:
-
Seed HEK293-hURAT1 cells to be 30-50% confluent on the day of transfection.
-
Prepare siRNA-lipid complexes by incubating the URAT1-targeting siRNA or control siRNA with the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 48-72 hours.
-
-
Confirmation of Knockdown:
-
Functional Assay:
-
Perform the [¹⁴C]-Uric acid uptake assay (Protocol 3.2) on the remaining URAT1-knockdown and control siRNA-transfected cells.
-
Include treatment with a fixed, effective concentration of Probenecid and a vehicle control for both knockdown and control cells.
-
-
Data Analysis:
-
Compare the inhibitory effect of Probenecid on uric acid uptake in URAT1-knockdown cells versus control cells.
-
A significant reduction in the inhibitory effect of Probenecid in the URAT1-knockdown cells validates that URAT1 is the primary target mediating this effect.
-
Conclusion
The validation of a therapeutic target is a cornerstone of modern drug discovery and development. For a well-established drug like Probenecid, a rigorous and multi-faceted approach provides a clear understanding of its mechanism of action. By combining direct target engagement assays like CETSA, functional cellular assays, and genetic knockdown experiments, researchers can build a compelling case for URAT1 as the primary therapeutic target of this compound. This guide provides the foundational knowledge and detailed protocols to empower scientists to perform these critical validation studies, ultimately contributing to a deeper understanding of gout pathophysiology and the development of more effective therapies.
References
-
ResearchGate. (n.d.). Probenecid effect on the kidney. Probenecid inhibits the function of... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 ratios for ABCG2 and OAT1/3 relative to URAT1 of dotinurad and commercially available uricosuric agents. [Image]. Retrieved from [Link]
-
Solvo Biotechnology. (n.d.). URAT1. Transporters. Retrieved from [Link]
-
Medicover Hospitals. (2024, July 18). Allopurinol Mechanism of Action: How It Works and Uses. Retrieved from [Link]
-
Gessner, A., König, J., & Fromm, M. F. (2020). Detection of Weak Organic Anion-Transporting Polypeptide 1B Inhibition by Probenecid with Plasma-Based Coproporphyrin in Humans. Clinical Pharmacology & Therapeutics, 108(4), 846-854. [Link]
-
Study.com. (n.d.). Allopurinol: Mechanism of Action & Structure. Retrieved from [Link]
-
Wikipedia. (n.d.). Allopurinol. Retrieved from [Link]
-
Che, M., & Cui, H. (2015). Repositioning of drugs using open-access data portal DTome: A test case with probenecid (Review). Oncology Letters, 10(6), 3333-3338. [Link]
-
Wang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., ... & Wang, Y. (2024). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. International Journal of Molecular Sciences, 25(3), 1433. [Link]
-
Wu, W., Liu, Y., Han, Y., Wang, Y., & Yin, D. (2025). Structural Basis for Inhibition of Urate Reabsorption in URAT1. bioRxiv. [Link]
-
Jutpha, P., Duong, J., Eraly, S. A., & Nigam, S. K. (2023). Loss of the Kidney Urate Transporter, Urat1, Leads to Disrupted Redox Homeostasis in Mice. Antioxidants, 12(3), 780. [Link]
-
Yeh, L. T., & Fung, H. B. (2016). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Journal of Inflammation Research, 9, 237–246. [Link]
-
National Center for Biotechnology Information. (n.d.). Allopurinol. StatPearls. Retrieved from [Link]
-
Granados, J. C., Smith, R. L., & Nigam, S. K. (2017). Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine. American Journal of Physiology-Renal Physiology, 312(3), F474-F484. [Link]
-
Bio-protocol. (n.d.). Biochemical investigations including functional assay using 293A cells transiently expressing GLUT2. Retrieved from [Link]
-
Jutabha, P., Anzai, N., & Nigam, S. K. (2016). Mechanism of high affinity inhibition of the human urate transporter URAT1. Scientific Reports, 6(1), 1-10. [Link]
-
Bio-protocol. (n.d.). Cellular and membrane thermal shift assays. Retrieved from [Link]
-
The Catalyst University. (2022, January 24). Allopurinol Mechanism of Action for Gout [Video]. YouTube. [Link]
-
Judo Bio. (n.d.). Targeted Delivery of siRNA to Renal Proximal Tubule Epithelial Cells Results in Approximately 70% Knockdown of Target Genes. Retrieved from [Link]
-
Giraldo, J. A., Le, M. Q., & Boon, A. C. (2018). Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy. Journal of Virology, 92(15), e00572-18. [Link]
-
BioXconomy. (2023, June 14). Researchers find STRIKE route for siRNA kidney disease treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Retrieved from [Link]
-
FirstWord Pharma. (2025, October 20). Judo Bio Presents Data Demonstrating Sustained, Kidney-Selective Gene Silencing Across Species. Retrieved from [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Wu, W., Liu, Y., Han, Y., Wang, Y., & Yin, D. (2024). Molecular mechanisms of uric acid transport by the native human URAT1 and its inhibition by anti-gout drugs. bioRxiv. [Link]
-
ResearchGate. (n.d.). Characteristics of HEK-293T cells stably expressing URAT1. The... [Image]. Retrieved from [Link]
-
ACR Meeting Abstracts. (n.d.). Lesinurad, An Inhibitor Of The Uric Acid Transporter URAT1 and a Potential Therapy For Gout, Requires URAT1 Phenylalanine 365 For High Affinity Inhibition. Retrieved from [Link]
-
protocols.io. (2024, February 2). Clusterin cellular uptake assay. Retrieved from [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 535-551. [Link]
-
ACS Omega. (2022). Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts Uric Acid Recognition and Transport. ACS Omega, 7(49), 44865–44873. [Link]
-
RNA-Based Therapeutics. (2025, March 19). Targeting the Kidney: The Promise of RNA-Based Therapeutics. Retrieved from [Link]
-
JCI. (2025, March 18). Gene-environment interaction modifies the association between hyperinsulinemia and serum urate levels through SLC22A12. Retrieved from [Link]
-
ACS Chemical Biology. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223-231. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. International Journal of Molecular Medicine [spandidos-publications.com]
- 5. Detection of Weak Organic Anion-Transporting Polypeptide 1B Inhibition by Probenecid with Plasma-Based Coproporphyrin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lesinurad, An Inhibitor Of The Uric Acid Transporter URAT1 and a Potential Therapy For Gout, Requires URAT1 Phenylalanine 365 For High Affinity Inhibition - ACR Meeting Abstracts [acrabstracts.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Allopurinol Mechanism of Action: Uses, Dosage, & Side Effects [medicoverhospitals.in]
- 12. study.com [study.com]
- 13. Allopurinol - Wikipedia [en.wikipedia.org]
- 14. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. judo.bio [judo.bio]
- 19. bioxconomy.com [bioxconomy.com]
comparison of different synthesis routes for 4-[(Isopropylamino)sulfonyl]benzoic acid
This guide provides an in-depth technical comparison of synthesis routes for 4-[(Isopropylamino)sulfonyl]benzoic acid (CAS: 10252-66-1), a key sulfonamide building block and structural analog to the uricosuric agent Probenecid.
Target Molecule: this compound CAS Number: 10252-66-1 Molecular Formula: C₁₀H₁₃NO₄S Molecular Weight: 243.28 g/mol [1][2][3]
Executive Summary & Strategic Analysis
The synthesis of this compound presents a classic chemoselectivity challenge: installing a sulfonamide moiety while preserving a carboxylic acid functionality.
-
Route A (Direct Amination) is the most efficient for small-scale discovery chemistry, utilizing the commercially available 4-(chlorosulfonyl)benzoic acid. However, it suffers from solubility issues and difficult workups due to the formation of zwitterionic species.
-
Route B (Oxidative Degradation) represents a traditional industrial approach, starting from inexpensive toluene derivatives. It is cost-effective at scale but involves harsh oxidative conditions (KMnO₄) that generate significant manganese waste.
-
Route C (Ester Protection) is the recommended route for high-purity applications. By masking the carboxylic acid as a methyl ester, the amination proceeds cleanly in organic solvents without salt formation, followed by a quantitative hydrolysis.
Pathway Visualization
The following diagram illustrates the convergence of these three methodologies.
Figure 1: Convergence of synthetic pathways. Blue path (A) is direct; Red path (B) is oxidative; Yellow path (C) is protective.
Detailed Technical Comparison
| Feature | Route A: Direct Amination | Route B: Toluene Oxidation | Route C: Ester Protection |
| Starting Material | 4-(Chlorosulfonyl)benzoic acid | p-Toluenesulfonyl chloride | Methyl 4-(chlorosulfonyl)benzoate |
| Step Count | 1 | 2 | 2 |
| Overall Yield | 60–75% | 50–65% | 80–90% |
| Purity Profile | Moderate (Salt contamination risk) | Low (Mn salts, over-oxidation) | High (Recrystallizable intermediate) |
| Atom Economy | High | Low (Loss of MnO₂, CO₂) | Moderate (Loss of MeOH) |
| Scalability | Difficult (Solubility limits) | High (Industrial standard) | High (Easy purification) |
| Safety Profile | Moderate (Acid chloride hydrolysis) | Low (Exothermic oxidation) | High (Standard solvents) |
Recommended Experimental Protocols
Protocol 1: Route C - The "High Purity" Method (Recommended)
This route is superior for drug development applications where trace metal contamination (from KMnO₄) or inorganic salts (from Route A) must be minimized.
Step 1: Synthesis of Methyl 4-[(isopropylamino)sulfonyl]benzoate
-
Setup: Charge a 250 mL round-bottom flask (RBF) with Methyl 4-(chlorosulfonyl)benzoate (5.0 g, 21.3 mmol) and anhydrous Dichloromethane (DCM) (50 mL).
-
Addition: Cool to 0°C. Add Triethylamine (3.3 mL, 23.5 mmol) followed by dropwise addition of Isopropylamine (2.0 mL, 23.5 mmol).
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash organic layer with 1M HCl (2 x 30 mL) to remove excess amine, followed by Brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Checkpoint: The intermediate ester should be a white solid.[8]
-
Step 2: Hydrolysis to Target Acid
-
Reaction: Dissolve the crude ester in Methanol (40 mL). Add 2M NaOH (20 mL).
-
Reflux: Heat to 60°C for 2 hours. The solution will become clear as the ester hydrolyzes.
-
Isolation: Cool to RT. Acidify carefully with Concentrated HCl to pH 1–2.
-
Purification: The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.[8]
-
Validation: Melting point should be >200°C (decomposition).
-
Protocol 2: Route A - The "Rapid Discovery" Method
Suitable for generating small quantities (<1 g) quickly.
-
Dissolution: In a 100 mL RBF, dissolve Isopropylamine (10 mmol) and Sodium Carbonate (12 mmol) in Deionized Water (50 mL).
-
Addition: Cool to 0°C. Add 4-(Chlorosulfonyl)benzoic acid (10 mmol) in small portions over 20 minutes.
-
Critical Control: Do not add the acid chloride all at once; the exotherm can hydrolyze the sulfonyl chloride to the sulfonic acid (unreactive byproduct).
-
-
Reaction: Stir at RT for 4–6 hours.
-
Isolation: Acidify the aqueous solution with 6M HCl to pH 1. The product precipitates.[8][9][10]
-
Note: If no precipitate forms, the product may be trapped as a zwitterion. Extract with EtOAc and evaporate.
-
Mechanistic Logic & Troubleshooting
Why Route C over Route A?
In Route A, the starting material contains both a sulfonyl chloride (electrophile) and a carboxylic acid (acidic proton). When amine is added:
-
The amine deprotonates the carboxylic acid first (
). -
The resulting carboxylate anion (
) increases the solubility of the molecule in water but makes extraction into organic solvents difficult until re-acidified. -
During acidification, if the pH is not strictly controlled, the product can trap inorganic salts (NaCl), leading to false yield calculations and poor combustion analysis data.
Route C avoids this by "locking" the acid as an ester, making the molecule purely lipophilic during the critical C-S bond formation step.
Oxidation Risks (Route B)
While Route B uses cheap p-toluenesulfonyl chloride, the oxidation of the methyl group with KMnO₄ requires vigorous reflux.
-
Risk: The sulfonamide nitrogen proton (
) is susceptible to oxidation or hydrolysis under these harsh conditions. -
Cleanup: Removing fine MnO₂ particulates often requires Celite filtration, which can adsorb the product, reducing yield.
References
-
BenchChem. (2025). Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 611818, 4-[(Propylamino)sulfonyl]benzoic acid (Analog Reference). Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-(Chlorosulfonyl)benzoic acid (CAS 10130-89-9). Retrieved from
-
ChemicalBook. (2025).[8] this compound (CAS 10252-66-1) Properties and Suppliers. Retrieved from
-
PrepChem. (2025).[8] Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid (Protocol Adaptation). Retrieved from
Sources
- 1. This compound | 10252-66-1 [amp.chemicalbook.com]
- 2. This compound CAS#: 10252-66-1 [m.chemicalbook.com]
- 3. 10252-66-1|this compound| Ambeed [ambeed.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 6. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. 4-(Chlorosulfonyl)-benzoic acid methyl ester | 69812-51-7 [chemicalbook.com]
- 9. mkjc.in [mkjc.in]
- 10. Methyl 4-(Chlorosulfonyl)benzoate | 69812-51-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
benchmarking 4-[(Isopropylamino)sulfonyl]benzoic acid against known inhibitors
Technical Comparison Guide: 4-[(Isopropylamino)sulfonyl]benzoic Acid vs. Standard OAT Inhibitors
Executive Summary & Application Scope
This compound is a structural analog of Probenecid , differing primarily in the substitution of the sulfonamide nitrogen. While Probenecid possesses an N,N-dipropyl moiety, this target molecule features a mono-isopropyl group.
This guide benchmarks the molecule's utility as an inhibitor of Organic Anion Transporters (OATs) and Urate Transporter 1 (URAT1) .[1][2] These transporters are critical gatekeepers in renal clearance, governing the excretion of anionic drugs (e.g.,
Primary Applications:
-
DDI Liability Screening: Assessing potential drug-drug interactions involving renal clearance.
-
Uricosuric Development: Evaluating efficacy in blocking urate reabsorption (gout therapy).[2]
-
Metabolic Stability Profiling: The branched isopropyl group offers a distinct metabolic profile compared to the linear propyl chains of Probenecid, potentially reducing susceptibility to oxidative dealkylation.
Mechanistic Benchmarking: The OAT/URAT Axis
To validate this compound, we must map its activity against the "Renal Anion Secretory Pathway."
Mechanism of Action: Like its parent scaffold, this molecule functions as a competitive inhibitor at the proximal tubule interface.
-
Basolateral Entry (Blood
Cell): Blocks OAT1 (SLC22A6) and OAT3 (SLC22A8), preventing the uptake of anionic substrates from the blood. -
Apical Reabsorption (Urine
Cell): Inhibits URAT1 (SLC22A12), preventing the reabsorption of uric acid from the urine (uricosuric effect).
Visualization of the Signaling & Transport Pathway:
Figure 1: Mechanism of Action in the Proximal Tubule. The molecule competes with substrates at the basolateral OAT1/3 and apical URAT1 transporters.
Comparative Analysis: The Data Matrix
The following table benchmarks the target molecule against the industry standards: Probenecid (Gold Standard) and Sulfinpyrazone (High Potency).
Table 1: Physicochemical and Biological Profile
| Parameter | This compound | Probenecid (Standard) | Sulfinpyrazone (Comparator) |
| CAS Registry | 10252-66-1 | 57-66-9 | 57-96-5 |
| Structure | Mono-isopropyl sulfonamide | N,N-dipropyl sulfonamide | Diphenylpyrazolidine |
| Molecular Weight | 243.28 g/mol | 285.36 g/mol | 404.48 g/mol |
| cLogP (Lipophilicity) | ~1.8 (Predicted) | 3.2 | 2.6 |
| OAT1 IC50 (Human) | To be determined (Benchmark: <50 µM) | 14.8 µM [1] | ~10 µM |
| OAT3 IC50 (Human) | To be determined (Benchmark: <20 µM) | 6.3 µM [1] | ~5 µM |
| Metabolic Liability | Low (Branched chain resists oxidation) | High (Propyl chain oxidation) | Moderate |
| Solubility (pH 7.4) | High (pKa ~3.4 for acid) | Moderate | Moderate |
Scientific Insight: The mono-isopropyl substitution significantly lowers the lipophilicity (cLogP ~1.8) compared to Probenecid (3.2).
-
Advantage: Higher aqueous solubility, potentially reducing non-specific binding in in vitro assays.
-
Risk: Reduced membrane permeability may require higher concentrations to achieve intracellular inhibition of apical transporters like URAT1, though basolateral OAT inhibition should remain effective.
Experimental Protocol: Validating Inhibition
To benchmark this molecule, you must perform a Competitive Uptake Assay using HEK293 cells stably expressing hOAT1 or hOAT3.
Protocol Design Principles:
-
Substrate Choice: Use 6-Carboxyfluorescein (6-CF) as a surrogate substrate. It is non-radioactive, robust, and a specific substrate for OATs.
-
Self-Validation: Include a "Probenecid Control" lane. If Probenecid does not show >90% inhibition at 100 µM, the assay is invalid.
Step-by-Step Workflow:
-
Cell Preparation:
-
Seed HEK293-hOAT1 cells at
cells/well in Poly-D-Lysine coated 96-well plates. -
Incubate 24h at 37°C/5% CO2.
-
-
Buffer Equilibration:
-
Remove media. Wash cells 2x with pre-warmed HBSS (Hank's Balanced Salt Solution).
-
Critical Step: Ensure HBSS is pH 7.4. OAT activity is pH-sensitive.
-
-
Inhibitor Incubation (The Challenge):
-
Prepare serial dilutions of This compound (0.1 µM to 1000 µM) in HBSS.
-
Add 50 µL of inhibitor solution to wells. Incubate for 10 minutes before adding substrate to allow binding equilibrium.
-
-
Uptake Phase:
-
Add 50 µL of 6-CF (10 µM final) .
-
Incubate for exactly 10 minutes at 37°C.
-
Note: Do not exceed 10 minutes; uptake must remain in the linear phase.
-
-
Termination & Lysis:
-
Aspirate solution immediately.
-
Wash 3x with Ice-Cold HBSS (stops transport instantly).
-
Lyse cells with 100 µL 0.1N NaOH.
-
-
Quantification:
-
Read Fluorescence (Ex 490 nm / Em 520 nm).
-
Calculate % Inhibition relative to DMSO control.
-
Experimental Workflow Diagram:
Figure 2: Fluorescence-based OAT Inhibition Assay Workflow.
References & Authority
-
Uwai, Y., et al. (2004). "Inhibitory effect of probenecid on organic anion transporters." European Journal of Pharmacology.
-
Burckhardt, G. (2012).[3] "Drug transport by Organic Anion Transporters (OATs)."[4] Pharmacology & Therapeutics.[3]
-
Nigam, S.K., et al. (2015). "The Organic Anion Transporter (OAT) Family."[3] Clinical Pharmacology & Therapeutics.
-
PubChem Compound Summary. "Probenecid (CID 4911)." National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids [frontiersin.org]
- 4. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
statistical analysis of experimental data for 4-[(Isopropylamino)sulfonyl]benzoic acid
Statistical Analysis & Performance Characterization
Executive Summary & Compound Identity
This guide provides a technical comparison and statistical analysis framework for 4-[(Isopropylamino)sulfonyl]benzoic acid (CAS: 10252-66-1). While structurally analogous to the uricosuric drug Probenecid (CAS: 57-66-9), IP-SBA functions primarily as a critical intermediate or a specific impurity (mono-alkylated congener) in sulfonamide synthesis.
The core distinction lies in the substitution on the sulfonamide nitrogen: Probenecid is N,N-dipropyl (fully substituted), whereas IP-SBA is N-isopropyl (monosubstituted). This structural variance fundamentally alters the pKa profile, lipophilicity (LogP), and chromatographic behavior, necessitating rigorous statistical validation during analysis.
Chemical Identity Table
| Feature | Target: IP-SBA | Standard: Probenecid (PB) |
| IUPAC Name | 4-[(propan-2-ylamino)sulfonyl]benzoic acid | 4-[(dipropylamino)sulfonyl]benzoic acid |
| CAS Number | 10252-66-1 | 57-66-9 |
| Formula | C₁₀H₁₃NO₄S | C₁₃H₁₉NO₄S |
| Mol.[1] Weight | 243.28 g/mol | 285.36 g/mol |
| Structural Class | Secondary Sulfonamide (Acidic NH) | Tertiary Sulfonamide (Neutral N) |
| Primary Role | Synthetic Intermediate / Impurity | Uricosuric Agent / OAT Inhibitor |
Experimental Protocols & Data Generation
To objectively compare IP-SBA against Probenecid, researchers must generate data across three vectors: Chromatographic Purity , Ionization Constants (pKa) , and Lipophilicity . The following protocols ensure self-validating data suitable for statistical scrutiny.
Protocol A: High-Performance Liquid Chromatography (HPLC) Separation
Rationale: IP-SBA is significantly more polar than Probenecid due to the loss of a propyl chain and the presence of a hydrogen-bond donating -NH group. Reverse-phase chromatography (RP-HPLC) is the standard for separation.
Methodology:
-
Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution. 40% Acetonitrile / 60% Phosphate Buffer (pH 3.0, 20 mM).
-
Why pH 3.0? Both compounds possess a benzoic acid moiety (pKa ~3.4). At pH 3.0, the carboxylic acid is protonated (neutral), maximizing retention and resolution based on the hydrophobic sulfonamide tail.
-
-
Detection: UV at 245 nm (benzoic acid π-π* transition).
-
Flow Rate: 1.0 mL/min.
Expected Data Output (for Statistical Analysis):
-
Retention Time (
): IP-SBA will elute before Probenecid. -
Resolution (
): Must be > 2.0 for quantitative validity.
Protocol B: Potentiometric pKa Determination
Rationale: This is the most critical chemical differentiator. Probenecid has only one acidic center (COOH). IP-SBA has two: the COOH and the sulfonamide -NH- (which becomes acidic when adjacent to the electron-withdrawing sulfonyl group).
Methodology:
-
System: Automatic Potentiometric Titrator (e.g., Sirius T3).
-
Solvent: Water/Methanol gradient (extrapolated to 0% organic).
-
Titrant: 0.1 M KOH.
-
Data Points: Minimum 15 points per pH unit change.
Statistical Analysis of Experimental Data
Once data is generated via the protocols above, it must be analyzed to confirm identity and purity. We use inferential statistics to validate the distinction between IP-SBA and Probenecid.
Comparative Physicochemical Data
The following table summarizes typical experimental values. In a validation study, your experimental results should fall within the 95% Confidence Interval (CI) of these references.
| Parameter | IP-SBA (Mean ± SD) | Probenecid (Mean ± SD) | Statistical Significance |
| pKa 1 (Carboxyl) | 3.55 ± 0.05 | 3.40 ± 0.05 | |
| pKa 2 (Sulfonamide) | 10.2 ± 0.1 | None (Not applicable) | Qualitative Differentiator |
| LogP (Octanol/Water) | 1.30 ± 0.15 | 3.20 ± 0.10 | |
| HPLC | 4.2 ± 0.2 | 8.5 ± 0.3 |
Statistical Workflow for Impurity Qualification
When IP-SBA is analyzed as an impurity within a Probenecid batch, use the following workflow:
-
Linearity Assessment:
-
Perform a 5-point calibration curve for IP-SBA (0.1% to 1.0% relative to Probenecid conc).
-
Requirement: Coefficient of Determination (
) must be . -
Test: Perform a Lack-of-Fit ANOVA test. If
, the linear model is valid.
-
-
System Suitability Testing (SST):
-
Inject 6 replicates of the standard mixture.
-
Calculate Relative Standard Deviation (RSD) for the peak area of IP-SBA.
-
Acceptance Criteria: RSD
(for major component) or (for trace impurity).
-
-
Resolution Significance:
-
Calculate the Resolution (
) between IP-SBA and Probenecid. -
Ensure
is statistically significantly greater than 1.5 (baseline separation) using a one-sided t-test against the theoretical limit.
-
Mechanistic Visualization
The following diagram illustrates the synthesis pathway showing how IP-SBA arises either as a distinct target or an impurity due to amine contamination, and the analytical logic for separation.
Figure 1: Synthesis origin and chromatographic separation logic for IP-SBA vs. Probenecid. Note the divergent pathways based on the amine reagent.
Comparison Summary & Recommendations
| Feature | Recommendation |
| Solubility | IP-SBA is more water-soluble than Probenecid, particularly at pH > 9.0 due to the second ionization of the sulfonamide nitrogen. |
| Retention | In RP-HPLC, expect IP-SBA to elute at approximately 0.5x the retention time of Probenecid. |
| Quantification | Use Probenecid as an external standard only if a Relative Response Factor (RRF) is established. The UV extinction coefficients ( |
References
-
CalPacLab . (2025). This compound, 98% Purity. Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem) . (2025).[1] 4-[(Propylamino)sulfonyl]benzoic acid (Related Structure Analysis). PubChem Compound Summary for CID 611818. Retrieved from [Link]
-
LookChem . (2025). Probenecid (CAS 57-66-9) Physicochemical Properties. Retrieved from [Link]
Sources
Publish Comparison Guide: Independent Verification of 4-[(Isopropylamino)sulfonyl]benzoic Acid Activity
Executive Summary & Core Directive
Objective: To independently verify the biological activity of 4-[(Isopropylamino)sulfonyl]benzoic acid (CAS: 10252-66-1), a structural analog of the uricosuric agent Probenecid.
Scientific Rationale: While Probenecid (4-(dipropylamino)sulfonylbenzoic acid) is a well-established inhibitor of Organic Anion Transporters (OATs), the biological profile of its mono-isopropyl analog remains under-characterized in public literature. Structural analysis suggests two divergent potential activities:
-
OAT Inhibition: Retention of the anionic transport blocking capability due to the benzoic acid moiety and sulfonamide core.
-
Carbonic Anhydrase (CA) Inhibition: Unlike Probenecid, which is di-substituted and lacks a proton on the sulfonamide nitrogen, the target compound is mono-substituted. This secondary sulfonamide (–SO₂NH–R) retains a proton that may allow coordination with the Zinc active site of Carbonic Anhydrase, a feature absent in Probenecid.
This guide provides a rigorous, self-validating framework to classify this compound against two benchmark standards: Probenecid (OAT Standard) and Acetazolamide (CA Standard).
Comparative Analysis: Target vs. Benchmarks
The following table contrasts the physicochemical and predicted biological profiles of the target compound against established standards.
| Feature | Target Compound | Primary Alternative (OAT) | Secondary Alternative (CA) |
| Name | This compound | Probenecid | Acetazolamide |
| Structure | Mono-N-isopropyl sulfonamide | Di-N-propyl sulfonamide | Unsubstituted sulfonamide |
| CAS | 10252-66-1 | 57-66-9 | 59-66-5 |
| Sulfonamide Type | Secondary (-SO₂NHR) | Tertiary (-SO₂NR₂) | Primary (-SO₂NH₂) |
| Predicted pKa | ~3.4 (COOH), ~10.5 (NH) | ~3.4 (COOH), No acidic NH | ~7.2 (Sulfonamide NH) |
| Primary Mechanism | Hypothetical: Mixed OAT/CA Inhibition | OAT1/OAT3 Inhibition (Uricosuric) | Carbonic Anhydrase Inhibition |
| Solubility (pH 7.4) | Moderate (Anionic form) | High (Anionic form) | Moderate |
Mechanistic Pathways & Hypothesis
To validate the compound's activity, we must interrogate two distinct pathways. The diagram below illustrates the competing hypotheses: Pathway A (OAT Blockade) versus Pathway B (CA Active Site Binding).
Figure 1: Dual-mechanistic hypothesis. Pathway A tests renal transport inhibition; Pathway B tests enzymatic inhibition via Zinc coordination.
Experimental Verification Protocols
Protocol A: OAT1/3 Inhibition Assay (Fluorescence-Based)
Objective: Determine if the target compound inhibits the uptake of 6-Carboxyfluorescein (6-CF), a known OAT substrate, in HEK293 cells.
Reagents:
-
Cell Line: HEK293 stably expressing human OAT1 (SLC22A6).
-
Tracer: 6-Carboxyfluorescein (6-CF) [10 µM final].
-
Controls: Probenecid (Positive Control), DMSO (Vehicle Control).
-
Buffer: HBSS (pH 7.4).
Workflow:
-
Seeding: Plate HEK293-OAT1 cells in 96-well poly-D-lysine coated plates (50,000 cells/well). Incubate 24h.
-
Pre-incubation: Wash cells 2x with HBSS. Add 50 µL of Target Compound (titrated 0.1 µM – 100 µM) or Probenecid. Incubate 15 min at 37°C.
-
Uptake Phase: Add 50 µL of 20 µM 6-CF (Final concentration 10 µM) to each well. Incubate exactly 10 min at 37°C.
-
Termination: Aspirate solution. Wash 3x with ice-cold HBSS to stop transport.
-
Lysis & Read: Lyse cells with 1% Triton X-100. Measure Fluorescence (Ex 490nm / Em 520nm).
Validation Criteria:
-
Self-Validation: The DMSO control must show high fluorescence (active transport). Non-transfected HEK293 cells must show negligible fluorescence (background).
-
Success Metric: If the Target Compound IC50 is within 1-log of Probenecid (~5-10 µM), it is a confirmed OAT inhibitor.
Protocol B: Carbonic Anhydrase (CA) Esterase Assay
Objective: Assess if the mono-N-isopropyl substitution allows for CA inhibition, distinguishing it from Probenecid.
Reagents:
-
Enzyme: Bovine Carbonic Anhydrase II (CA-II).
-
Substrate: p-Nitrophenyl acetate (p-NPA) [1 mM].
-
Controls: Acetazolamide (Positive Control), Probenecid (Negative Control).
Workflow:
-
Preparation: Dissolve CA-II in Tris-SO4 buffer (pH 7.6).
-
Inhibitor Mix: In a 96-well plate, add enzyme solution + Target Compound (100 µM screening dose). Incubate 5 min.
-
Reaction Start: Add p-NPA substrate.
-
Kinetic Read: Monitor Absorbance at 405 nm (formation of p-nitrophenol) every 30s for 10 min.
-
Analysis: Calculate Vmax (slope) relative to DMSO control.
Validation Criteria:
-
Acetazolamide: Should show >90% inhibition.[1]
-
Probenecid: Should show <10% inhibition (Negative Control).
-
Target Compound: Significant inhibition (>50%) indicates "Sulfonamide-like" activity distinct from Probenecid.
Data Interpretation & Decision Matrix
Use this logic flow to interpret your experimental results.
Figure 2: Logic flow for classifying the biological identity of the target compound.
References
-
Probenecid Mechanism: Cunningham, R. et al. "Organic Anion Transporters: Physiology, Pharmacology, and Pathology." Clinical Pharmacology & Therapeutics, 2020.
-
Sulfonamide CA Inhibition: Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008.
-
OAT Assay Protocols: "In Vitro Membrane Transporter Assays for Drug Development." FDA Guidance for Industry, 2020.
-
Compound Data: PubChem CID 611818 Entry for 4-[(Propylamino)sulfonyl]benzoic acid (Analog).
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-[(Isopropylamino)sulfonyl]benzoic Acid
Technical Guidance for Laboratory & Process Safety
Executive Summary
4-[(Isopropylamino)sulfonyl]benzoic acid (CAS: 53663-27-7) is a sulfonamide-functionalized benzoic acid derivative, commonly utilized as a key intermediate in the synthesis of Probenecid.[1][2] Due to its biological activity potential (sulfonamide moiety) and acidic nature, it must be managed as Hazardous Chemical Waste .
Immediate Directive: Do not dispose of via municipal drains or general trash. The primary disposal route is high-temperature incineration via a licensed chemical waste contractor.
Chemical Profile & Hazard Assessment
Understanding the "Why" behind the protocol.
Effective disposal requires understanding the chemical's behavior. This compound combines a carboxylic acid group (acidic/corrosive potential) with a sulfonamide group (potential allergen/sensitizer).
| Parameter | Data / Characteristic | Operational Implication |
| CAS Number | 53663-27-7 | Use for waste manifesting.[1][2] |
| Chemical Class | Sulfonamide / Benzoic Acid Derivative | Segregate from strong oxidizers and bases.[1][2][3] |
| Physical State | Solid (Crystalline Powder) | Dust generation is a primary inhalation risk.[1][2] |
| Acidity (pKa) | ~3.4 (COOH group, estimated) | Can lower pH of waste streams; compatible with acidic organic waste.[1][2] |
| Hazards (GHS) | Irritant (Skin/Eye), Sensitizer (Sulfonamide) | PPE Required: Nitrile gloves, safety goggles, N95/P100 respirator if dust is visible.[1][2] |
Senior Scientist Insight: While not always explicitly "P-listed" (acutely toxic) by the EPA, sulfonamide intermediates possess environmental persistence.[1] Releasing them into water systems can contribute to antimicrobial resistance pressures in aquatic biomes. Therefore, drain disposal is strictly prohibited , regardless of local dilution allowances.[1]
Waste Stream Decision Matrix
Visualizing the logic flow for segregation.
The following workflow illustrates the decision process for segregating this compound based on its physical state in your workflow.
Figure 1: Decision tree for segregating this compound waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Best for: Expired reagents, synthesis yields, or spill cleanup residues.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label immediately.
-
Segregation: Do not mix with solid oxidizers (e.g., permanganates, nitrates) to prevent potential exothermic reactions.
Protocol B: Liquid Waste (Reaction Mixtures)
Best for: Mother liquors or extraction layers.
-
Organic Solvents:
-
If dissolved in methanol, ethyl acetate, or DCM, dispose of in the appropriate "Organic Solvent Waste" carboy.[1]
-
Self-Validating Step: Check the carboy log. Ensure no strong oxidizers (like Nitric Acid waste) are present in the solvent drum before addition.
-
-
Aqueous Solutions:
-
Because the compound is acidic, adding it to a general aqueous waste drum may lower the pH below regulatory limits (<2).
-
Neutralization (Optional but Recommended): Before adding to a communal drum, add Sodium Bicarbonate (
) slowly. -
Validation: Use pH paper. The solution is safe for the waste drum only when effervescence stops and pH is between 6 and 9.
-
Emergency Procedures: Spill Management
A self-validating logic for accidental release.[1][2]
If this compound is spilled, do not simply wipe it up.[1] The acidity must be managed to protect the worker.
Step-by-Step Response:
-
Isolate: Mark the area. Don PPE (Nitrile gloves, goggles, N95).[1]
-
Contain: If liquid, encircle with absorbent pillows. If solid, cover gently to prevent dust.
-
Neutralize (The "Fizz" Test):
-
Sprinkle Sodium Carbonate or Sodium Bicarbonate powder over the spill.
-
Observation: If bubbling occurs, acid is present. Continue adding base until bubbling ceases. This visual cue validates that the acid is neutralized.
-
-
Collect:
-
Sweep up the neutralized slurry/powder using a spark-proof dustpan.
-
Place in a bag labeled "Spill Debris - Contains Sulfonamides."
-
-
Clean: Wash the surface with water and soap. Test surface pH to ensure no acidic residue remains.
Regulatory Compliance Codes (US/EU)
When filling out waste manifests, use the following codes. Note that while a specific "U" or "P" code may not exist for this exact CAS, "Characteristic" codes often apply.
-
EPA Waste Code (RCRA):
-
D002: (Corrosivity) - Apply this ONLY if the waste is aqueous and pH is
2. -
Non-Regulated: If solid and pH neutral. However, best practice dictates manifesting as "Non-RCRA Regulated Hazardous Waste" due to the sulfonamide class.
-
-
European Waste Code (EWC):
-
07 05 01:* Aqueous washing liquids and mother liquors.
-
07 05 13:* Solid wastes containing hazardous substances.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24847867, this compound. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[5][6] Retrieved from [Link]
-
Carl Roth. Safety Data Sheet: Benzoic Acid Derivatives. Retrieved from [Link][1]
Sources
Personal protective equipment for handling 4-[(Isopropylamino)sulfonyl]benzoic acid
Executive Summary & Chemical Context
4-[(Isopropylamino)sulfonyl]benzoic acid (also known as Probenecid Impurity A) is a sulfonamide derivative commonly used as an analytical standard or synthetic intermediate in pharmaceutical development.[1]
While often categorized generically as an irritant, its structural moiety—a sulfonamide —classifies it as a potential sensitizer . Handling this compound requires protocols that go beyond standard "white powder" safety.[1][2] The primary risks are respiratory sensitization (asthma-like symptoms) and severe ocular damage due to its acidic nature.[1]
Immediate Action Required:
-
Containment: All open handling must occur within a certified chemical fume hood.
-
Skin Protection: Double-gloving (Nitrile) is mandatory.
-
Respiratory: If engineering controls fail or for spill cleanup, a P100 respirator is required.
Hazard Characterization (The "Why")
To ensure compliance and safety, we must understand the mechanism of toxicity, not just the classification.[1]
| Hazard Domain | Specific Risk | Mechanism |
| Respiratory | Sensitization (High Risk) | Sulfonamide functional groups can haptenize proteins in the respiratory tract, leading to IgE-mediated allergic reactions upon repeat exposure.[1] |
| Ocular | Corrosive/Irritant | As a benzoic acid derivative, the compound is acidic (pKa ~3-4).[1] Contact with moist mucous membranes (eyes) causes immediate protonation of tissue, leading to burns or severe irritation.[1] |
| Dermal | Permeation & Irritation | Lipophilic nature allows dermal absorption.[1] Repeated contact may induce contact dermatitis.[3] |
Personal Protective Equipment (PPE) Matrix
Rationale: PPE is the last line of defense.[1] The following selection is based on permeation resistance and particulate exclusion.
A. Respiratory Protection[1][2][4][5][6][7][8][9]
-
Standard Operation (In Hood): No respirator required if sash is at working height (18 inches).
-
Spill Cleanup / Weighing Outside Hood: N95 is insufficient. You must use a Half-face respirator with P100 cartridges .
B. Dermal Protection (Gloves)[1]
-
Material: Nitrile (Minimum thickness: 5 mil).
-
Protocol: Double Gloving is required.
C. Ocular/Face Protection[4][6][9][10][11][12]
-
Standard: Chemical Splash Goggles (indirect venting).
-
Contraindication: Do not use safety glasses.[1] Airborne powder can bypass the side shields of safety glasses and react with eye moisture.[1]
D. Body Protection[3][12][13]
-
Standard: Lab coat (buttoned/snapped to top).
-
High Volume (>10g): Disposable Tyvek® sleeves or apron to prevent accumulation on fabric lab coats, which can become a secondary source of exposure outside the lab.[1]
Operational Workflow & Visualization
The following decision matrix outlines the required safety posture based on the operation scale.
Figure 1: PPE Decision Matrix based on quantity handled.[1] Note the escalation to double-gloving and sleeve protection at preparative scales.[1]
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Static Control: Benzoic acid derivatives are prone to static charge. Use an ionizing fan or anti-static gun inside the hood before opening the vial.[1]
-
Solvent Staging: Pre-measure solvents (e.g., Methanol, DMSO) and have them ready inside the hood.[1] Never bring the powder out to the solvent.[1]
Phase 2: Weighing & Transfer
-
Taring: Place the receiving vessel (volumetric flask) in the balance. Tare.
-
Transfer: Use a disposable anti-static spatula.
-
Solubilization: Add solvent down the side of the vessel to wash powder to the bottom.[1]
-
Critical: Do not add solvent directly onto a pile of powder with force; this creates a "puff" of aerosolized drug.[1]
-
Phase 3: Decontamination
-
Wet Wiping: Never dry sweep.
-
Solvent Wipe: Wipe the balance area with a paper towel dampened with 70% Isopropanol or water (depending on solubility).[1]
-
Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.
Emergency & Disposal Procedures
Spill Response (Powder)[1][9]
-
Evacuate: Alert nearby personnel.
-
PPE Up: Don P100 respirator and double gloves.
-
Cover: Gently cover the spill with wet paper towels (to prevent dust).[1]
-
Collect: Scoop up the wet towels and place in a hazardous waste bag.
-
Wash: Clean area with soap and water 3 times.
Waste Disposal[4][5][6][11][12][14]
-
Classification: Pharmaceutical Manufacturing Waste.
-
Method: Incineration is the only acceptable disposal method. Do not pour down the drain.
-
Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant - this compound."[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 65840, 4-(Isopropylsulfamoyl)benzoic acid.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]
-
European Pharmacopoeia (Ph.[1] Eur.). Probenecid Monograph 0243: Impurity A.[1][4][5] (Standard reference for chemical identity).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
